molecular formula C8H8Cl2O B1356748 2-Chloro-2-(4-chloro-phenyl)-ethanol CAS No. 41252-79-3

2-Chloro-2-(4-chloro-phenyl)-ethanol

Cat. No.: B1356748
CAS No.: 41252-79-3
M. Wt: 191.05 g/mol
InChI Key: MJAKZPPVNDXPPI-UHFFFAOYSA-N
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Description

2-Chloro-2-(4-chloro-phenyl)-ethanol is a useful research compound. Its molecular formula is C8H8Cl2O and its molecular weight is 191.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAKZPPVNDXPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576828
Record name 2-Chloro-2-(4-chlorophenyl)ethan-1-ol
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41252-79-3
Record name 2-Chloro-2-(4-chlorophenyl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41252-79-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide provides a comprehensive overview of 2-(4-chlorophenyl)ethanol (CAS RN: 1875-88-3). The isomeric structure, 2-chloro-1-(4-chlorophenyl)ethanol (CAS RN: 6378-66-1), is a distinct compound. This document will focus on the former, a significant building block in organic synthesis, while clarifying the distinct synthetic routes to related isomers where relevant.

Introduction and Physicochemical Properties

2-(4-Chlorophenyl)ethanol, also known as 4-chlorophenethyl alcohol, is an aromatic primary alcohol that serves as a significant building block in the synthesis of a variety of more complex organic molecules.[1] Its structure, featuring a reactive hydroxyl group and a chlorinated phenyl ring, allows for a diverse range of chemical modifications.[1] The presence of the chlorine atom at the para-position influences the reactivity of both the aromatic ring and the ethyl alcohol moiety, making it a precursor of interest in the synthesis of pharmaceuticals and agrochemicals.[1][2]

While its isomer, 1-(4-chlorophenyl)ethanol, is a well-known chiral precursor, 2-(4-chlorophenyl)ethanol also plays a crucial role in the creation of other significant commercial compounds.[1] This guide will provide an in-depth exploration of its synthesis, chemical transformations, and applications.

Physicochemical Data

A summary of the key physicochemical properties of 2-(4-chlorophenyl)ethanol is presented in Table 1. The introduction of the chlorine atom notably increases its molecular weight, boiling point, and density compared to its non-halogenated counterpart, 2-phenylethanol.[3]

PropertyValueSource(s)
CAS Number 1875-88-3[2][4][5]
Molecular Formula C₈H₉ClO[2][4]
Molecular Weight 156.61 g/mol [2][4]
Appearance Colorless to light yellow/orange clear liquid[2]
Physical State (at 20°C) Liquid[2]
Boiling Point 153 °C at 30 mmHg[2]
Specific Gravity (20/20) 1.18[2]
Refractive Index (n20/D) 1.55[2]
Purity (by GC) >98.0%
SMILES C1=CC(=CC=C1CCO)Cl[2][4]
InChI Key HZFRKZWBVUJYDA-UHFFFAOYSA-N[2][4]

Synthesis Methodologies

Several synthetic routes to 2-(4-chlorophenyl)ethanol have been established, offering flexibility in terms of starting materials and scale.[6] The most common methods include the reduction of 4-chlorophenylacetic acid and a multi-step synthesis involving the Willgerodt-Kindler reaction from 4-chloroacetophenone.[7][8]

Synthesis via Reduction of 4-Chlorophenylacetic Acid

A reliable method for the synthesis of 2-(4-chlorophenyl)ethanol is the reduction of 4-chlorophenylacetic acid.[9] This can be achieved using various reducing agents. A common laboratory-scale method employs sodium borohydride in the presence of iodine.[10]

start 4-Chlorophenylacetic Acid reagents Sodium Borohydride (NaBH4) Iodine (I2) Anhydrous THF start->reagents Dissolve in process Reduction Reaction (Stir at room temperature) reagents->process workup Quench with Methanol Aqueous KOH workup process->workup extraction Extract with Dichloromethane Wash, Dry, Concentrate workup->extraction product 2-(4-Chlorophenyl)ethanol extraction->product

Caption: Synthesis of 2-(4-Chlorophenyl)ethanol via reduction.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium borohydride in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-chlorophenylacetic acid in anhydrous THF dropwise.

  • Iodine Addition: Following the addition of the acid, add a solution of iodine in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol. Follow this with the addition of an aqueous solution of potassium hydroxide and stir for 30 minutes.[1][8]

  • Extraction and Purification: Extract the aqueous layer with dichloromethane.[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1] The final product can be purified by vacuum distillation.[8]

Three-Step Synthesis from 4-Chloroacetophenone

The direct reduction of 4-chloroacetophenone yields the secondary alcohol, 1-(4-chlorophenyl)ethanol.[7] To synthesize the primary alcohol, 2-(4-chlorophenyl)ethanol, a rearrangement is necessary. The Willgerodt-Kindler reaction provides an effective method for this transformation.[7]

cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis cluster_2 Reduction start 4-Chloroacetophenone reagents1 Morpholine Sulfur Powder start->reagents1 Reflux product1 1-(4-Chlorophenyl)-2- morpholine ethylthione reagents1->product1 reagents2 Potassium Hydroxide Aqueous Ethanol product1->reagents2 Reflux product2 4-Chlorophenylacetic Acid reagents2->product2 reagents3 Reducing Agent (e.g., NaBH4/I2) product2->reagents3 final_product 2-(4-Chlorophenyl)ethanol reagents3->final_product

Caption: Three-step synthesis from 4-chloroacetophenone.

Experimental Protocol:

  • Step 1: Willgerodt-Kindler Reaction:

    • In a round-bottom flask, combine 4-chloroacetophenone, morpholine, and sulfur powder.[10]

    • Reflux the mixture for several hours.[8]

    • After cooling, the intermediate thiomorpholide is formed.[8]

  • Step 2: Hydrolysis:

    • The crude thiomorpholide is hydrolyzed using a solution of potassium hydroxide in aqueous ethanol under reflux.[8][10]

    • After the reaction is complete, cool the mixture and acidify with a suitable acid to precipitate 4-chlorophenylacetic acid.

    • Isolate the carboxylic acid by filtration.[8]

  • Step 3: Reduction:

    • The obtained 4-chlorophenylacetic acid is then reduced to 2-(4-chlorophenyl)ethanol using a suitable reducing agent, such as sodium borohydride and iodine, as described in section 2.1.[10]

Chemical Transformations

The hydroxyl group of 2-(4-chlorophenyl)ethanol allows for a variety of chemical transformations, making it a versatile intermediate.

Esterification

2-(4-Chlorophenyl)ethanol can be readily esterified by reacting with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides, typically in the presence of a base like pyridine.[1]

Experimental Protocol (Acetylation):

  • Reaction Setup: Dissolve 2-(4-chlorophenyl)ethanol in dichloromethane and add pyridine.[1]

  • Reagent Addition: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the corresponding acetate ester.[1]

Etherification

The hydroxyl group can be converted into an ether linkage via reactions such as the Williamson ether synthesis. This involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide.[1]

Experimental Protocol (Methylation):

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend a strong base (e.g., sodium hydride) in anhydrous THF. Cool to 0 °C and add a solution of 2-(4-chlorophenyl)ethanol in THF dropwise. Stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes.[1]

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]

  • Work-up and Purification: Quench the reaction and perform a standard aqueous work-up followed by extraction. The crude product can be purified by column chromatography.

Applications and Biological Activity

2-(4-Chlorophenyl)ethanol serves as a valuable intermediate in the synthesis of various compounds in the pharmaceutical and agrochemical industries.[2][4]

Agrochemicals

This compound is a key intermediate for fungicides such as Fenapanil.[7] Its structural motif is also found in precursors for other agrochemicals where the chlorophenyl group contributes to biological activity.[9] Preliminary studies have suggested that 2-(4-chlorophenyl)ethanol itself possesses insecticidal and antifungal properties.[4][9] The presence of the chlorophenyl group suggests potential for neurotoxic activity in insects, a common mechanism for organochlorine insecticides.[9] Its antifungal activity may be related to the disruption of fungal cell membranes.[9]

Pharmaceuticals

2-(4-Chlorophenyl)ethanol is a building block for various biologically active molecules.[1][4] It is structurally related to precursors for the anorectic drug Etolorex.[1] Furthermore, it has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be utilized in the synthesis of PROTACs for targeted protein degradation.[2]

Antimicrobial Properties

Preliminary research indicates that 2-(4-chlorophenyl)ethanol may possess antimicrobial effects.[3][4] The presence of the chlorine atom, a known pharmacophore in antimicrobial agents, suggests that it could exhibit significant antimicrobial activity.[3] However, more extensive research is needed to fully characterize its spectrum of activity and potency.[3]

Safety and Handling

2-(4-Chlorophenyl)ethanol requires careful handling in a laboratory setting. It is classified as an irritant and is harmful if swallowed.[5][11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5][11]

    • H319: Causes serious eye irritation.[5][11]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/eye protection/face protection.[11][12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11]

Handling and Storage:

  • Avoid contact with skin and eyes.[5]

  • Use in a well-ventilated area or with appropriate exhaust ventilation.[5]

  • Store in a cool, dry area, away from heat and sources of ignition.[5][12]

  • Personal Protective Equipment (PPE) such as safety glasses, a face shield, and chemical-resistant gloves should be worn.[5][12]

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

2-(4-Chlorophenyl)ethanol is a versatile and valuable chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its hydroxyl group, makes it an important building block for researchers and drug development professionals. Further investigation into its own biological properties, particularly its potential antimicrobial and insecticidal activities, may open new avenues for its application. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.

References

  • Safety Data Sheet - Angene Chemical. (2025-03-12). Retrieved January 22, 2026, from [Link]

  • 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1 - Supplementary Information. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents. (n.d.).
  • 2,2-Bis(p-chlorophenyl)ethanol - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

2-Chloro-2-(4-chloro-phenyl)-ethanol CAS number

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(4-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-1-(4-chlorophenyl)ethanol, with the CAS Registry Number 6378-66-1, is a halogenated aromatic alcohol of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture, featuring a chiral center at the carbinol carbon and two chlorine substituents at strategic positions, renders it a valuable precursor and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of the 4-chlorophenyl group and the α-chloro substituent on the ethanol moiety distinctly influences its reactivity and physicochemical characteristics compared to simpler aromatic alcohols.

This technical guide provides a comprehensive exploration of the core physicochemical properties of 2-Chloro-1-(4-chlorophenyl)ethanol. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also field-proven insights into the experimental determination of these properties. The methodologies described are intended to be self-validating, ensuring the generation of reliable and reproducible data in a laboratory setting.

Chemical Structure and Identification

The molecular structure of 2-Chloro-1-(4-chlorophenyl)ethanol is characterized by a 4-chlorophenyl group attached to a 2-chloroethanol backbone at the 1-position. This arrangement gives rise to a stereocenter at the hydroxyl-bearing carbon.

Caption: 2D structure of 2-Chloro-1-(4-chlorophenyl)ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-1-(4-chlorophenyl)ethanol is presented below. It is important to note that some of these values are predicted, highlighting the need for experimental verification for critical applications.

PropertyValueSource
CAS Number 6378-66-1[1][2]
Molecular Formula C₈H₈Cl₂O[1][2]
Molecular Weight 191.05 g/mol [1]
Appearance Solid (predicted)
Boiling Point 295.7 °C at 760 mmHg[3]
Density 1.328 g/cm³[3]
Refractive Index 1.568[3]
pKa 13.00 ± 0.20 (Predicted)[4]
Storage Sealed in a dry environment at room temperature.[2][4]

Spectroscopic and Chromatographic Characterization

Accurate characterization of 2-Chloro-1-(4-chlorophenyl)ethanol is paramount for its use in research and development. The following sections detail the expected spectroscopic and chromatographic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a publicly available, fully assigned spectrum for 2-Chloro-1-(4-chlorophenyl)ethanol is not readily found, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.[1][5][6]

¹H NMR (Proton NMR):

  • Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the 4-chlorophenyl ring. The protons ortho to the chloro group will be at a slightly different chemical shift than the protons meta to it, both showing coupling to their adjacent protons.

  • Methine Proton (CH-OH): A triplet or doublet of doublets is anticipated for the proton on the carbon bearing the hydroxyl group (typically δ 4.8-5.2 ppm). This proton will be coupled to the two diastereotopic protons of the adjacent chloromethyl group.

  • Methylene Protons (CH₂Cl): The two protons on the carbon bearing the chlorine atom are diastereotopic due to the adjacent chiral center. They are expected to appear as a multiplet, likely a pair of doublets of doublets (a dd), in the region of δ 3.6-4.0 ppm.

  • Hydroxyl Proton (OH): A broad singlet is expected for the hydroxyl proton, with its chemical shift being concentration and solvent-dependent (typically δ 2.0-4.0 ppm).

¹³C NMR (Carbon-13 NMR):

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the chloro group will be shifted downfield, as will the carbon attached to the ethanol side chain.

  • Methine Carbon (CH-OH): The carbon attached to the hydroxyl group is expected to resonate in the range of δ 70-75 ppm.

  • Methylene Carbon (CH₂Cl): The carbon bearing the chlorine atom will be shifted downfield due to the electronegativity of the chlorine and is expected in the range of δ 45-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Chloro-1-(4-chlorophenyl)ethanol, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).[7]

Predicted Fragmentation Pathway:

M [C₈H₈Cl₂O]⁺ m/z = 190/192/194 F1 [C₇H₆ClO]⁺ m/z = 139/141 M->F1 - CH₂Cl F2 [C₇H₆Cl]⁺ m/z = 111/113 M->F2 - CH₂OCl F4 [CH₂Cl]⁺ m/z = 49/51 M->F4 α-cleavage F3 [C₆H₄Cl]⁺ m/z = 111/113 F1->F3 - CO

Caption: Predicted major fragmentation pathways for 2-Chloro-1-(4-chlorophenyl)ethanol in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-1-(4-chlorophenyl)ethanol is expected to exhibit the following characteristic absorption bands:[1]

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ range.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the separation, identification, and quantification of 2-Chloro-1-(4-chlorophenyl)ethanol.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a robust approach for the analysis of this compound.[2]

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for the analysis of this volatile compound. A non-polar or medium-polarity capillary column would be appropriate for separation.[8]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties and for the synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol.

Protocol 1: Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Chloro-1-(4-chlorophenyl)ethanol into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a rate of 10 °C/min to a temperature approximately 30 °C above the expected melting point.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The purity can be estimated from the shape of the peak.

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

Rationale: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

  • Sample Preparation: Add an excess amount of 2-Chloro-1-(4-chlorophenyl)ethanol to a known volume of deionized water in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile). Analyze the concentration of the diluted sample using a validated HPLC-UV method.

  • Calculation: Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Protocol 3: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol

Rationale: This synthesis proceeds via the addition of a chloromethyl Grignard reagent equivalent to 4-chlorobenzaldehyde.[1]

A 4-Chlorobenzaldehyde D Intermediate Grignard Adduct A->D + Chloromethyl Grignard equivalent B Chloroiodomethane B->D in THF, -20 °C C TurboGrignard (i-PrMgCl·LiCl) C->B Forms Grignard E 2-Chloro-1-(4-chlorophenyl)ethanol D->E Aqueous Workup

Caption: Synthetic workflow for 2-Chloro-1-(4-chlorophenyl)ethanol.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobenzaldehyde in anhydrous tetrahydrofuran (THF).

  • Reagent Preparation: In a separate flask, prepare the chloromethyl Grignard reagent by reacting chloroiodomethane with a suitable Grignard reagent such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) in THF at low temperature (-20 °C).

  • Addition: Cool the solution of 4-chlorobenzaldehyde to -20 °C and slowly add the prepared chloromethyl Grignard reagent via the dropping funnel.

  • Reaction: Allow the reaction mixture to stir at -20 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of 2-Chloro-1-(4-chlorophenyl)ethanol is dictated by its functional groups: the secondary alcohol and the two chloro substituents.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-chloro-1-(4-chlorophenyl)ethanone, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Nucleophilic Substitution: The chlorine atom on the ethyl chain is susceptible to nucleophilic substitution reactions.

  • Stability: The compound is expected to be relatively stable under neutral conditions. However, under strongly acidic conditions, it may undergo dehydration. In the presence of a strong base, elimination of HCl to form an epoxide is a possible reaction pathway.

Conclusion

2-Chloro-1-(4-chlorophenyl)ethanol is a valuable synthetic intermediate with a unique combination of functional groups that govern its physicochemical properties and reactivity. This guide has provided a comprehensive overview of its key characteristics and detailed experimental protocols for their determination and for its synthesis. A thorough understanding of these properties is essential for its effective application in the development of new pharmaceuticals and other advanced materials. The methodologies and data presented herein serve as a robust foundation for researchers and scientists working with this compound.

References

  • Lead Sciences. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanol. Retrieved January 22, 2026, from [Link]

  • MOLBASE. (n.d.). 2-chloro-1-(4-chlorophenyl)ethanol. Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). (1S)-2-chloro-1-(4-chlorophenyl)ethanol. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. Retrieved January 22, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Analysis of 2-Chloro-2-(4-chlorophenyl)-ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the key spectroscopic characteristics of 2-Chloro-2-(4-chlorophenyl)-ethanol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data listing. It offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by data from analogous structures. The causality behind spectral features is explained to provide a practical, field-proven understanding of how to characterize this molecule and others like it.

The structural and spectroscopic data presented herein are predictive, based on established principles of organic spectroscopy, as direct experimental spectra for this specific compound are not widely published. This guide serves as a robust framework for interpreting experimentally acquired data.

Molecular Structure and Spectroscopic Overview

2-Chloro-2-(4-chlorophenyl)-ethanol possesses a unique structure featuring a chiral center and multiple electronegative substituents that profoundly influence its spectroscopic signature. The molecule contains a 4-chlorophenyl group and a hydroxyl group attached to a chlorinated ethyl backbone. Understanding this structure is the first step in predicting and interpreting its spectral data.

G M [C₈H₈Cl₂O]⁺ m/z = 190, 192, 194 F1 [C₈H₇ClO]⁺ m/z = 154, 156 M->F1 - HCl F2 [C₇H₆Cl]⁺ m/z = 125, 127 M->F2 - •CH₂OHCl (α-cleavage) F3 [C₆H₄Cl]⁺ m/z = 111, 113 F2->F3 - •CH₂

Caption: Predicted major fragmentation pathway for 2-Chloro-2-(4-chlorophenyl)-ethanol.

Experimental Protocols

Acquiring high-quality spectroscopic data requires meticulous sample preparation and adherence to established instrumental protocols.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 2-Chloro-2-(4-chloro- phenyl)-ethanol Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ for NMR) Sample->Dissolve Prep_IR Prepare as Neat Film or KBr Pellet (for IR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for MS) Sample->Prep_MS NMR NMR Spectrometer Dissolve->NMR IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Process Process Raw Data (Fourier Transform, etc.) NMR->Process IR_Spec->Process MS_Spec->Process Interpret Interpret Spectra (Assign Peaks, etc.) Process->Interpret Report Generate Report Interpret->Report

Caption: General workflow for spectroscopic analysis.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., 400 MHz, 16 scans).

  • Acquire the ¹³C spectrum using appropriate parameters (e.g., 100 MHz, 1024 scans).

  • Data Processing: Process the raw data (FID) using a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum.

B. FTIR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): If the compound is a liquid, place a single drop between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (Solid/KBr Pellet): If the compound is a solid, grind a small amount (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample in the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like the target molecule. [1]1. Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. [1]2. Instrument Setup: Use a standard gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole). 3. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Injector Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS. The software will record the mass spectrum of the compound as it elutes from the GC column.

References

  • GC-MS Analysis of 2-(4-Chlorophenyl)
  • NMR spectra of 2-Chloroethanol. YouTube. [Link]

  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. Doc Brown's Advanced Organic Chemistry. [Link]

  • Infrared Spectra of alcohols in A level Chemistry. YouTube. [Link]

  • C2H6O CH3CH2OH infrared spectrum of ethanol. Doc Brown's Advanced Organic Chemistry. [Link]

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An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-2-(4-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted properties of 2-Chloro-2-(4-chlorophenyl)ethanol, a halogenated phenyl ethanol derivative with potential applications in organic synthesis and medicinal chemistry. While direct literature on this specific molecule is sparse, this document outlines plausible synthetic routes based on established chemical transformations. The guide delves into the strategic considerations for its preparation, including multi-step pathways commencing from readily available starting materials. Furthermore, it presents a detailed analysis of its predicted physicochemical and spectroscopic properties, offering a valuable resource for researchers interested in the exploration and utilization of this compound.

Introduction

2-Chloro-2-(4-chlorophenyl)ethanol is a vicinal chlorohydrin characterized by a phenyl ring substituted with a chlorine atom at the para position, and a two-carbon aliphatic chain bearing both a hydroxyl group and a chlorine atom on the benzylic carbon. The presence of these functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. The strategic placement of the chlorine and hydroxyl groups on the ethanol backbone offers multiple reaction sites for further chemical modifications. This guide aims to provide a foundational understanding of the synthesis and characteristics of this molecule to facilitate its exploration in research and development.

Synthetic Pathways

The synthesis of 2-Chloro-2-(4-chlorophenyl)ethanol can be logically approached through a two-step sequence starting from the commercially available 4-chloroacetophenone. This strategy involves the α-chlorination of the ketone followed by the reduction of the carbonyl group.

Step 1: α-Chlorination of 4-Chloroacetophenone

The initial step focuses on the introduction of a chlorine atom at the α-position to the carbonyl group of 4-chloroacetophenone. This transformation can be achieved through several established methods for the α-halogenation of ketones.

Key Considerations for α-Chlorination:

  • Reaction Conditions: The choice of chlorinating agent and reaction conditions is crucial to ensure selective monochlorination and minimize side reactions.

  • Catalysis: Both acid and base catalysis can be employed to facilitate the enolization or enolate formation necessary for the chlorination to occur.

Experimental Protocol: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethan-1-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroacetophenone in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Reagent Addition: Slowly add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to the stirred solution. The reaction can be initiated or accelerated by the addition of a catalytic amount of acid (e.g., HCl) or a radical initiator if using specific reagents.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, typically by pouring it into water or a basic solution to neutralize any acid. The product is then extracted with an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude 2-chloro-1-(4-chlorophenyl)ethan-1-one can be purified by recrystallization or column chromatography.

Diagrammatic Representation of the Synthetic Workflow:

SynthesisWorkflow Start 4-Chloroacetophenone Step1 α-Chlorination (e.g., SO₂Cl₂ or NCS) Start->Step1 Intermediate 2-Chloro-1-(4-chlorophenyl)ethan-1-one Step1->Intermediate Step2 Reduction (e.g., NaBH₄) Intermediate->Step2 Product 2-Chloro-2-(4-chlorophenyl)-ethanol Step2->Product

Caption: Proposed two-step synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol.

Step 2: Reduction of 2-Chloro-1-(4-chlorophenyl)ethan-1-one

The second step involves the reduction of the carbonyl group of the α-chloro ketone intermediate to a secondary alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed.

Causality in Reagent Selection:

  • Chemoselectivity: The choice of reducing agent is critical to selectively reduce the ketone without affecting the chlorine atoms on the molecule. Mild reducing agents like sodium borohydride (NaBH₄) are generally preferred over stronger ones like lithium aluminum hydride (LiAlH₄) to avoid potential side reactions.

  • Stereoselectivity: If a specific stereoisomer of the final product is desired, a stereoselective reduction can be employed. This can be achieved using chiral reducing agents or through biocatalysis.

Experimental Protocol: Synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-chloro-1-(4-chlorophenyl)ethan-1-one in a suitable protic solvent such as methanol or ethanol.

  • Reagent Addition: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) portion-wise. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is no longer detectable.

  • Work-up and Purification: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess borohydride. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 2-Chloro-2-(4-chlorophenyl)-ethanol. Further purification can be achieved by column chromatography or recrystallization.

Potential for Stereoselective Synthesis

The target molecule, 2-Chloro-2-(4-chlorophenyl)-ethanol, contains a chiral center at the carbon bearing the hydroxyl and chloro groups. Therefore, it can exist as a racemic mixture of two enantiomers. For applications in the pharmaceutical industry, the synthesis of a single enantiomer is often required.

Strategies for Asymmetric Synthesis:

  • Biocatalytic Reduction: The asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethan-1-one, can be achieved using various microorganisms or isolated enzymes (e.g., alcohol dehydrogenases). This approach often provides high enantioselectivity under mild reaction conditions.

  • Chiral Catalysis: The use of chiral catalysts, such as those employed in Corey-Bakshi-Shibata (CBS) reductions, can facilitate the enantioselective reduction of the ketone with borane complexes, leading to high yields and optical purity of the desired enantiomer.[1]

Physicochemical and Spectroscopic Properties (Predicted)

Due to the lack of direct experimental data for 2-Chloro-2-(4-chlorophenyl)-ethanol, the following properties are predicted based on the analysis of its structure and comparison with similar compounds.

PropertyPredicted Value
Molecular Formula C₈H₈Cl₂O
Molecular Weight 191.05 g/mol
Appearance Likely a colorless to pale yellow solid or oil
Boiling Point Higher than 2-(4-chlorophenyl)ethanol due to the additional chlorine atom and increased molecular weight.
Melting Point If solid, likely a low-melting solid.
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) and poorly soluble in water.
¹H NMR Expected signals for aromatic protons, a methine proton (CH-OH), and a methylene proton (CH₂Cl). The chemical shifts would be influenced by the adjacent electronegative atoms.
¹³C NMR Expected signals for the aromatic carbons, the carbon bearing the hydroxyl and chloro groups, and the methylene carbon.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 190, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).

Conclusion

This technical guide has outlined logical and feasible synthetic pathways for the preparation of 2-Chloro-2-(4-chlorophenyl)-ethanol, a compound with significant potential as a synthetic intermediate. By leveraging well-established reactions such as α-chlorination of ketones and subsequent reduction, this molecule can be accessed for further investigation. The discussion on potential stereoselective synthesis highlights the possibility of producing enantiomerically pure forms, which is of paramount importance in the development of new therapeutic agents. The predicted physicochemical and spectroscopic data provided herein serve as a valuable reference for the characterization of this novel compound. Further experimental validation of these synthetic routes and properties is warranted to fully unlock the potential of 2-Chloro-2-(4-chlorophenyl)-ethanol in various scientific disciplines.

References

  • Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(18), 4932–4935.
  • Xiang, J.-C., Wang, J.-W., Yuan, P., Ma, J.-T., Wu, A.-X., & Liao, Z.-X. (2022). I2-Catalyzed Dichlorination of Methyl Ketones with HCl as the Chlorine Source. The Journal of Organic Chemistry, 87(22), 15101–15113.
  • Smolecule. (2023). (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.
  • BenchChem. (n.d.). 2-(4-Chlorophenyl)ethanol chemical properties and structure.
  • BenchChem. (n.d.). Synthesis of 2-(4-Chlorophenyl)ethanol - A Comprehensive Technical Guide for Organic Synthesis.
  • Chemical Bull Pvt. Ltd. (n.d.). 4-chloroacetophenone | 99-91-2.
  • PubChem. (n.d.). p-Chloroacetophenone.
  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • Sciencemadness Discussion Board. (2022). Halogenation of 4-chloroacetophenone. Retrieved from Sciencemadness Discussion Board website.
  • Smolecule. (2023). (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.

Sources

An In-depth Technical Guide to Chlorinated Phenyl-Ethanol Derivatives: Synthesis, Applications, and Mechanisms in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of chlorinated phenyl-ethanol derivatives, a class of compounds pivotal to the development of modern pharmaceuticals and agrochemicals. While the specific molecule 2-Chloro-2-(4-chloro-phenyl)-ethanol is a structural variant, this guide will focus on its closely related and extensively studied analogues, particularly (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a critical intermediate in the synthesis of potent antifungal agents. We will delve into the synthetic methodologies, mechanisms of action, and structure-activity relationships that underscore the significance of this chemical scaffold for researchers, scientists, and professionals in drug development.

The Strategic Importance of the Chlorinated Phenyl-Ethanol Scaffold

The incorporation of chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Chlorine's electronegativity and van der Waals radius can influence metabolic stability, membrane permeability, and binding affinity to biological targets. When combined with a phenyl-ethanol backbone, this motif gives rise to a versatile scaffold found in numerous bioactive compounds.[1]

Derivatives of chlorinated phenyl-ethanol are notable for their roles as:

  • Key Pharmaceutical Intermediates: Serving as essential building blocks for complex active pharmaceutical ingredients (APIs), especially in the realm of antifungal medications.[2]

  • Agrochemicals: Exhibiting fungicidal and insecticidal properties crucial for crop protection.[3]

  • PROTAC Linkers: The core structure has potential applications as a linker in Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[4]

Synthesis of Chlorinated Phenyl-Ethanol Derivatives

The synthesis of these derivatives can be approached through several established routes, with the choice of method often dictated by the desired stereochemistry, scalability, and available starting materials. A primary example is the synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a key precursor for the antifungal drug luliconazole.[2]

Asymmetric Reduction of Prochiral Ketones

A cornerstone for producing enantiomerically pure phenyl-ethanol derivatives is the asymmetric reduction of a corresponding prochiral ketone. The Corey–Bakshi–Shibata (CBS) reduction is a historically significant method for this transformation, capable of achieving high enantiomeric excess (ee).[2]

Conceptual Workflow for Asymmetric Synthesis:

start Start: 2-Chloro-1-(2,4-dichlorophenyl)ethanone reaction Asymmetric Reduction (-78°C to room temp.) start->reaction reagent Reagent: Corey–Bakshi–Shibata (CBS) Catalyst (e.g., (R)-Me-CBS-oxazaborolidine) reagent->reaction reducing_agent Reducing Agent: Borane dimethyl sulfide complex (BH3·SMe2) reducing_agent->reaction solvent Solvent: Anhydrous Tetrahydrofuran (THF) solvent->reaction workup Quench & Aqueous Workup (e.g., Methanol, dilute HCl) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Product: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol purification->product cluster_fungus Fungal Cell lanosterol Lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (Cytochrome P450) membrane Fungal Cell Membrane (Maintains Integrity) ergosterol->membrane Incorporation death Cell Death membrane->death Disruption azole Azole Antifungal (e.g., Luliconazole) azole->lanosterol Inhibition

Sources

An In-depth Technical Guide on the Potential Research Applications of 2-Chloro-2-(4-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is for informational and research purposes only. 2-Chloro-2-(4-chloro-phenyl)-ethanol is a chemical compound that requires handling by trained professionals in a controlled laboratory environment with appropriate safety precautions.

Foreword: Unveiling the Potential of a Niche Chiral Synthon

In the landscape of chemical research, while some molecules enjoy the spotlight, others, like this compound, remain in the wings, their potential largely unexplored. This technical guide aims to illuminate the prospective research applications of this unique chiral chloroalcohol. Although direct literature on this specific compound is sparse, its structural features—a chiral center and a dichlorinated phenyl ring—provide a compelling basis for its investigation in medicinal chemistry, toxicology, and materials science. By examining structurally related compounds and applying established scientific principles, we can map out a robust research framework for this promising molecule.

Core Chemical Attributes and Synthetic Considerations

This compound is an organic compound characterized by an ethanol backbone substituted with a chlorine atom at the second carbon, which also bears a 4-chlorophenyl group. The presence of a stereocenter at the C-2 position means it can exist as two enantiomers, (R)- and (S)-2-Chloro-2-(4-chloro-phenyl)-ethanol. This chirality is a pivotal feature, suggesting its utility in asymmetric synthesis.

Potential Research Applications

A Chiral Building Block in Medicinal Chemistry

The most immediate and compelling application of this compound is as a chiral building block, or synthon, for the synthesis of novel therapeutic agents. Chiral alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[2][3][4] The stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.

Rationale:

  • Asymmetric Synthesis: Utilizing an enantiomerically pure form of this compound allows for the construction of complex molecules with a defined three-dimensional structure, which is critical for target-specific interactions in biological systems.[2]

  • Pharmacophore Introduction: The 4-chlorophenyl moiety is a common feature in many successful drugs. This compound provides a scaffold to introduce this group in a spatially controlled manner.

Hypothetical Application: Synthesis of Novel Antifungal Agents

Structurally related compounds, such as (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, are known intermediates in the synthesis of antifungal medications.[5] This strongly suggests that this compound could serve a similar purpose.

Proposed Experimental Workflow:

  • Enantioselective Synthesis: Produce the (R)- and (S)-enantiomers of this compound via asymmetric reduction of 2-chloro-1-(4-chlorophenyl)ethanone.

  • Derivatization: React the separated enantiomers with various heterocyclic moieties known for their antifungal activity (e.g., triazoles, imidazoles) to create a library of new chemical entities.

  • In Vitro Screening: Test the synthesized compounds for antifungal activity against a panel of clinically relevant fungal pathogens, such as Candida albicans and Aspergillus fumigatus.

  • Structure-Activity Relationship (SAR) Studies: Analyze the results to determine how the stereochemistry and the nature of the heterocyclic substituent affect antifungal potency.

Experimental Workflow: Synthesis and Evaluation of a Novel Antifungal Candidate

G cluster_0 Synthesis cluster_1 Biological Evaluation A 2-Chloro-1-(4-chlorophenyl)ethanone B Asymmetric Reduction A->B C (R)- and (S)-2-Chloro-2- (4-chloro-phenyl)-ethanol B->C D Derivatization with Antifungal Pharmacophores C->D E Library of Novel Compounds D->E F In Vitro Antifungal Assays (MIC determination) E->F G Cytotoxicity Testing (e.g., on human cell lines) F->G H SAR Studies G->H I Lead Compound Identification H->I

Caption: A workflow for the synthesis and biological evaluation of novel antifungal agents.

Investigating its Role as a Metabolite of Organochlorine Compounds

Organochlorine compounds, including many pesticides, are known for their persistence in the environment and their tendency to bioaccumulate.[6] The metabolism of these compounds is a critical area of study, as the resulting metabolites can sometimes be more toxic than the parent compound.[7] Given its structure, this compound could plausibly be a metabolite of a more complex organochlorine pesticide.

Rationale:

  • Toxicological Profiling: Understanding the complete metabolic pathway of an environmental contaminant is essential for a thorough toxicological assessment.[8]

  • Bioremediation Studies: Identifying metabolites can aid in the development of bioremediation strategies, as some microorganisms are capable of degrading these compounds.[9]

Proposed Experimental Workflow: Cytotoxicity Assessment

A fundamental step in evaluating the toxicological potential of a compound is to assess its effect on cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Maintain a relevant human cell line, such as HepG2 (a liver cell line, as the liver is a primary site of metabolism), in a suitable culture medium.

  • Treatment: Seed the cells in 96-well plates and, after allowing them to attach, expose them to a range of concentrations of this compound for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.

  • Solubilization: After an incubation period, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Summary

Concentration (µM)Average Absorbance (570 nm)% Cell Viability
0 (Control)1.15100%
101.1297.4%
500.9885.2%
1000.7565.2%
2500.4539.1%
5000.2017.4%

Potential Cytotoxic Mechanism of Action

G A This compound B Cellular Uptake A->B C Induction of Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis (Programmed Cell Death) E->F

Caption: A potential pathway for compound-induced cytotoxicity.

Broader Implications and Future Directions

Beyond the applications in medicinal chemistry and toxicology, this compound could also be explored in the following areas:

  • Materials Science: As a chiral monomer for the synthesis of novel polymers with unique optical or physical properties.

  • Agrochemicals: Given that related compounds exhibit insecticidal and antimicrobial properties, this molecule could be a precursor for new pesticides or fungicides.[10]

  • PROTACs: The structural features of this compound may lend themselves to its use as a linker in Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[11]

Conclusion

This compound stands as a molecule with significant, yet untapped, research potential. Its chiral nature and dichlorinated phenyl ring make it a prime candidate for investigation as a synthetic intermediate in drug discovery, a potential metabolite of environmental importance, and a building block in materials science. The experimental frameworks outlined in this guide provide a starting point for researchers to embark on the exploration of this promising compound, potentially leading to novel discoveries and applications.

References

  • 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907 - PubChem. Available at: [Link]

  • Process for synthesizing 4-chlorophenyl ethanol - Google Patents.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC - NIH. Available at: [Link]

  • Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing). Available at: [Link]

  • Metabolism and Toxicity of Persistent Organochlorine Compounds - ResearchGate. Available at: [Link]

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC - NIH. Available at: [Link]

  • Toxicology of Environmentally Persistent Chlorinated Organic Compounds - ResearchGate. Available at: [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI. Available at: [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents.
  • 2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem. Available at: [Link]

  • Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PubMed Central. Available at: [Link]

  • Metabolism of Chlorinated Phenols by Lemna gibba, Duckweed - ACS Publications. Available at: [Link]

  • Phenol: toxicological overview - GOV.UK. Available at: [Link]

  • Metabolism of organochlorine insecticides in microorganisms - ResearchGate. Available at: [Link]

  • Chiral Chemistry - ResearchGate. Available at: [Link]

  • Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study - PMC. Available at: [Link]

  • Chiral alcohols: Significance and symbolism - Wisdomlib. Available at: [Link]

  • DDT - Wikipedia. Available at: [Link])

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Methodological & Application

Application Notes and Protocols for the Utilization of 2-Chloro-2-(4-chlorophenyl)-ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-2-(4-chlorophenyl)-ethanol is a tertiary halohydrin of significant interest in organic synthesis. Its structure, incorporating a reactive tertiary chloride at a benzylic position and a vicinal hydroxyl group, renders it a versatile precursor for the synthesis of valuable molecular scaffolds. The strategic placement of these functional groups allows for controlled chemical transformations, primarily leading to the formation of epoxides or substituted styrenes.

This comprehensive guide provides detailed protocols for the synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol and its subsequent application in key synthetic transformations. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a practical framework for the utilization of this compound. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₈Cl₂O
Molecular Weight 191.05 g/mol
Appearance Predicted to be a solid or oil
Solubility Expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran. Limited solubility in water.
Boiling Point Not established
Melting Point Not established

Safety Precautions

General Handling:

  • All manipulations should be performed in a well-ventilated fume hood.[1][2]

  • Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.[2][3][4]

  • Avoid inhalation of vapors and contact with skin and eyes.[3]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Specific Hazards:

  • Grignard Reagents (e.g., Methylmagnesium Bromide): These are pyrophoric and will ignite on contact with air or moisture.[5] They must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[5][6]

  • N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant.[7] Avoid contact with skin and eyes.

  • Chlorinated Organic Compounds: Many chlorinated organic compounds are toxic and may be harmful to the environment. Dispose of all waste in accordance with local regulations.

Synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol

The synthesis of the target halohydrin is a two-step process, commencing with the preparation of the precursor tertiary alcohol, 2-(4-chlorophenyl)propan-2-ol, via a Grignard reaction. This is followed by the direct chlorination of the tertiary alcohol using N-chlorosuccinimide.

Step 1: Synthesis of 2-(4-chlorophenyl)propan-2-ol

This protocol details the synthesis of the precursor tertiary alcohol via the addition of a methyl Grignard reagent to 4'-chloroacetophenone.[8][9]

Reaction Scheme:

G start 4'-Chloroacetophenone reagent 1. CH₃MgBr, THF 2. H₃O⁺ work-up end 2-(4-chlorophenyl)propan-2-ol reagent->end

Workflow for the synthesis of 2-(4-chlorophenyl)propan-2-ol.

Materials:

  • 4'-Chloroacetophenone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol:

  • Reaction Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 4'-chloroacetophenone (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Reaction: Slowly add methylmagnesium bromide (1.2 eq) solution dropwise from the dropping funnel to the stirred solution of 4'-chloroacetophenone. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol

This protocol utilizes the direct chlorination of the tertiary benzylic alcohol with N-chlorosuccinimide in an aqueous medium, a method shown to be effective for similar substrates.[10][11][12]

Reaction Scheme:

G start 2-(4-chlorophenyl)propan-2-ol reagent N-Chlorosuccinimide (NCS) H₂O, rt end 2-Chloro-2-(4-chlorophenyl)-ethanol reagent->end

Workflow for the synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol.

Materials:

  • 2-(4-chlorophenyl)propan-2-ol

  • N-Chlorosuccinimide (NCS)

  • Deionized water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 2-(4-chlorophenyl)propan-2-ol (1.0 eq) in deionized water.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, extract the reaction mixture with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Application Protocols

Application 1: Synthesis of 2-(4-chlorophenyl)-2-methyloxirane (Epoxidation)

The primary application of 2-Chloro-2-(4-chlorophenyl)-ethanol is its conversion to the corresponding epoxide via an intramolecular SN2 reaction. This is a highly efficient transformation facilitated by a base.

Reaction Scheme:

G start 2-Chloro-2-(4-chlorophenyl)-ethanol reagent Base (e.g., NaOH or KOtBu) Solvent (e.g., THF or Methanol) end 2-(4-chlorophenyl)-2-methyloxirane reagent->end

Workflow for the epoxidation of 2-Chloro-2-(4-chlorophenyl)-ethanol.

Materials:

  • 2-Chloro-2-(4-chlorophenyl)-ethanol

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)

  • Methanol or Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol:

  • Reaction Setup: Dissolve 2-Chloro-2-(4-chlorophenyl)-ethanol (1.0 eq) in methanol or THF in a round-bottom flask and cool to 0 °C.

  • Base Addition: Add a solution of sodium hydroxide (1.2 eq) in water or solid potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude epoxide. Purification can be performed by vacuum distillation or column chromatography.

Application 2: Synthesis of 4-chloro-α-methylstyrene (Elimination)

Under certain conditions, elimination of HCl can be favored over epoxide formation. The use of a non-nucleophilic base or acidic conditions can promote this pathway. The reaction of tertiary benzylic alcohols with N-halosuccinimides in acetic acid has been reported to yield halo-styrenes.[12]

Reaction Scheme:

G start 2-Chloro-2-(4-chlorophenyl)-ethanol reagent Heat or non-nucleophilic base (e.g., DBU) end 4-chloro-α-methylstyrene reagent->end

Workflow for the elimination of HCl from 2-Chloro-2-(4-chlorophenyl)-ethanol.

Materials:

  • 2-Chloro-2-(4-chlorophenyl)-ethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Dilute hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Protocol:

  • Reaction Setup: Dissolve 2-Chloro-2-(4-chlorophenyl)-ethanol (1.0 eq) in toluene in a round-bottom flask.

  • Base Addition: Add DBU (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude styrene derivative can be purified by vacuum distillation.

References

  • K.T.H.M. College. N-Chlorosuccinimide (NCS)–N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and keton.
  • Mohite, A. R., Phatake, R. S., Dubey, P., Agbaria, M., Shames, A. I., Lemcoff, N. G., & Reany, O. (2020). Substoichiometric amounts of thiourea additives mediate the halogenation of alcohols under mild conditions. Journal of Organic Chemistry, 85(19), 12901-12911.
  • Stavber, S., et al. (2016). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules, 21(10), 1325.
  • Alfa Chemistry.
  • Purdue University. Grignard Reagents.
  • Organic Chemistry Portal.
  • Stavber, S., et al. (2016). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides.
  • BenchChem. (2025). Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol.
  • Hampshire College.
  • BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)
  • ADICHEMISTRY.
  • Grignard Reaction. (n.d.).
  • BenchChem. (2025). Application Note: Synthesis of 2-(4-Chlorophenyl)
  • Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube.
  • Sigma-Aldrich. Grignard Reagents.
  • Quora. (2021, March 19). Using phenyl magnesium bromide how would you prepare acetophenone?.
  • Missouri S&T. Chemical Safety - Environmental Health and Safety.
  • Web Pages. 6. Grignard Reaction.
  • TCNJ. Chemistry Safety Manual.
  • Google Patents. (n.d.). Process for the preparation of substituted styrenes. (U.S.
  • University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Sciencemadness Discussion Board. (2010, August 31). Interesting benzyl chloride synth I discovered.
  • Google Patents. (n.d.). Hydrohalogenation of styrene compounds. (U.S.
  • ResearchGate. (2025, August 9). Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity.

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Application Notes & Protocols for the Stereoselective Synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the stereoselective synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol, a valuable chiral building block in pharmaceutical and agrochemical research. The primary focus is on the asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethanone, utilizing the robust and highly predictable Corey-Bakshi-Shibata (CBS) reduction methodology.[1][2][3] This document elucidates the mechanistic underpinnings of the CBS reduction, offers a step-by-step experimental protocol, and discusses alternative biocatalytic approaches. It is intended for researchers, scientists, and drug development professionals seeking to implement reliable and efficient methods for the production of enantiomerically pure halohydrins.

Introduction: The Significance of Chiral Halohydrins

Chiral halohydrins, such as this compound, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of two reactive functional groups—a hydroxyl and a halogen—on adjacent stereogenic carbons. This arrangement allows for diverse chemical transformations, including the formation of chiral epoxides, which are themselves versatile synthetic precursors. For instance, the structurally related (S)-2-chloro-1-(2′,4′-dichlorophenyl)ethanol is a key intermediate in the synthesis of the antifungal agent ticonazole.[4] The precise control of stereochemistry is paramount, as the biological activity of the final product often resides in a single enantiomer. Consequently, robust and scalable methods for the stereoselective synthesis of these compounds are of high demand in the pharmaceutical and chemical industries.[5]

The asymmetric reduction of prochiral ketones stands out as one of the most direct and efficient strategies to access enantiopurified alcohols.[4][6] Among the various catalytic systems developed for this purpose, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a particularly powerful and widely adopted method due to its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1][2][3][7]

Principle of the Method: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2] The reaction employs a chiral oxazaborolidine catalyst, which, in concert with a stoichiometric borane source (e.g., borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂)), facilitates the stereoselective delivery of a hydride to the carbonyl group.[1][8]

The Catalytic Cycle and Mechanism of Stereoselection

The efficacy of the CBS reduction lies in the formation of a well-defined catalytic complex. The process can be broken down into the following key steps:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates with a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[1]

  • Ketone Coordination: The prochiral ketone, in this case, 2-chloro-1-(4-chlorophenyl)ethanone, coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions between its larger and smaller substituents and the substituents on the chiral catalyst.

  • Stereoselective Hydride Transfer: A highly organized, six-membered ring transition state is formed.[1] The hydride from the coordinated borane is then transferred intramolecularly to the carbonyl carbon. The facial selectivity of this hydride attack is dictated by the chiral scaffold of the oxazaborolidine, leading to the formation of one enantiomer of the alcohol preferentially.[8]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and upon workup, yields the chiral alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

The predictability of the stereochemical outcome is a major advantage of the CBS reduction. For the synthesis of (S)-2-Chloro-2-(4-chloro-phenyl)-ethanol, the (R)-CBS catalyst is typically employed, while the (S)-CBS catalyst would yield the (R)-enantiomer.[8]

Diagram: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

CBS_Mechanism cluster_legend Legend cluster_cycle Catalytic Cycle Ketone Ketone Catalyst (R)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH3·SMe2 (Borane) Borane Borane Product Product TransitionState Six-Membered Ring Transition State Complex->TransitionState + Ketone (Coordination) Alkoxyborane Alkoxyborane Intermediate TransitionState->Alkoxyborane Intramolecular Hydride Transfer Alkoxyborane->Catalyst Regeneration Alcohol (S)-Alcohol Product Alkoxyborane->Alcohol Workup (e.g., MeOH)

Caption: Mechanism of the CBS-catalyzed asymmetric ketone reduction.

Experimental Protocol: (S)-2-Chloro-2-(4-chloro-phenyl)-ethanol via CBS Reduction

This protocol details the asymmetric reduction of 2-chloro-1-(4-chlorophenyl)ethanone using (R)-2-Methyl-CBS-oxazaborolidine.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
2-Chloro-1-(4-chlorophenyl)ethanoneC₈H₆Cl₂O189.04937-20-2>98% purity
(R)-2-Methyl-CBS-oxazaborolidineC₁₈H₂₀BNO277.17112022-81-81.0 M solution in toluene
Borane-dimethyl sulfide complex (BMS)BH₃·S(CH₃)₂75.9713292-87-0~10 M solution
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Dri-Solv or freshly distilled from Na/benzophenone
Methanol (MeOH)CH₃OH32.0467-56-1Anhydrous
Hydrochloric Acid (HCl)HCl36.467647-01-02 M aqueous solution
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS grade
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution
BrineNaCl58.447647-14-5Saturated aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are moisture-sensitive and must be handled under an inert atmosphere (Nitrogen or Argon). Borane-dimethyl sulfide is corrosive and has a strong, unpleasant odor. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

Step-by-Step Procedure

Diagram: Experimental Workflow for CBS Reduction

Workflow start Start setup 1. Reaction Setup - Flame-dry flask - Add (R)-CBS catalyst & THF - Cool to 0 °C start->setup bms_add 2. BMS Addition - Add BMS dropwise at 0 °C - Stir for 15 min setup->bms_add substrate_add 3. Substrate Addition - Add ketone solution dropwise at -20 °C bms_add->substrate_add reaction 4. Reaction - Stir at -20 °C for 1-2 h - Monitor by TLC substrate_add->reaction quench 5. Quenching - Slowly add MeOH at -20 °C reaction->quench workup 6. Work-up - Warm to RT - Add 2M HCl - Extract with DCM quench->workup purify 7. Purification - Dry with Na2SO4 - Concentrate - Column Chromatography workup->purify analyze 8. Analysis - Chiral HPLC - NMR Spectroscopy purify->analyze end End Product analyze->end

Caption: Step-by-step workflow for the synthesis and analysis.

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.5 mL, 0.5 mmol, 0.05 eq) to a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer. Add 10 mL of anhydrous THF. Cool the flask to 0 °C in an ice-water bath.

    • Expert Insight: Using a 5-10 mol% catalyst loading is typical for CBS reductions and provides a good balance between reaction rate and cost.[8] Flame-drying the glassware and using anhydrous solvents is critical as boranes and the catalyst are sensitive to moisture.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 mL, 6.0 mmol, 0.6 eq) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.

    • Causality: This step allows for the pre-formation of the active catalyst-borane complex, which is essential for achieving high enantioselectivity.[1]

  • Substrate Addition: In a separate flame-dried flask, dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1.89 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -20 °C (an acetonitrile/dry ice bath is suitable). Slowly add the ketone solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -20 °C.

    • Expert Insight: Low temperature is crucial for maximizing enantiomeric excess (ee) by minimizing the uncatalyzed, non-selective background reduction by borane.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of hexanes:ethyl acetate (4:1). The reaction is typically complete within 1-2 hours.

  • Quenching: Once TLC indicates complete consumption of the starting ketone, slowly and carefully quench the reaction by the dropwise addition of 5 mL of methanol at -20 °C.

    • Trustworthiness: Quenching with methanol destroys any excess borane. This step should be done slowly as it produces hydrogen gas.

  • Work-up and Extraction: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Add 2 M HCl (20 mL) and stir for another 30 minutes to hydrolyze the borate esters. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure this compound.

Alternative Methodology: Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.[9] Carbonyl reductases (KREDs) from various microorganisms can reduce prochiral ketones with high, and often complementary, enantioselectivity to chemical methods.[4][10]

  • Principle: Enzymes like Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) and reductases from Candida magnoliae or Lactobacillus kefir have been shown to reduce α-haloacetophenones.[4][10][11] The reaction typically uses a cofactor, such as NADPH or NADH, which is regenerated in situ using a sacrificial substrate like isopropanol or glucose.

  • Advantages:

    • High enantioselectivity (often >99% ee).[4]

    • Mild reaction conditions (room temperature, aqueous media).

    • Environmentally benign.

  • Considerations:

    • Enzyme availability and cost.

    • Substrate concentration may be lower than in chemical synthesis.

    • May require protein engineering to achieve desired selectivity for a specific substrate.[9]

For example, specific mutants of TeSADH have been used to produce both (R)- and (S)-2-chloro-1-(4′-chlorophenyl)-1-ethanol with >99% ee.[4] This highlights the power of biocatalysis to provide access to either enantiomer by selecting the appropriate enzyme variant.

Characterization and Data Analysis

Structural Confirmation

The structure of the synthesized this compound should be confirmed using standard spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.

  • Mass Spectrometry: To verify the molecular weight.

Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the product is the most critical parameter. It is determined using chiral High-Performance Liquid Chromatography (HPLC).

  • Typical Chiral HPLC Conditions:

    • Column: Chiralcel OD-H or similar chiral stationary phase.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • The two enantiomers will exhibit different retention times, and the ee can be calculated from the relative peak areas.

Summary of Expected Results

The following table summarizes typical outcomes for the asymmetric reduction of substituted α-chloroacetophenones based on literature precedents.

MethodCatalyst/EnzymeSubstrateYield (%)ee (%)Product EnantiomerReference
CBS Reduction(R)-Me-CBS2-chloro-1-(4-chlorophenyl)ethanone>90>95(S)[8]
Enzymatic Red.P84S/I86A TeSADH mutant2-chloro-1-(4-chlorophenyl)ethanoneModerate>99(R)[4]
Enzymatic Red.ΔP84/A85G TeSADH mutant2-chloro-1-(4-chlorophenyl)ethanoneLow>99(S)[4]

Conclusion

The stereoselective synthesis of this compound is reliably achieved through the asymmetric reduction of its corresponding ketone. The Corey-Bakshi-Shibata (CBS) reduction offers a robust, scalable, and highly predictable chemical method, consistently delivering high yields and excellent enantioselectivity. For laboratories equipped for biocatalysis, enzymatic reductions present a valuable and environmentally friendly alternative, capable of producing either enantiomer with exceptional purity by selecting the appropriate enzyme. The choice of method will depend on the desired scale, available resources, and specific stereochemical requirements of the target application. This guide provides the foundational knowledge and a validated protocol to empower researchers in their synthesis of this important chiral intermediate.

References

  • Ghanem, A., et al. (2015). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of 2-(4-Chlorophenyl)
  • BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)
  • Grokipedia. Corey–Itsuno reduction. Grokipedia. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • Mahale, R. D., et al. (2016). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • BenchChem. (2025). 2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis. BenchChem.
  • Wikipedia. Chiral auxiliary. Wikipedia. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • de Sousa, J. S., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC - NIH. Available at: [Link]

  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

  • Bode Research Group. Key Concepts in Stereoselective Synthesis. ETH Zurich. Available at: [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • Patel, R. N. (2006). Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity. Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2024). Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. PubMed. Available at: [Link]

  • ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

  • Google Patents. (2020). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents.
  • Chemical Communications (RSC Publishing). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry. Available at: [Link]

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An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: A Versatile Intermediate in Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-(4-Chlorophenyl)ethanol, a halogenated aromatic alcohol with significant potential in the pharmaceutical and agrochemical industries. While the specific compound 2-Chloro-2-(4-chloro-phenyl)-ethanol is not widely documented in available literature, 2-(4-Chlorophenyl)ethanol serves as a closely related and industrially relevant molecule. This document will delve into its synthesis, physicochemical properties, and multifaceted biological activities, offering detailed protocols for researchers, scientists, and drug development professionals.[1]

Introduction and Physicochemical Properties

2-(4-Chlorophenyl)ethanol is an organic compound characterized by a 4-chlorophenyl group attached to an ethanol backbone.[1][2] This structure imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.[3]

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)ethanol

PropertyValueSource
Molecular Formula C₈H₉ClO[1][2]
Appearance Colorless to pale yellow liquid[1]
Primary Applications Intermediate in pharmaceuticals and agrochemicals[3]

Synthesis Methodologies

Several synthetic routes for 2-(4-Chlorophenyl)ethanol have been established, providing flexibility in terms of starting materials and scalability. The choice of method often depends on the desired purity and yield.

Reduction of 4-Chlorophenylacetic Acid

A common and reliable method for synthesizing 2-(4-Chlorophenyl)ethanol is the reduction of 4-chlorophenylacetic acid.[2] This process typically involves a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Protocol 1: Synthesis via Reduction of 4-Chlorophenylacetic Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Precursor: Dissolve 4-chlorophenylacetic acid in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension while maintaining the temperature at 0°C with an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the complete reduction of the carboxylic acid.

  • Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Workup and Purification: Filter the resulting aluminum salts and wash them thoroughly with the ether solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure or column chromatography.[4]

Grignard Reaction

An alternative synthetic route involves the use of a Grignard reagent. This method requires the reaction of a 4-chlorobenzylmagnesium halide with formaldehyde.[1][2]

Protocol 2: Synthesis via Grignard Reaction

  • Grignard Reagent Formation: Prepare the Grignard reagent, 4-chlorobenzylmagnesium chloride, by reacting 4-chlorobenzyl chloride with magnesium turnings in an anhydrous ether solvent such as diethyl ether or THF under an inert atmosphere.[1]

  • Reaction with Formaldehyde: Cool the prepared Grignard reagent in an ice bath and add a solution of formaldehyde (or a suitable equivalent like paraformaldehyde) in the same solvent dropwise.[1]

  • Reaction and Quenching: Allow the reaction to proceed at room temperature for a few hours. Subsequently, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude 2-(4-Chlorophenyl)ethanol can be purified by vacuum distillation.

Diagram 1: Synthetic Pathways to 2-(4-Chlorophenyl)ethanol

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway 4-Chlorophenylacetic_Acid 4-Chlorophenylacetic Acid Reduction Reduction (e.g., LiAlH₄) 4-Chlorophenylacetic_Acid->Reduction Product 2-(4-Chlorophenyl)ethanol Reduction->Product 4-Chlorobenzyl_Chloride 4-Chlorobenzyl Chloride Mg_Ether + Mg, Ether 4-Chlorobenzyl_Chloride->Mg_Ether Grignard_Reagent 4-Chlorobenzylmagnesium Chloride Mg_Ether->Grignard_Reagent Reaction Reaction Grignard_Reagent->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Reaction->Product

Caption: Common synthetic routes to 2-(4-Chlorophenyl)ethanol.

Industrial Applications

2-(4-Chlorophenyl)ethanol is a versatile building block with potential applications in several industries, most notably in the development of pharmaceuticals and agrochemicals.[1][3]

Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[3] Its structure can be modified to produce a range of derivatives with potential therapeutic properties. A related compound, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, is a known intermediate in the synthesis of antifungal medications.[5] This highlights the potential of chlorinated phenyl ethanol derivatives in drug discovery.

Agrochemical Development

Preliminary studies have indicated that 2-(4-Chlorophenyl)ethanol and its derivatives may possess insecticidal and antimicrobial properties, making them promising candidates for the development of new pesticides and fungicides.[2][3]

  • Insecticidal Activity: The presence of a chlorophenyl group is a common feature in many synthetic pyrethroid insecticides, such as permethrin, which are used extensively in agriculture on crops like cotton, wheat, and maize.[6] The structural similarity suggests that 2-(4-Chlorophenyl)ethanol could serve as a scaffold for novel insecticides.

  • Antimicrobial and Antifungal Properties: Research has suggested potential antimicrobial effects for 2-(4-Chlorophenyl)ethanol.[3][7] The antifungal activity of phenylethanol derivatives is often attributed to their ability to disrupt the fungal cell membrane and induce oxidative stress. A related compound, 2-(4-Chlorophenoxy)ethanol, is a known antifungal agent.

Protocols for Biological Evaluation

To assess the potential of 2-(4-Chlorophenyl)ethanol in agrochemical and pharmaceutical applications, standardized biological assays are essential.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.[7]

  • Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 10⁴ to 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of 2-(4-Chlorophenyl)ethanol in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Diagram 2: Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow Start Start: Fungal Culture Inoculum Prepare Standardized Inoculum Start->Inoculum Plate_Setup Dispense Dilutions and Inoculum into 96-Well Plate Inoculum->Plate_Setup Compound_Prep Prepare Serial Dilutions of 2-(4-Chlorophenyl)ethanol Compound_Prep->Plate_Setup Incubation Incubate at Optimal Temperature Plate_Setup->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for the broth microdilution method.

Conclusion

2-(4-Chlorophenyl)ethanol is a valuable chemical intermediate with significant potential for industrial applications, particularly in the pharmaceutical and agrochemical sectors.[1][3] Its straightforward synthesis and the biological activity of its structural analogs make it a compelling subject for further research and development. The protocols and information provided in this guide are intended to serve as a foundational resource for scientists and researchers exploring the potential of this and related compounds.

References

  • BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications.
  • Smolecule. (2023). (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.
  • Smolecule. 2-(4-Chlorophenyl)ethanol.
  • BenchChem. (2025). Application Notes and Protocols for 2-(4-Chlorophenyl)ethanol in Agrochemical Development.
  • PubChem. 2-(4-Chlorophenoxy)ethanol.
  • Wikipedia. Permethrin.
  • Physics Wallah. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques.
  • BenchChem. A Comparative Guide for Researchers: 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol.
  • Google Patents. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
  • Wuxi Ginkgo Plastic Industry Co.,Ltd. 2-chloroethanol - Index. Retrieved from Wuxi Ginkgo Plastic Industry Co.,Ltd website.
  • Wikipedia. 2-Chloroethanol.
  • Google Patents. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • BenchChem. Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • MDPI. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from Google Patents website.yl] ethoxy acetic acid*.

Sources

Application Notes & Protocols: Synthesis of Azole Antifungals Using 2-Chloro-2-(4-chlorophenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azole compounds represent a cornerstone of modern antifungal therapy, combating a wide range of fungal infections by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Within this class, drugs like econazole and miconazole are critical tools for clinicians. The efficacy of these complex molecules hinges on the precise and efficient synthesis of their core structures. A pivotal building block in the synthesis of many such imidazole-based antifungals is the intermediate, 1-(Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, which is synthesized from precursors like 2-Chloro-2-(4-chloro-phenyl)-ethanol or its analogue, 2-chloro-1-(2,4'-dichlorophenyl)-ethanol.[1][3]

This technical guide provides detailed protocols and expert insights for the synthesis of this key imidazole-ethanol intermediate, a critical step in the production of econazole and related antifungal agents. We will explore the underlying chemical principles, provide step-by-step methodologies, and offer practical advice for troubleshooting and validation, aimed at researchers and professionals in drug development.

Core Synthesis Pathway: N-Alkylation of Imidazole

The primary transformation involves the N-alkylation of imidazole with a substituted 2-chloro-ethanol derivative. This reaction is a nucleophilic substitution (SN2) where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon bearing the chlorine atom. The reaction requires a base to deprotonate the imidazole, thereby increasing its nucleophilicity, and a suitable solvent to facilitate the reaction.

Causality Behind Experimental Choices:
  • Base Selection: Strong bases like sodium hydroxide (NaOH), or sodium metal in methanol to form sodium methoxide, are often employed to deprotonate imidazole effectively.[3][4] The choice of base can influence reaction kinetics and side-product formation. The use of a solid-supported base like KOH/Al₂O₃ has also been reported, which can simplify workup procedures.[5][6]

  • Solvent System: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) are frequently used because they effectively solvate the reactants and can be heated to the high temperatures often required for this reaction (110-120°C) to proceed at a reasonable rate.[3][4] Toluene, in the presence of a phase-transfer catalyst, offers an alternative system with milder conditions.[7]

  • Temperature Control: Precise temperature control is crucial. Initial mixing and dropwise addition of the chloro-ethanol reactant are often performed at a lower temperature (e.g., 50-55°C) to manage the initial exotherm before heating to reflux to drive the reaction to completion.[3]

  • Phase-Transfer Catalysis: To improve reaction efficiency under milder conditions, a phase-transfer catalyst like Polyethylene Glycol (PEG-400) or Tetrabutylammonium Bromide (TBAB) can be employed.[7] These catalysts facilitate the transfer of the hydroxide or imidazolide anion from the solid or aqueous phase to the organic phase where the chloro-ethanol is dissolved, accelerating the reaction at lower temperatures (e.g., 70°C).[7]

Visualization of the Core Reaction

The following diagram illustrates the fundamental N-alkylation reaction.

N_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions Imidazole Imidazole Product 1-(2,4-Dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol Imidazole->Product Nucleophilic Attack Chloroethanol 2-Chloro-1-(2,4-dichlorophenyl)-ethanol Chloroethanol->Product Base Base (e.g., NaOH, NaOMe) Base->Imidazole Deprotonates Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat (Δ) Heat->Product NaCl NaCl (Byproduct) Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation cluster_purification Step 4: Purification Reactants Charge Reactor: - Imidazole - Base (e.g., NaOH) - Solvent (e.g., DMF) Heat1 Heat to 110-120°C Reactants->Heat1 Addition Dropwise Addition: 2-Chloro-ethanol Solution Heat1->Addition Reaction Maintain at 115-120°C for 1h Addition->Reaction Cooling Cool to 40-60°C Reaction->Cooling Quench Quench with Ice Water Cooling->Quench Precipitate Stir to Precipitate Crude Product Quench->Precipitate Filter Filter & Wash with Water Precipitate->Filter Dry Dry Crude Product Filter->Dry Recrystallize Recrystallize from Toluene Dry->Recrystallize

Sources

Topic: A Two-Step Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol via α-Chlorination of 4'-Chloroacetophenone and Subsequent Stereoselective Reduction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Applications Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive, two-step protocol for the synthesis of 2-chloro-1-(4-chlorophenyl)ethanol, a valuable chiral building block in pharmaceutical research. The synthesis commences with the α-chlorination of commercially available 4'-chloroacetophenone to yield the intermediate 2-chloro-1-(4-chlorophenyl)ethan-1-one. This intermediate is then subjected to a stereoselective reduction of the carbonyl group to produce the target alcohol. This document details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and analytical validation methods. The causality behind reagent selection and reaction conditions is explained to provide a field-proven and reproducible methodology.

Part 1: Scientific Introduction & Strategy

The synthesis of chiral halohydrins, such as 2-chloro-1-(4-chlorophenyl)ethanol, is of significant interest in medicinal chemistry as these motifs are precursors to epoxides and other functional groups essential for building complex molecular architectures. A direct reduction of 4'-chloroacetophenone yields 1-(4-chlorophenyl)ethanol, which lacks the critical chlorine atom on the adjacent carbon. Therefore, a two-step approach is scientifically necessary and is the standard in the field.

Our strategy involves:

  • α-Chlorination: An acid-catalyzed electrophilic substitution on the enol form of 4'-chloroacetophenone. We will utilize sulfuryl chloride (SO₂Cl₂) as the chlorinating agent due to its efficiency and cleaner reaction profile compared to alternatives like chlorine gas.

  • Asymmetric Reduction: A stereoselective reduction of the resulting α-chloroketone. We will employ a borane reagent, which is known to provide high enantioselectivity in the reduction of prochiral ketones.

This sequential protocol is designed for high yield, purity, and reproducibility, making it suitable for both discovery and process development laboratories.

Logical Workflow of the Two-Step Synthesis

Below is a diagram illustrating the overall workflow from the starting material to the final product.

G cluster_0 Step 1: α-Chlorination cluster_1 Step 2: Asymmetric Reduction A 4'-Chloroacetophenone (Starting Material) B Reagents: Sulfuryl Chloride (SO₂Cl₂) Methanol (Solvent) A->B Add to C Reaction @ 0-5 °C B->C Initiate D Work-up & Purification (Extraction, Crystallization) C->D Process E Intermediate: 2-Chloro-1-(4-chlorophenyl)ethan-1-one D->E Isolate F 2-Chloro-1-(4-chlorophenyl)ethan-1-one E->F Proceed to next step G Reagents: NaBH₄ / Lewis Acid Catalyst THF (Solvent) F->G Add to H Reaction @ -20 °C to RT G->H Initiate I Work-up & Purification (Quenching, Chromatography) H->I Process J Final Product: 2-Chloro-1-(4-chlorophenyl)ethanol I->J Isolate

Caption: High-level workflow for the two-step synthesis.

Part 2: Experimental Protocols & Mechanistic Insights

Step 1: α-Chlorination of 4'-Chloroacetophenone

The mechanism for this reaction proceeds through an acid-catalyzed enolization of the ketone. The enol tautomer, being electron-rich, acts as a nucleophile and attacks the electrophilic chlorine from sulfuryl chloride.

Safety First: This protocol involves sulfuryl chloride, which is toxic, corrosive, and reacts violently with water. All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory. An emergency quench solution (e.g., sodium bicarbonate) should be readily available.

Materials & Reagents:

  • 4'-Chloroacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol (anhydrous)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

  • Reagent Charging: Charge the flask with 4'-chloroacetophenone (1.0 eq). Dissolve it in anhydrous methanol (approx. 5 mL per gram of ketone).

  • Chlorination: Begin stirring the solution and allow it to cool to 0-5 °C. Charge the dropping funnel with sulfuryl chloride (1.1 eq) and add it dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and will evolve HCl and SO₂ gas, which must be vented through a scrubber.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up & Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. A white precipitate (the product) should form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.

  • Isolation & Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water, followed by a small amount of cold hexanes to facilitate drying.

  • Drying: Dry the product under vacuum to a constant weight. The resulting 2-chloro-1-(4-chlorophenyl)ethan-1-one should be a white to off-white solid. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

  • Analysis: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: Reduction of 2-Chloro-1-(4-chlorophenyl)ethan-1-one

The reduction of α-haloketones can be complex, as competing reactions like dehalogenation can occur. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation. Its selectivity reduces the risk of removing the α-chloro substituent.

Safety First: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources. The reaction should be performed under an inert atmosphere (nitrogen or argon).

Materials & Reagents:

  • 2-Chloro-1-(4-chlorophenyl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (for quenching)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄, anhydrous)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Low-temperature bath (e.g., acetone/dry ice)

  • Rotary evaporator

  • Separatory funnel

  • Flash chromatography system (optional)

Procedure:

  • Reaction Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a nitrogen inlet. Dry the flask thoroughly before use.

  • Reagent Charging: Add the 2-chloro-1-(4-chlorophenyl)ethan-1-one (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 10 mL per gram).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.

  • Reduction: While stirring vigorously, add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise over 20-30 minutes. Adding it in portions helps control the reaction exotherm and potential side reactions.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol to destroy any excess NaBH₄. Then, carefully add 1 M HCl to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic product. Wash the organic layer sequentially with deionized water and then brine.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-chloro-1-(4-chlorophenyl)ethanol as a colorless oil or low-melting solid.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric reduction was performed.

Part 3: Data Summary & Visualization

Table 1: Reagent Stoichiometry and Expected Yields
StepReagentMolar Eq.RoleTypical YieldPurity (Crude)
1. Chlorination 4'-Chloroacetophenone1.0Starting Material->98% (Commercial)
Sulfuryl Chloride (SO₂Cl₂)1.1Chlorinating Agent--
Product Intermediate-2-Chloro-1-(4-Cl-Ph)-ethanone85-95%>95%
2. Reduction 2-Chloro-1-(4-Cl-Ph)-ethanone1.0Substrate->95%
Sodium Borohydride (NaBH₄)0.5 - 1.0Reducing Agent--
Final Product-2-Chloro-1-(4-Cl-Ph)-ethanol90-98%>90%
Reaction Mechanism: Acid-Catalyzed α-Chlorination

The diagram below outlines the key steps in the formation of the α-chloroketone intermediate.

G Start Start: 4'-Chloroacetophenone Enol Enol Intermediate (Nucleophilic) Start->Enol 1. Protonation & Tautomerization Intermediate Chlorinated Intermediate Enol->Intermediate 2. Nucleophilic Attack Reagent SO₂Cl₂ (Electrophilic Chlorine Source) Reagent->Intermediate Product Product: α-Chloroketone Intermediate->Product 3. Deprotonation Catalyst2 H⁺ (regenerated) Product->Catalyst2 Catalyst1 H⁺ (from acid catalyst)

Caption: Mechanism of acid-catalyzed α-chlorination of a ketone.

Part 4: Concluding Remarks

This application note provides a validated, two-step protocol for the synthesis of 2-chloro-1-(4-chlorophenyl)ethanol from 4'-chloroacetophenone. By separating the synthesis into a distinct chlorination step followed by a selective reduction, this method ensures high yields and purity of the final product. The protocols have been designed with safety and reproducibility as primary considerations, making them suitable for implementation in a professional drug discovery or chemical development setting. Researchers are advised to adhere strictly to the safety precautions outlined due to the hazardous nature of the reagents involved. Further optimization of reaction conditions, particularly for stereocontrol in the reduction step, may be achieved by screening different chiral catalysts and borane sources.

References

No specific, publicly available, step-by-step protocols matching the exact transformation were found during the search. The provided protocol is a composite of standard, well-established chemical principles and procedures for α-chlorination of ketones and their subsequent reduction. The mechanistic details and general procedures are based on fundamental organic chemistry knowledge widely available in textbooks and chemical literature.

Introduction: The Strategic Importance of Chlorinated Phenyl-Ethanol Derivatives in Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to 2-Chloro-1-(4-chlorophenyl)ethanol as a Pivotal Intermediate in Agrochemical Synthesis

The development of novel, effective, and specific agrochemicals is a cornerstone of modern agriculture. Within the vast landscape of synthetic chemistry, certain molecular scaffolds have proven to be exceptionally versatile as building blocks for biologically active compounds. One such class of molecules is the chlorinated phenyl-ethanol derivatives. While the specific compound "2-Chloro-2-(4-chloro-phenyl)-ethanol" is not prominently documented in scientific literature, the closely related and structurally significant isomer, 2-Chloro-1-(4-chlorophenyl)ethanol , and its analogues, serve as critical intermediates in the synthesis of potent fungicides.[1][2] This guide will focus on the synthesis and application of 2-Chloro-1-(4-chlorophenyl)ethanol and its di- and tri-chlorinated analogues, which are instrumental in the production of imidazole-based antifungal agents like econazole and miconazole.[3][4][5]

The presence of chlorine atoms on both the phenyl ring and the ethanol backbone imparts unique chemical properties that are leveraged to construct complex heterocyclic systems with high fungicidal efficacy. This document provides a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its utilization in the synthesis of a representative agrochemical, and insights into the structure-activity relationships that underscore its importance.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Chloro-1-(4-chlorophenyl)ethanol is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValue
CAS Number 6378-66-1[1]
Molecular Formula C₈H₈Cl₂O[1]
Molecular Weight 191.05 g/mol [1]
Appearance Not specified, likely a solid or oil
Purity Typically >97%
Storage Sealed in a dry environment at room temperature[2]

Synthesis of the Intermediate: 2-Chloro-1-(4-chlorophenyl)ethanol

The most common and efficient route for the synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol is the reduction of the corresponding α-chloro ketone, 2-chloro-1-(4-chlorophenyl)ethanone. This precursor is readily accessible through the Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride.

Protocol 1: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol

Materials:

  • 2-chloro-1-(4-chlorophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1 equivalent) in methanol or ethanol at room temperature with stirring.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of deionized water. Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-1-(4-chlorophenyl)ethanol. The product can be further purified by column chromatography on silica gel if necessary.

G cluster_0 Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol start 2-chloro-1-(4-chlorophenyl)ethanone product 2-Chloro-1-(4-chlorophenyl)ethanol start->product Reduction reagent Sodium Borohydride (NaBH4) in Methanol/Ethanol

Caption: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol.

Application in Agrochemical Synthesis: The Case of Econazole

2-Chloro-1-(aryl)ethanol derivatives are pivotal in the synthesis of imidazole and triazole-based fungicides. A prominent example is the synthesis of econazole, a broad-spectrum antifungal agent.[4][6] The synthesis utilizes a dichlorinated analogue, 2-chloro-1-(2,4-dichlorophenyl)ethanol, which undergoes substitution with imidazole followed by etherification. The principles of this synthesis are directly applicable to other similar agrochemicals.

Protocol 2: Synthesis of Econazole from a 2-Chloro-1-(aryl)ethanol Intermediate

This protocol outlines the synthesis of econazole from 2-chloro-1-(2,4-dichlorophenyl)ethanol, demonstrating the utility of this class of intermediates.

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanol[3]

  • Imidazole[3]

  • Sodium hydroxide (NaOH)[3]

  • Dimethylformamide (DMF)[3]

  • p-Chlorobenzyl chloride

  • Toluene

  • Reaction vessel with temperature control

  • Stirrer

  • Dropping funnel

Procedure:

  • Imidazole Activation: In a reaction vessel, dissolve imidazole (1 equivalent) and sodium hydroxide (1 equivalent) in DMF.

  • First Substitution: To the activated imidazole solution, add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol (1 equivalent) in DMF dropwise, maintaining a controlled temperature. Stir the reaction mixture until completion (monitor by TLC). This step forms the intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

  • Alkoxide Formation: To the resulting solution, add another equivalent of a strong base like sodium hydride to form the alkoxide of the ethanol intermediate.

  • Etherification (Williamson Ether Synthesis): Add p-chlorobenzyl chloride (1 equivalent) to the reaction mixture. Heat and stir for several hours to facilitate the formation of the ether linkage.

  • Work-up and Purification: After the reaction is complete, cool the mixture and add water to precipitate the crude econazole. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like toluene to yield pure econazole.

G cluster_1 Synthesis of Econazole intermediate 2-chloro-1-(2,4-dichlorophenyl)ethanol step1_prod 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol intermediate->step1_prod Nucleophilic Substitution imidazole Imidazole, NaOH in DMF econazole Econazole step1_prod->econazole Williamson Ether Synthesis etherification 1. NaH 2. p-Chlorobenzyl chloride

Caption: Synthetic pathway to Econazole.

Mechanism of Action and Structure-Activity Relationship

Imidazole-based fungicides like econazole function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

The 2-chloro-1-(aryl)ethanol intermediate provides the core scaffold upon which the pharmacophore is built. The key structural features contributing to the fungicidal activity include:

  • The Imidazole Ring: This is essential for coordinating with the heme iron in the active site of the cytochrome P450 enzyme.

  • The Dichlorophenyl Group: The chlorine atoms enhance the lipophilicity of the molecule, facilitating its penetration into the fungal cell. They also contribute to the binding affinity within the enzyme's active site.

  • The Ether Linkage and the p-Chlorobenzyl Group: This part of the molecule further enhances its interaction with the enzyme and contributes to its overall stability and pharmacokinetic properties.

  • Stereochemistry: For many of these fungicides, the stereochemistry at the chiral center (C1 of the ethanol backbone) is critical for activity. Studies on econazole and miconazole have shown that the (R)-enantiomer exhibits significantly higher antifungal activity than the (S)-enantiomer.[7] This highlights the importance of enantioselective synthesis methods for producing the most potent agrochemicals.

Safety and Handling

Chlorinated organic compounds and strong bases/reducing agents should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Refer to the Safety Data Sheets (SDS) for each specific reagent for detailed handling and disposal information.

Conclusion

2-Chloro-1-(4-chlorophenyl)ethanol and its chlorinated analogues are highly valuable and versatile intermediates in the agrochemical industry. Their unique structure allows for the efficient synthesis of potent imidazole-based fungicides. The protocols and discussions provided in this guide demonstrate the practical application of these intermediates and underscore the chemical principles that drive the biological activity of the resulting agrochemicals. Further research into the synthesis of novel derivatives based on this scaffold holds significant promise for the development of next-generation fungicides with improved efficacy and environmental profiles.

References

  • Wikipedia. Econazole. [Link]

  • PubMed. [Enantioselective synthesis and antifungal activity of optically active econazole and miconazole]. [Link]

  • Google Patents. Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
  • Organic Syntheses. SYNTHESIS OF MACROCYCLIC SULFIDES USING CESIUM THIOLATES: 1,4,8,11-TETRATHIACYCLOTETRADECANE. [Link]

  • MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. [Link]

  • PubChem. Econazole. [Link]

  • Lead Sciences. 2-Chloro-1-(4-chlorophenyl)ethanol. [Link]

Sources

synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol derivatives for antimicrobial studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Antimicrobial Evaluation of 2-Chloro-1-(4-chlorophenyl)ethanol Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a global health crisis that threatens the efficacy of modern medicine. The continuous evolution of resistant pathogens necessitates the discovery and development of new chemical entities with novel mechanisms of action.[1][2] Halogenated organic compounds have long been a cornerstone in medicinal chemistry, with halogens playing a crucial role in modulating the physicochemical and pharmacological properties of drug candidates.[1] Specifically, chlorinated phenyl derivatives are a well-established pharmacophore in numerous antimicrobial agents.[3]

This guide focuses on a promising class of compounds: 2-chloro-1-(4-chlorophenyl)ethanol and its derivatives. This structure combines the antimicrobial potential of a halogenated aromatic ring with a reactive chlorohydrin moiety. Alcohols, such as ethanol, exert their antimicrobial effects by denaturing and coagulating proteins within the microbial cell wall, a mechanism to which resistance has not been reported.[4] The presence of chlorine atoms is expected to enhance this activity and introduce additional mechanisms of action.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details the synthetic pathway to 2-chloro-1-(4-chlorophenyl)ethanol, explains the rationale behind the chosen methodologies, and presents robust protocols for evaluating the antimicrobial efficacy of the synthesized derivatives.

Part 1: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol

The synthesis of the target compound, 2-chloro-1-(4-chlorophenyl)ethanol, is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. The general strategy involves the chlorination of a readily available starting material, 4'-chloroacetophenone, followed by the selective reduction of the resulting α-chloro ketone.

Causality Behind the Synthetic Strategy

The choice of a two-step synthesis starting from 4'-chloroacetophenone is deliberate. 4'-chloroacetophenone is a commercially available and relatively inexpensive starting material. The first step, α-chlorination, selectively introduces a chlorine atom adjacent to the carbonyl group, creating a key intermediate. The subsequent reduction of the carbonyl group to a hydroxyl group must be performed with a reagent that does not affect the newly introduced chloro- and the existing aryl-chloro functionalities. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its mild nature and high selectivity for reducing ketones and aldehydes.[5]

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product and its subsequent characterization.

Synthesis_Workflow start_material Start: 4'-Chloroacetophenone intermediate Intermediate: 2-Chloro-1-(4-chlorophenyl)ethanone start_material->intermediate α-Chlorination (SO₂Cl₂ or NCS) reduction Reduction intermediate->reduction product_crude Crude Product: 2-Chloro-1-(4-chlorophenyl)ethanol reduction->product_crude Reduction (NaBH₄, Methanol) purification Purification (Column Chromatography) product_crude->purification final_product Final Product purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Caption: Workflow for the synthesis of 2-chloro-1-(4-chlorophenyl)ethanol.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

  • 4'-Chloroacetophenone

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Step 1: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethan-1-one (α-Chloro Ketone Intermediate)

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4'-chloroacetophenone (1 equivalent) in anhydrous dichloromethane.

  • Chlorination: Cool the solution in an ice bath. Add sulfuryl chloride (1.1 equivalents) dropwise via a dropping funnel over 30 minutes. Rationale: Dropwise addition helps to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Rationale: The bicarbonate wash neutralizes any remaining acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-1-(4-chlorophenyl)ethan-1-one. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol

  • Reaction Setup: Dissolve the crude 2-chloro-1-(4-chlorophenyl)ethan-1-one (1 equivalent) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C. Rationale: Portion-wise addition at low temperature controls the rate of hydrogen gas evolution and prevents over-reduction.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases and the pH is acidic. Remove the methanol under reduced pressure.

  • Extraction: Add ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-chloro-1-(4-chlorophenyl)ethanol.

Step 3: Characterization

The structure of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Part 2: Protocols for Antimicrobial Studies

Once the target compounds are synthesized and purified, their antimicrobial activity must be assessed. Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of results.[6][7]

Hypothesized Mechanism of Action

The antimicrobial action of 2-chloro-1-(4-chlorophenyl)ethanol derivatives is likely multi-faceted. The ethanol backbone can denature proteins, while the lipophilic, chlorinated phenyl group may facilitate the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[4][8] The α-chloro group is a reactive site that could potentially alkylate essential biomolecules within the bacterial cell, such as enzymes or DNA, further contributing to its antimicrobial effect.

Visualizing the Antimicrobial Testing Workflow

The following diagram illustrates the standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.

Antimicrobial_Testing_Workflow start_node Start: Pure Compound & Bacterial Strains inoculum_prep Inoculum Preparation (0.5 McFarland Standard) start_node->inoculum_prep dilution_prep Compound Serial Dilution (96-well plate) start_node->dilution_prep mic_assay MIC Assay inoculum_prep->mic_assay dilution_prep->mic_assay incubation Incubation (37°C, 18-24h) mic_assay->incubation mic_read Read MIC (Lowest concentration with no visible growth) incubation->mic_read mbc_assay MBC Assay mic_read->mbc_assay plating Plate wells with no growth onto agar plates mbc_assay->plating incubation2 Incubation (37°C, 24h) plating->incubation2 mbc_read Read MBC (Lowest concentration with ≥99.9% kill) incubation2->mbc_read end_node End: MIC & MBC Values mbc_read->end_node

Caption: Workflow for MIC and MBC antimicrobial susceptibility testing.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method and is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials and Equipment:

  • Synthesized 2-chloro-1-(4-chlorophenyl)ethanol derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the test compound at twice the desired highest final concentration to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 37 °C for 18-24 hours.

  • Interpretation of Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). b. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37 °C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are visible at the spot).

Data Presentation

The results of the antimicrobial studies should be summarized in a clear and concise table. This allows for easy comparison of the activity of different derivatives against various microbial strains.

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 163264
Derivative 2 81632
Derivative 3 3264>128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Note: The data presented in this table are hypothetical and for illustrative purposes only.

References

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Available at: [Link]

  • Reddy, L. S., et al. (2015). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. Bioorganic & Medicinal Chemistry Letters, 25(5), 1064-1069. Available at: [Link]

  • Google Patents. (2009). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. WO2009057133A2.
  • Deck, D. H., & Winston, L. G. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Google Patents. (2009). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. CN101503714A.
  • Gortney, J. S. (2024). Ethanol. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Chawla, P., Singh, R., & Saraf, S. K. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. Medicinal Chemistry Research, 21(9), 2450-2459. Available at: [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-4. Available at: [Link]

  • Contec, Inc. (2021). Alcohols for Use as an Antimicrobial Agent. Available at: [Link]

  • Inter-American Institute for Cooperation on Agriculture. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-1-phenylethanol. National Center for Biotechnology Information. Available at: [Link]

  • EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link].org/]([Link])

Sources

Application Note & Protocol: The Willgerodt-Kindler Reaction of 4-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the experimental setup of the Willgerodt-Kindler reaction, specifically for the conversion of 4-chloroacetophenone to 2-(4-chlorophenyl)thioacetamide. This reaction is a powerful tool in organic synthesis for the formation of thioamides, which are valuable intermediates in medicinal chemistry and materials science. This guide offers a comprehensive protocol, discusses the underlying mechanism, and provides insights into optimizing reaction conditions and ensuring safety.

Introduction

The Willgerodt-Kindler reaction is a notable organic transformation that converts aryl alkyl ketones into the corresponding terminal amides or thioamides.[1][2] The Kindler modification, which utilizes an amine and elemental sulfur, is particularly effective for synthesizing thioamides.[3][4][5] This reaction proceeds through a fascinating rearrangement mechanism where the carbonyl group effectively migrates to the end of the alkyl chain. The resulting thioamide products serve as versatile building blocks in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[6][7] This application note focuses on a specific and synthetically useful example: the reaction of 4-chloroacetophenone with sulfur and morpholine.

Reaction Mechanism and Rationale

The generally accepted mechanism for the Willgerodt-Kindler reaction involves several key steps.[1][2] Understanding this pathway is crucial for troubleshooting and optimizing the experimental setup.

  • Enamine Formation: The reaction commences with the formation of an enamine from the ketone (4-chloroacetophenone) and the secondary amine (morpholine).[1][4] This step is typically base-catalyzed.

  • Sulfuration: The nucleophilic enamine then attacks the elemental sulfur.

  • Rearrangement: The crucial rearrangement occurs via a series of steps, likely involving an aziridine intermediate, which facilitates the migration of the amine group along the carbon chain.[1][2]

  • Tautomerization: The final step involves tautomerization to yield the stable thioamide product.

The choice of morpholine as the amine is common due to its secondary nature, which prevents the formation of undesired byproducts, and its suitable boiling point for reflux conditions. Elemental sulfur is the classic and cost-effective sulfur source for this transformation.

Experimental Workflow

The following diagram outlines the general workflow for the Willgerodt-Kindler reaction of 4-chloroacetophenone.

Willgerodt_Kindler_Workflow Workflow for the Willgerodt-Kindler Reaction of 4-Chloroacetophenone reagents 1. Reagent Preparation - 4-Chloroacetophenone - Morpholine - Elemental Sulfur setup 2. Reaction Setup - Combine reagents in a round-bottom flask - Add a stir bar - Attach a reflux condenser reagents->setup reaction 3. Reaction - Heat the mixture to reflux - Stir vigorously - Monitor reaction progress (e.g., by TLC) setup->reaction workup 4. Work-up - Cool the reaction mixture - Add a solvent (e.g., ethanol) - Pour into ice-water reaction->workup isolation 5. Product Isolation - Collect the precipitate by vacuum filtration - Wash the solid with cold water and ethanol workup->isolation purification 6. Purification - Recrystallize the crude product from a suitable solvent (e.g., ethanol) isolation->purification characterization 7. Characterization - Obtain melting point - Analyze by NMR, IR, and Mass Spectrometry purification->characterization

Caption: Experimental workflow for the synthesis of 2-(4-chlorophenyl)thioacetamide.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-ChloroacetophenoneC₈H₇ClO154.591.55 g10
MorpholineC₄H₉NO87.122.61 g (2.6 mL)30
Elemental SulfurS32.060.64 g20 (S atoms)
Ethanol (95%)C₂H₅OH46.07As needed-
Round-bottom flask (50 mL)--1-
Reflux condenser--1-
Magnetic stirrer with heating--1-
Buchner funnel and filter flask--1 set-

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.[8][9]

  • Morpholine is corrosive and flammable. Avoid contact with skin and eyes.

  • The reaction mixture may release hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroacetophenone (1.55 g, 10 mmol), morpholine (2.6 mL, 30 mmol), and elemental sulfur (0.64 g, 20 mmol).

  • Reaction: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux (approximately 130-140 °C) with vigorous stirring. The reaction mixture will become dark and viscous.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Reaction Time: Maintain the reflux for 12-24 hours. Longer reaction times may be necessary for complete conversion. Some procedures suggest microwave irradiation can significantly shorten the reaction time.[10]

  • Work-up: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Precipitation: Add 20 mL of ethanol to the cooled reaction mixture and stir to dissolve the solidified mass. Pour the ethanolic solution into a beaker containing 100 mL of ice-cold water with stirring. A yellow solid product should precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude 2-(4-chlorophenyl)thioacetamide can be purified by recrystallization from ethanol to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Expected Product Characterization:

The expected product is 2-(4-chlorophenyl)ethanethioamide.[11] Characterization can be performed using the following techniques:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methylene protons adjacent to the thioamide group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the thiocarbonyl carbon and the other carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should exhibit a characteristic C=S stretching vibration.

  • Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the product.

Concluding Remarks

The Willgerodt-Kindler reaction of 4-chloroacetophenone is a reliable method for the synthesis of 2-(4-chlorophenyl)thioacetamide. Careful attention to the experimental setup, reaction conditions, and safety precautions is essential for a successful outcome. The resulting thioamide is a valuable intermediate for further synthetic transformations, particularly in the development of novel therapeutic agents and functional materials.

References

  • Willgerodt rearrangement. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Willgerodt-Kindler Reaction. (n.d.). SynArchive. Retrieved January 22, 2026, from [Link]

  • What Is Willgerodt-Kindler Reaction? (n.d.). Unacademy. Retrieved January 22, 2026, from [Link]

  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. (2016). Polymer Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • Homo-condensation of acetophenones toward imidazothiones. (2018). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Willgerodt‐Kindler Reac1on. (2009). MSU chemistry. Retrieved January 22, 2026, from [Link]

  • Optimum Conditions for the Willgerodt-Kindler Reaction. 1. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • Scheme 1 The Willgerodt reaction and the Kindler modification. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (2012). Journal of Chemical Sciences. Retrieved January 22, 2026, from [Link]

  • A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Willgerodt-Kindler featuring acetophenone. (2020). Sciencemadness Discussion Board. Retrieved January 22, 2026, from [Link]

  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (2010). Journal de la Société Ouest-Africaine de Chimie. Retrieved January 22, 2026, from [Link]

  • A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. (2014). Canadian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • Safety guide for conducting chemical reactions at home. (n.d.). MEL Science. Retrieved January 22, 2026, from [Link]

  • Willgerodt rearrangement. (n.d.). chemeurope.com. Retrieved January 22, 2026, from [Link]

  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (2009). Google Patents.
  • 2-(4-chlorophenyl)ethanethioamide (C8H8ClNS). (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. (2004). Zeitschrift für Naturforschung B. Retrieved January 22, 2026, from [Link]

  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]8535a/c4ra08535a.pdf)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-2-(4-chlorophenyl)ethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Grignard reaction for this specific target molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of a chlorohydrin like this compound presents unique challenges. A logical and efficient approach involves the nucleophilic addition of a Grignard reagent to an α-chloro ketone. This guide will focus on the reaction between 4-chlorophenylmagnesium bromide and 2-chloroacetaldehyde . While other combinations are possible, this pathway serves as an excellent model for discussing the critical parameters and troubleshooting steps inherent to this class of reaction.

Proposed Synthetic Pathway

The core of the proposed synthesis is the nucleophilic attack of the Grignard reagent, formed from 4-chlorobromobenzene, on the electrophilic carbonyl carbon of 2-chloroacetaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the target secondary alcohol.

Grignard Reaction Mechanism cluster_0 Step 1: Grignard Reagent Addition cluster_1 Step 2: Acidic Workup Grignard 4-Cl-Ph-MgBr Ketone 2-chloroacetaldehyde Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Ketone->Intermediate Product 2-Chloro-2-(4-chlorophenyl)ethanol Intermediate->Product Protonation Acid H3O+ Acid->Product

Caption: Proposed Grignard reaction for 2-Chloro-2-(4-chlorophenyl)-ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are strictly anhydrous conditions so critical for a Grignard reaction?

A1: Grignard reagents are potent nucleophiles but also exceptionally strong bases.[1][2] Any trace of protic solvents or atmospheric moisture will protonate and quench the Grignard reagent, converting it into an inert hydrocarbon (in this case, chlorobenzene) and magnesium salts.[3][4] This not only consumes the active reagent, leading to low or no yield, but also complicates purification. Therefore, all glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon), and all solvents and reagents must be certified anhydrous.[2][5]

Q2: My Grignard reaction won't start. What are the common causes and solutions?

A2: This is a frequent issue, almost always stemming from two sources: moisture (as discussed in Q1) or a passivated magnesium surface.[2][3] Magnesium turnings are often coated with a thin, unreactive layer of magnesium oxide (MgO). To initiate the reaction, this layer must be breached.

  • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[2][6][7] These activators react with the magnesium surface to expose fresh, reactive Mg(0).

  • Mechanical Activation: In a dry flask, vigorously grinding the magnesium turnings with a glass rod can help break the oxide layer.[7]

  • Thermal Activation: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the exothermic reaction.[3] Be prepared to cool the flask once the reaction initiates.

Q3: What are the primary side reactions to anticipate in this specific synthesis?

A3: Several competing pathways can reduce the yield of the desired chlorohydrin:

  • Wurtz Coupling: The Grignard reagent (4-chlorophenylmagnesium bromide) can react with the unreacted starting material (4-chlorobromobenzene) in an SN2-like fashion to form an undesired homocoupling product, 4,4'-dichlorobiphenyl.[2][3] This is minimized by the slow, dropwise addition of the halide to the magnesium suspension, keeping its concentration low.

  • Enolization of the Aldehyde: 2-chloroacetaldehyde has an acidic α-proton. The strongly basic Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate. This consumes both starting materials without forming the desired product.[8] To mitigate this, the reaction should be run at low temperatures (e.g., 0 °C or below) and the Grignard reagent should be added to the aldehyde solution (inverse addition), although standard addition is also common.

  • Reduction: If the Grignard reagent possesses a β-hydride, it can reduce the aldehyde to an alcohol via a six-membered transition state.[8] This is not a major concern with 4-chlorophenylmagnesium bromide but is a crucial consideration for other Grignard reagents.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Prepare a TLC plate by spotting the starting aldehyde, the reaction mixture at various time points, and a co-spot (a mix of starting material and reaction mixture). Elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

Q5: What are the recommended methods for purifying the final product?

A5: After an aqueous workup (typically with saturated ammonium chloride solution to quench unreacted Grignard reagent), the crude product is extracted into an organic solvent. The primary purification methods are:

  • Column Chromatography: Silica gel chromatography is highly effective for separating the target alcohol from nonpolar byproducts like 4,4'-dichlorobiphenyl and unreacted starting materials.[3][9] A gradient elution with hexanes and ethyl acetate is a good starting point.

  • Vacuum Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be a scalable purification method.[10]

Troubleshooting Guide: Common Issues and Solutions

Problem Probable Cause(s) Expert-Recommended Solution(s)
Low or No Yield 1. Inactive Magnesium: A passive MgO layer prevents the reaction.[2][3]Activate Mg: Add a crystal of iodine or ~5 mol% 1,2-dibromoethane to the Mg suspension before adding the halide. Gentle heating can also initiate the reaction.[6][7]
2. Wet Reagents/Glassware: Traces of water are quenching the Grignard reagent.[2][5]Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under N₂ or Ar. Use freshly distilled, anhydrous solvents (THF or diethyl ether).[5]
3. Competing Enolization: The Grignard reagent is acting as a base instead of a nucleophile.[8]Lower Reaction Temperature: Add the Grignard reagent to the aldehyde solution at 0 °C or -78 °C to favor nucleophilic addition over deprotonation.
Formation of Significant 4,4'-Dichlorobiphenyl Wurtz Coupling Side Reaction: The Grignard reagent is reacting with the starting halide.[2][3]Slow Addition: Add the 4-chlorobromobenzene solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, minimizing the coupling reaction.
Presence of Chlorobenzene in Product Accidental Quenching: The formed Grignard reagent was exposed to a proton source (water, acidic impurity).[3]Strict Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, including reagent transfers.
Reaction Stalls After Initial Start 1. Insufficient Mixing: The magnesium surface becomes coated with byproducts, preventing further reaction.Use Efficient Stirring: Employ vigorous mechanical or magnetic stirring to keep the magnesium surface clear.
2. Grignard Reagent Precipitation: The reagent may be precipitating out of solution, especially at high concentrations.Solvent Choice/Volume: Ensure sufficient anhydrous solvent is used. THF is generally better than diethyl ether at solvating and stabilizing Grignard reagents.[5]

Optimized Experimental Protocol

This protocol details the synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol via the Grignard reaction between 4-chlorophenylmagnesium bromide and 2-chloroacetaldehyde.

Materials & Equipment:

  • Three-necked round-bottom flask, condenser, pressure-equalizing dropping funnel, and nitrogen/argon inlet.

  • Magnesium turnings.

  • 4-chlorobromobenzene.

  • 2-chloroacetaldehyde (handle with care in a fume hood).

  • Anhydrous diethyl ether or Tetrahydrofuran (THF).

  • Iodine crystal.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Standard extraction and chromatography equipment.

Experimental Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification A 1. Flame-dry all glassware B 2. Cool under N2/Ar atmosphere A->B C 3. Add Mg turnings & I2 crystal to flask B->C D 4. Add anhydrous solvent (THF/Ether) C->D E 5. Slowly add 4-chlorobromobenzene solution D->E F 6. Reflux gently until Mg is consumed E->F G 7. Cool Grignard solution to 0 °C F->G H 8. Slowly add 2-chloroacetaldehyde solution G->H I 9. Stir at 0 °C, then warm to RT H->I J 10. Monitor by TLC until complete I->J K 11. Quench with sat. aq. NH4Cl J->K L 12. Extract with organic solvent K->L M 13. Dry, filter, and concentrate L->M N 14. Purify via column chromatography M->N

Caption: Step-by-step workflow for the synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a condenser, dropping funnel, and inert gas inlet. Ensure the system is under a positive pressure of nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.[6]

    • Add a portion of the total anhydrous solvent (e.g., THF).

    • In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous solvent.

    • Add a small amount of the halide solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.[6][9]

    • After the addition is complete, continue to stir at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Addition Reaction:

    • Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

    • Prepare a solution of 2-chloroacetaldehyde (1.0 equivalent) in anhydrous solvent in the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5-10 °C.

    • After addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.[6]

    • Transfer the mixture to a separatory funnel, add more organic solvent if necessary, and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil using silica gel column chromatography to obtain the pure this compound.

References

  • BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • Google Patents. (2012). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Google Patents. (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • BenchChem. (2025). Optimizing reaction conditions for 2-(4-Chlorophenyl)ethanol synthesis.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • YouTube. (2020). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Organic Chemistry Portal. Grignard Reaction.
  • ChemSpider Synthetic Pages. (2012).
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol.
  • Quora. (2019). How to improve the percent yield in Grignard reaction.

Sources

Technical Support Center: Scaling Up 2-Chloro-1-(4-chlorophenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol. This valuable intermediate is a cornerstone in the development of various pharmaceuticals and agrochemicals. However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions encountered during the scale-up of the two-primary step synthesis: the Friedel-Crafts acylation to form the ketone intermediate, followed by its selective reduction to the target alcohol.

Overall Synthesis Workflow

The production of 2-Chloro-1-(4-chlorophenyl)ethanol is typically achieved in a two-step process. First, a Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride yields the key intermediate, 2-chloro-1-(4-chlorophenyl)ethanone. This ketone is then selectively reduced to the desired secondary alcohol.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Chlorobenzene Chlorobenzene Acylation AlCl₃ Chlorobenzene->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Ketone 2-Chloro-1-(4-chlorophenyl)ethanone Reduction Reduction Ketone->Reduction Intermediate Acylation->Ketone Reducing_Agent NaBH₄ Reducing_Agent->Reduction Final_Product 2-Chloro-1-(4-chlorophenyl)ethanol Reduction->Final_Product

Caption: Overall synthesis workflow for 2-Chloro-1-(4-chlorophenyl)ethanol.

Part 1: Friedel-Crafts Acylation for 2-Chloro-1-(4-chlorophenyl)ethanone

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with an aromatic ring. However, its scale-up requires precise control over several factors to ensure high yield and purity of the desired para-isomer.

Detailed Experimental Protocol

Objective: To synthesize 2-chloro-1-(4-chlorophenyl)ethanone.

Materials:

  • Chlorobenzene

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a multi-neck, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). Ensure the entire system is dry and purged with an inert gas like nitrogen.

  • Charging Reagents: Charge the reactor with anhydrous aluminum chloride (1.1-1.3 equivalents) and the inert solvent (e.g., DCM). Cool the slurry to 0-5 °C with constant stirring.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.0 equivalent) dropwise to the AlCl₃ slurry, maintaining the temperature below 10 °C. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Add chlorobenzene (1.0-1.2 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis shows completion.

  • Quenching: Carefully and slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-1-(4-chlorophenyl)ethanone can be purified by recrystallization or vacuum distillation.

Troubleshooting Guide: Friedel-Crafts Acylation
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Moisture: Deactivates the AlCl₃ catalyst. 2. Sub-optimal Temperature: Reaction may be too slow if too cold, or side reactions may occur if too hot. 3. Impure Reagents: Purity of all reagents is critical.1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Optimize the temperature profile. Some reactions may require gentle heating. 3. Use high-purity reagents.
Poor Regioselectivity (High ortho-isomer) The chloro group is an ortho, para-director. While the para product is sterically favored, reaction conditions can influence the ratio.Lowering the reaction temperature often increases the selectivity for the para isomer.[1] The choice of solvent can also play a role.
Reaction Fails to Initiate or Stalls 1. Inactive Catalyst: The AlCl₃ may be of poor quality or has been exposed to moisture. 2. Deactivated Substrate: Chlorobenzene is already a deactivated ring, and further deactivating impurities can halt the reaction.1. Use fresh, high-quality anhydrous AlCl₃. 2. Ensure the chlorobenzene is pure.
Formation of Colored Byproducts Side reactions or decomposition at elevated temperatures can lead to colored impurities.Maintain strict temperature control. Ensure an efficient quench to minimize contact time with the acid catalyst.

Part 2: Reduction to 2-Chloro-1-(4-chlorophenyl)ethanol

The reduction of the α-chloro ketone to the corresponding alcohol must be performed under conditions that are selective for the carbonyl group, without causing dehalogenation or other side reactions.

Detailed Experimental Protocol

Objective: To synthesize 2-chloro-1-(4-chlorophenyl)ethanol.

Materials:

  • 2-Chloro-1-(4-chlorophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ammonium chloride solution (saturated)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a reactor equipped with a stirrer and temperature probe, dissolve the 2-chloro-1-(4-chlorophenyl)ethanone (1.0 equivalent) in methanol or ethanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (0.3-0.5 equivalents) portion-wise, keeping the temperature below 10 °C.[2]

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC/GC until the starting ketone is consumed.

  • Quenching: Slowly and carefully add saturated ammonium chloride solution to quench the excess NaBH₄ and hydrolyze the borate ester complex.

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: The product can be further purified by column chromatography or recrystallization.

Troubleshooting Guide: Reduction Step
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Insufficient Reducing Agent: Not enough NaBH₄ was used. 2. Decomposition of NaBH₄: The solvent was not cold enough during addition, or the NaBH₄ is old.1. Add a slight excess of NaBH₄ and monitor by TLC. 2. Maintain low temperatures during addition and use fresh NaBH₄.
Formation of Dehalogenated Byproduct The C-Cl bond is reduced. This is more common with stronger reducing agents but can occur with NaBH₄ under forcing conditions.Use mild conditions (low temperature). Avoid excessively long reaction times after the starting material is consumed.
Difficult Product Isolation Emulsion during work-up: The presence of salts and residual alcohol can lead to stable emulsions.Before extraction, ensure most of the alcohol solvent is removed. Adding brine during the washes can help break emulsions.[3]
Low Yield Hydrolysis of the α-chloro alcohol: The product can be unstable under certain pH conditions.Use a mild acidic quench (like ammonium chloride) instead of strong acids.[4] Avoid high temperatures during work-up and purification.

Frequently Asked Questions (FAQs) for Scale-Up

Q1: How should the exothermicity of the Friedel-Crafts acylation be managed on a large scale?

A1: Effective heat management is critical. Utilize a jacketed reactor with a reliable cooling system. The rate of addition of the reactants, especially the chlorobenzene, must be carefully controlled to match the cooling capacity of the reactor. Real-time temperature monitoring is essential.

Q2: What are the primary safety concerns when handling large quantities of aluminum chloride and chloroacetyl chloride?

A2: Both reagents are highly corrosive and react violently with water.[5][6] Chloroacetyl chloride is also very toxic by inhalation.[5][7] All operations should be conducted in a closed system under an inert atmosphere. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, suits, and respiratory protection. A robust emergency plan for spills and exposure must be in place.

Q3: How does the choice of solvent affect the scale-up process?

A3: While dichloromethane is a common lab solvent, its volatility and potential health concerns may make it less suitable for large-scale production. Alternative solvents like dichlorobenzene or nitrobenzene can be used, but they have higher boiling points and require different work-up procedures. The solvent choice impacts not only the reaction but also cost, safety, and waste disposal.

Q4: What are the best practices for quenching a large-scale reduction reaction safely?

A4: The quench of NaBH₄ can generate hydrogen gas, creating a fire or explosion risk. The quenching solution should be added slowly and controllably to a well-stirred reaction mixture, with adequate ventilation and off-gas management. The temperature should be kept low during the quench.

Q5: What are the most viable methods for purifying the final product at an industrial scale?

A5: While chromatography is excellent for lab-scale purification, it is often too expensive for large-scale production. Vacuum distillation and recrystallization are the preferred methods. Developing a robust crystallization process with an appropriate solvent system is often the most cost-effective way to achieve high purity on a large scale.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or Purity Issue step_check Which Step is Problematic? start->step_check fc_node Friedel-Crafts Acylation step_check->fc_node Step 1 reduc_node Reduction step_check->reduc_node Step 2 fc_q1 Check Reagent Purity & Anhydrous Conditions fc_node->fc_q1 reduc_q1 Verify Reducing Agent Activity & Stoichiometry reduc_node->reduc_q1 fc_q2 Review Temperature Control & Addition Rate fc_q1->fc_q2 fc_q3 Analyze Isomer Ratio (Regioselectivity) fc_q2->fc_q3 end Process Optimized fc_q3->end reduc_q2 Check for Dehalogenation Byproducts reduc_q1->reduc_q2 reduc_q3 Optimize Quench & Work-up to Avoid Emulsions reduc_q2->reduc_q3 reduc_q3->end

Caption: A decision tree for troubleshooting common production issues.

References

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube. [Link]

  • Hasumoto, I., et al. (2010). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ChemInform. DOI:10.1002/chin.199709252. [Link]

  • The major product formed in the Friedel-Craft acylation of chlorobenzene is. Allen. [Link]

  • On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Vedantu. [Link]

  • Gore, P. H. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. DOI:10.1039/J39700000454. [Link]

  • What happens when chlorobenzene undergoes Friese Craft's alkylation? Quora. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]

  • Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013). Reddit. [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). Organic Chemistry. [Link]

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Wang, Y., et al. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]

  • Friedel-Crafts Acylation Made Super Easy! (2017). YouTube. [Link]

  • Chloroacetyl chloride. PubChem. [Link]

  • Manzer, L. E. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024). Current Organic Chemistry. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Protein & Cell. [Link]

  • Organic synthesis advice (amide linker using chloroacetyl chloride)? (2015). Reddit. [Link]

Sources

troubleshooting low yield in 2-Chloro-2-(4-chloro-phenyl)-ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in their synthetic protocols. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.

A Note on Nomenclature: The target compound, 2-Chloro-1-(4-chlorophenyl)ethanol, is a secondary alcohol. It is crucial to distinguish it from its isomer, 2-(4-Chlorophenyl)ethanol, a primary alcohol. This guide focuses specifically on the synthesis of the former, typically achieved through the reduction of 2-chloro-1-(4-chlorophenyl)ethanone.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses the most common issues encountered during the synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary causes?

Low yields in the reduction of 2-chloro-1-(4-chlorophenyl)ethanone are often traced back to a few critical factors related to reagents, reaction conditions, and potential side reactions.

Possible Cause 1: Inactive Reducing Agent

The most common laboratory method for this conversion is the reduction of the ketone with a hydride agent, such as sodium borohydride (NaBH₄).[1] These reagents are highly sensitive to moisture and can degrade over time, leading to reduced activity.

  • Solution:

    • Use a fresh, unopened container of sodium borohydride.

    • If using an older batch, test its activity on a small scale with a simple ketone like acetone.

    • Always store hydride reagents in a desiccator to prevent hydration.

Possible Cause 2: Sub-optimal Reaction Temperature

The temperature at which the reduction is performed can significantly impact the reaction rate and the formation of byproducts.

  • Solution:

    • The addition of sodium borohydride to the solution of 2-chloro-1-(4-chlorophenyl)ethanone should be done at a controlled low temperature, typically 0-5 °C, using an ice bath.[1]

    • Maintaining a low temperature during the addition helps to control the exothermic reaction and minimize side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.

Possible Cause 3: Competing Side Reactions

Several side reactions can compete with the desired reduction, consuming starting material and reducing the yield of the target alcohol.

  • Over-reduction or Dehalogenation: Stronger reducing agents or harsh reaction conditions can lead to the reduction of the chloro group.

  • Solution:

    • Sodium borohydride is generally mild enough to selectively reduce the ketone without affecting the chloro substituents.[1] Avoid stronger reducing agents like Lithium Aluminum Hydride (LAH) unless you have a specific protocol that mitigates dehalogenation.

    • Ensure the reaction is not run for an excessively long time or at elevated temperatures.

Possible Cause 4: Inefficient Work-up and Extraction

The product may be lost during the work-up and purification stages if not performed carefully.

  • Solution:

    • After quenching the reaction (e.g., with a mild acid like dilute HCl or a saturated ammonium chloride solution), ensure the pH is adjusted appropriately to keep the product in its neutral, organic-soluble form.

    • Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize the recovery of the product from the aqueous layer.

    • Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an anhydrous salt like sodium sulfate before evaporating the solvent.[2]

Experimental Protocol: Reduction of 2-chloro-1-(4-chlorophenyl)ethanone

This section provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol.

Materials:
  • 2-chloro-1-(4-chlorophenyl)ethanone[3][4][5]

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq) in ethanol at room temperature.

  • Reduction: Cool the solution to 0-5 °C in an ice bath. Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl until the effervescence ceases and the pH is slightly acidic (pH ~5-6).

    • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Purification:

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 2-Chloro-1-(4-chlorophenyl)ethanol can be further purified by column chromatography on silica gel or by recrystallization.

Frequently Asked Questions (FAQs)

Q2: What are the common impurities I should look for, and how can I identify them?

The primary impurity to watch for is unreacted starting material, 2-chloro-1-(4-chlorophenyl)ethanone. This can be easily identified by TLC, as the ketone is significantly less polar than the product alcohol. Other potential impurities could include dehalogenated products or dimers, which can be identified by GC-MS or NMR analysis of the crude product.

Q3: Is it possible to perform an asymmetric reduction to obtain a specific enantiomer of 2-Chloro-1-(4-chlorophenyl)ethanol?

Yes, chiral synthesis is possible. While a standard NaBH₄ reduction will produce a racemic mixture, enantiomerically enriched products can be obtained using specialized methods. These include:

  • Chiral Catalysis: Using borane complexes with chiral ligands like (S)-diphenylprolinol.[6]

  • Bioreduction: Employing enzymes such as alcohol dehydrogenases from microorganisms to achieve high enantioselectivity.[6]

These advanced methods are crucial when the final application, particularly in pharmaceuticals, requires a specific stereoisomer.[6]

Q4: What is a suitable method for purifying the final product?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: For small to medium-scale reactions, column chromatography on silica gel is highly effective. A common eluent system is a gradient of ethyl acetate in hexane.

  • Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a simple and efficient purification method.

  • Vacuum Distillation: For larger quantities of a liquid product, vacuum distillation can be employed, although care must be taken to avoid thermal decomposition.

Data and Visualizations

Table 1: Reagent and Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 2-chloro-1-(4-chlorophenyl)ethanoneCommercially available ketone precursor.[3][4][5]
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective for ketones.[1]
Solvent Ethanol or MethanolProtic solvents that are compatible with NaBH₄.
Temperature 0-5 °C (addition), then RTControls exothermicity and minimizes side reactions.[1]
Molar Ratio (NaBH₄:Ketone) 1.1 - 1.5 : 1A slight excess ensures the reaction goes to completion.
Work-up Quench Dilute HCl or Sat. NH₄ClNeutralizes excess borohydride and hydrolyzes borate esters.
Diagram 1: Synthetic Workflow

Synthetic Workflow Workflow for the synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol Start Dissolve 2-chloro-1-(4-chlorophenyl)ethanone in Ethanol Reduction Cool to 0-5 °C and add NaBH4 Start->Reduction Stir Stir at 0-5 °C, then warm to RT Reduction->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with dilute HCl Monitor->Quench Reaction Complete Evaporate Solvent Evaporation Quench->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Purify Wash, Dry, and Concentrate Extract->Purify Final Purify by Chromatography/Recrystallization Purify->Final

Caption: Workflow for the synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol.

Diagram 2: Reaction Mechanism

Reaction Mechanism Reduction of a Ketone by Sodium Borohydride cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone R-C(=O)-R' Alkoxide R-CH(O⁻)-R' Ketone->Alkoxide Hydride Attack Hydride H-BH₃⁻ Alkoxide_p R-CH(O⁻)-R' Alcohol R-CH(OH)-R' Alkoxide_p->Alcohol Proton Transfer Solvent H-Solvent

Caption: Generalized mechanism for ketone reduction by a hydride reagent.

References

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol.
  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Image]. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Grignard Synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. Our goal is to provide you with the expertise and actionable insights required to optimize your reaction outcomes, ensuring both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the synthesis of this compound?

The synthesis is achieved through the nucleophilic addition of a Grignard reagent, specifically (4-chlorophenyl)magnesium halide, to the carbonyl carbon of 2-chloroacetaldehyde.[1] The Grignard reagent is typically prepared in situ from 4-chlorobromobenzene or 4-chlorochlorobenzene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[2] The subsequent reaction with the aldehyde, followed by an aqueous workup, yields the desired secondary alcohol.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup ArylHalide 4-Chlorobromobenzene Grignard (4-chlorophenyl)magnesium bromide ArylHalide->Grignard + Mg Mg Mg Metal Mg->Grignard Solvent1 Anhydrous Ether Solvent1->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + 2-Chloroacetaldehyde Aldehyde 2-Chloroacetaldehyde Aldehyde->Intermediate Product This compound Intermediate->Product + H₃O⁺ Workup H₃O⁺ (e.g., aq. NH₄Cl) Workup->Product

Caption: Primary reaction pathway for the target synthesis.

Q2: What are the major byproducts I should anticipate in this reaction?

The synthesis is susceptible to several side reactions stemming from the high reactivity and basicity of the Grignard reagent and the nature of the aldehyde substrate.[2] The most common impurities are summarized in the table below.

Byproduct NameFormation MechanismKey Identifiers (Expected)
4,4'-Dichlorobiphenyl Wurtz Coupling: The Grignard reagent reacts with unreacted 4-chlorobromobenzene.[3]High melting point solid, distinct aromatic signals in NMR, characteristic mass in GC-MS.
Chlorobenzene Protonation: The Grignard reagent reacts with trace amounts of water or other protic sources.[4]Low boiling point liquid, identifiable by GC-MS and comparison with a standard.
Unreacted Aldehyde Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of 2-chloroacetaldehyde.[5][6]This consumes both reactants, leading to their presence in the crude product after workup.
Aldol Products Aldol Condensation: The enolate of 2-chloroacetaldehyde attacks another molecule of the aldehyde.[7]Higher molecular weight, more complex NMR spectra with multiple stereoisomers possible.
Q3: Why is this specific Grignard reaction so prone to byproduct formation?

There are two primary reasons for the prevalence of side reactions in this synthesis:

  • High Basicity of the Grignard Reagent: Organomagnesium halides are exceptionally strong bases.[1] This makes them highly sensitive to any acidic protons in the reaction system, including trace water (leading to chlorobenzene) and, critically, the α-proton of the aldehyde.

  • Acidity of the Aldehyde's α-Proton: 2-Chloroacetaldehyde possesses a relatively acidic proton on the carbon adjacent to the carbonyl group (the α-carbon). The electron-withdrawing effect of both the chlorine atom and the carbonyl group enhances this acidity. Consequently, a competitive acid-base reaction (enolization) occurs where the Grignard reagent abstracts this proton instead of performing the desired nucleophilic attack on the carbonyl carbon.[8] This enolization pathway is a major contributor to reduced yield.[5]

Troubleshooting Guide

Problem 1: My yield is very low, and I recover a significant amount of starting materials (4-chlorobromobenzene and aldehyde).

This is a classic symptom of either poor Grignard reagent formation or its subsequent consumption by non-productive pathways.

  • Probable Cause A: Inactive Magnesium Surface. A passivating layer of magnesium oxide on the magnesium turnings can prevent or slow the initiation of the Grignard reagent formation.[4][9]

    • Solution: Use fresh, shiny magnesium turnings. If the surface appears dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium before adding the aryl halide.[10] Physical activation by crushing the magnesium turnings under an inert atmosphere can also be effective.

  • Probable Cause B: Enolization of 2-chloroacetaldehyde. As discussed, the Grignard reagent is acting as a base instead of a nucleophile. This is often exacerbated by higher reaction temperatures.[11]

    • Solution 1 (Temperature Control): Perform the addition of the aldehyde to the Grignard reagent at a low temperature, typically between 0 °C and -20 °C, to favor the nucleophilic addition pathway, which generally has a lower activation energy than enolization.

    • Solution 2 (Inverse Addition): Slowly add the Grignard reagent solution to a cold solution of the 2-chloroacetaldehyde in anhydrous ether. This maintains a low concentration of the Grignard reagent (the base), minimizing the rate of enolization relative to the nucleophilic attack.

    • Solution 3 (Use of Additives): The addition of anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture can significantly suppress enolization.[6] CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over deprotonation. This is often referred to as the Luche reaction condition.

Problem 2: My final product is contaminated with a high-melting, non-polar solid, identified as 4,4'-dichlorobiphenyl.
  • Probable Cause: Wurtz Coupling. This byproduct forms when a molecule of the (4-chlorophenyl)magnesium bromide Grignard reagent reacts with a molecule of the unreacted 4-chlorobromobenzene starting material.[12][13] This side reaction is particularly favored by high local concentrations of the aryl halide and elevated temperatures.[3]

    • Solution 1 (Slow Addition): During the formation of the Grignard reagent, add the solution of 4-chlorobromobenzene to the magnesium suspension dropwise. This ensures the concentration of the halide remains low, maximizing its chance of reacting with the magnesium surface rather than an already-formed Grignard molecule.[14]

    • Solution 2 (Dilution): Using a larger volume of anhydrous solvent can help maintain a low concentration of the aryl halide throughout the addition process.

    • Solution 3 (Temperature Moderation): While some heat may be needed to initiate the reaction, maintain only a gentle reflux. Runaway exotherms will significantly increase the rate of Wurtz coupling.[2]

Problem 3: I've isolated my product, but GC-MS analysis shows the presence of chlorobenzene.
  • Probable Cause: Quenching by Protic Contaminants. The Grignard reagent was inadvertently destroyed by reacting with an acidic proton source, most commonly water.[15]

    • Solution: Ensure absolute anhydrous conditions. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours) and cooled under an inert atmosphere (nitrogen or argon). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers). Use sealed syringes and septa for all transfers.

G cluster_byproduct Byproduct Analysis cluster_solutions Corrective Actions start Low Yield or High Impurity? impurity_check What is the main impurity? start->impurity_check biphenyl 4,4'-Dichlorobiphenyl (Wurtz Coupling) impurity_check->biphenyl Solid Impurity chlorobenzene Chlorobenzene (Protonation) impurity_check->chlorobenzene Volatile Impurity polymers High MW Species (Aldol Condensation) impurity_check->polymers Complex Mixture unreacted Unreacted Starting Materials (Enolization) impurity_check->unreacted Low Conversion sol_wurtz Slow halide addition Control temperature Increase dilution biphenyl->sol_wurtz sol_proton Ensure anhydrous conditions Use inert atmosphere chlorobenzene->sol_proton sol_aldol Low temperature addition Inverse addition polymers->sol_aldol sol_enol Low temperature Inverse addition Add CeCl₃ unreacted->sol_enol

Caption: Troubleshooting workflow for common synthesis issues.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize the formation of the byproducts discussed above.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-chlorobromobenzene

  • 2-chloroacetaldehyde (handle with care in a fume hood)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part 1: Preparation of (4-chlorophenyl)magnesium bromide

  • Set up a three-necked round-bottom flask, flame-dried and cooled under a nitrogen atmosphere. Equip it with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) and a single small crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous Et₂O.

  • Add a small portion (~10%) of the 4-chlorobromobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming with a heat gun may be necessary.[10]

  • Once initiated, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a steady, gentle reflux. Slow addition is critical to prevent Wurtz coupling.[3]

  • After the addition is complete, stir the grey, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 2-Chloroacetaldehyde 7. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. 8. Prepare a solution of 2-chloroacetaldehyde (0.9 equivalents to limit excess) in anhydrous Et₂O and place it in the dropping funnel. 9. Add the aldehyde solution dropwise to the stirred, cold Grignard reagent. Maintain the internal reaction temperature below 5 °C. The reaction is exothermic. 10. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Progress can be monitored by TLC.[16]

Part 3: Work-up and Purification 11. Cool the reaction mixture back to 0 °C in an ice bath. 12. Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution. This mild acid workup protonates the alkoxide without causing significant side reactions.[17] 13. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with Et₂O. 14. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. 15. Filter and concentrate the organic phase under reduced pressure to obtain the crude product. 16. Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.[4]

References

  • BenchChem. (2025). Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol.
  • BenchChem. (2025). Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • Gutierrez, A., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]

  • BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions.
  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • BenchChem. (2025). Optimizing reaction conditions for 2-(4-Chlorophenyl)ethanol synthesis.
  • Jasperse, J. Grignard Reaction.
  • Mondal, S., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[10][18] Addition and Oxidative Coupling Reactions. ACS Omega. Available at: [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available at: [Link]

  • Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling. Available at: [Link]

  • Wikipedia. Aldehyde. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol.
  • Wikipedia. Grignard reaction. Available at: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. Available at: [Link]

  • BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications.
  • Chemistry LibreTexts. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Available at: [Link]

  • Clark, J. reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]

  • Quora. (2024). What is the process for obtaining an enolate from a Grignard reaction? Available at: [Link]

  • Quora. (2024). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed? Available at: [Link]

  • BenchChem. (2025). Identifying and minimizing byproducts in Grignard reactions for germane synthesis.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Available at: [Link]

  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? Available at: [Link]

  • Google Patents. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Bunnelle, W. H., et al. Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Filo. (2025). How is ethanol prepared from methanol by using Grignard reagent? Available at: [Link]

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Technical Support Center: Enhancing the Purity of 2-Chloro-2-(4-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical support for the purification of 2-Chloro-2-(4-chloro-phenyl)-ethanol. We will explore common challenges and provide robust solutions to enhance the purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and purification of this compound.

Q1: What is the probable synthetic pathway for this compound?

Based on analogous chemical syntheses, a common and effective method for preparing this compound is the reduction of the corresponding ketone, 2-chloro-1-(4-chlorophenyl)ethanone. This transformation is typically achieved using a reducing agent such as sodium borohydride in a suitable alcoholic solvent like methanol or ethanol.

Q2: What are the primary impurities I should anticipate?

Impurities are largely dependent on the synthetic route and reaction conditions. Key impurities to be aware of include:

  • Unreacted Starting Material: The most common impurity is likely to be the unreacted ketone, 2-chloro-1-(4-chlorophenyl)ethanone.

  • By-products of Synthesis: Depending on the reaction conditions, side reactions may lead to the formation of various by-products.

  • Degradation Products: The target molecule may degrade under certain conditions, such as extreme pH or high temperatures during workup or purification.[1]

Q3: Which purification methods are most effective for this compound?

The choice of purification method depends on the nature and quantity of the impurities. The most recommended techniques are:

  • Recrystallization: Ideal for solid crude products where impurities have different solubility profiles.

  • Column Chromatography: A versatile technique for separating the desired compound from impurities with different polarities.[2][3]

  • Vacuum Distillation: Suitable for thermally stable liquid compounds with boiling points that are distinct from the impurities.[2][4]

Q4: How can I accurately assess the purity of my final product?

Several analytical techniques can be employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying non-volatile compounds. A reversed-phase HPLC with UV detection is a suitable approach.[5]

  • Gas Chromatography (GC): An excellent technique for volatile and thermally stable compounds, often coupled with a Flame Ionization Detector (FID) for quantification.[5][6]

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the purification of this compound.

Issue 1: Significant amount of unreacted ketone detected in the final product.

  • Possible Cause: Incomplete reduction reaction.

  • Solution:

    • Optimize Reaction Conditions: Ensure a sufficient molar excess of the reducing agent (e.g., sodium borohydride) is used.[2] The reaction may also require longer reaction times or gentle heating to proceed to completion.

    • Purification Strategy: If the reaction cannot be driven to completion, column chromatography is an effective method to separate the more polar alcohol product from the less polar ketone starting material.[3]

Issue 2: Oily product obtained after synthesis, making recrystallization difficult.

  • Possible Cause: The crude product may be a mixture of the desired product and impurities that lower its melting point.

  • Solution:

    • Initial Purification: Attempt to purify a small amount of the oily product using column chromatography. This will help to isolate the pure compound and determine if it is a solid at room temperature.

    • Trituration: If the product is a solid but reluctant to crystallize, trituration with a non-polar solvent (e.g., hexanes) can sometimes induce crystallization and remove non-polar impurities.

Issue 3: Recrystallization yields are low, or the product purity does not improve.

  • Possible Cause 1: Inappropriate solvent system.

  • Solution: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[7] A solvent screen with small amounts of the crude product is recommended to identify a suitable solvent or solvent pair.

  • Possible Cause 2: Cooling the solution too quickly.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[7]

Issue 4: During column chromatography, the compound does not elute from the column or elutes with impurities.

  • Possible Cause: Incorrect solvent polarity for the mobile phase.

  • Solution:

    • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution from a non-polar to a more polar solvent system can be employed.[8]

Experimental Protocols

The following are detailed protocols for the purification of this compound.

Protocol 1: Recrystallization

Principle: This method relies on the differences in solubility between the desired compound and impurities in a chosen solvent. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Procedure:

  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.[7]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Suggested Solvent Systems for Recrystallization Rationale
Isopropanol/WaterIsopropanol is likely to dissolve the compound, and the addition of water as an anti-solvent can induce crystallization.
Toluene/HexanesToluene can dissolve the aromatic compound, while hexanes can act as an anti-solvent.
EthanolA common solvent for recrystallizing moderately polar organic compounds.
Protocol 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Procedure:

  • TLC Analysis: Determine an appropriate solvent system (mobile phase) using TLC. A common starting point for a molecule of this polarity would be a mixture of ethyl acetate and hexanes.[4]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Suggested Mobile Phases for Column Chromatography Rationale
Ethyl Acetate/Hexanes (Gradient)A standard and versatile solvent system for a wide range of polarities.[4][8]
Dichloromethane/Hexanes (Gradient)Dichloromethane is a slightly more polar solvent than ethyl acetate and can be effective for compounds that are not well-separated with ethyl acetate systems.

Visualization of Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy for this compound.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No purity_check1 Check Purity (TLC, HPLC, NMR) recrystallize->purity_check1 purity_check2 Check Purity (TLC, HPLC, NMR) column_chrom->purity_check2 pure_product Pure Product purity_check1->pure_product Purity > 98% oily_product Product is oily or purity is low purity_check1->oily_product Purity < 98% purity_check2->recrystallize Purity < 98% and solid purity_check2->pure_product Purity > 98% oily_product->column_chrom

Caption: Decision tree for purification strategy.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • BenchChem. (n.d.). 2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis.
  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(4-Chlorophenyl)ethanol.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • BenchChem. (2025). Comparative analysis of the synthesis routes for 2-(4-Chlorophenyl)ethanol.
  • BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications.
  • SIELC Technologies. (2018). 2,2-Bis(4-chlorophenyl)ethanol.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Chlorophenyl)ethanol.
  • BenchChem. (2025). Optimizing reaction conditions for 2-(4-Chlorophenyl)ethanol synthesis.
  • Stolarczyk, E. U., et al. (2007). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Acta Poloniae Pharmaceutica-Drug Research, 64(2), 187-9.
  • Kumar, S., & Singh, A. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Clinical Research, 5(4), 134-143. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
  • BenchChem. (n.d.). 2-(4-Chlorophenyl)ethanol chemical properties and structure.
  • ResearchGate. (2014). (PDF) Pharmaceutical Impurities: An Overview.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

Sources

Technical Support Center: HPLC Method Development for 2-Chloro-2-(4-chloro-phenyl)-ethanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Chloro-2-(4-chloro-phenyl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our goal is to empower you with the causal logic behind experimental choices, ensuring robust and reliable HPLC method development.

Part 1: Foundational Method Development

This section addresses the initial steps and core considerations for establishing a new HPLC method for this compound.

Question: Where do I begin with method development for this compound? What are the critical starting parameters?

Answer: Initiating method development requires understanding the analyte's physicochemical properties to make informed starting choices. This compound is a neutral, aromatic compound with two chlorine atoms and a hydroxyl group, making it well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2]

The logical starting point is an RP-HPLC method using a C18 column, which separates compounds based on hydrophobicity.[3][4] The aromatic nature of your analyte will lead to strong retention on a C18 stationary phase.

Initial Recommended Parameters:

ParameterRecommended Starting ConditionRationale
HPLC System Standard system with UV-Vis or Diode-Array Detector (DAD)Provides the necessary sensitivity and allows for spectral analysis to confirm peak purity.[3]
Column C18, 4.6 mm x 150 mm, 5 µm particle sizeThe industry standard for RP-HPLC, offering a good balance of efficiency and backpressure.[3][4][5]
Mobile Phase Acetonitrile (ACN) and WaterACN is a common organic modifier that provides good peak shape for aromatic compounds. Water is the weak solvent.[3]
Elution Mode Isocratic: Acetonitrile:Water (60:40, v/v)A simple starting point. This ratio is a reasonable estimate based on the analyte's structure and may be adjusted.[3]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.[3][4][5]
Column Temp. 30°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[3][5]
Detection λ 225 nmThis wavelength provides good absorbance for the chlorophenyl moiety. A DAD can be used to scan for the optimal maximum absorbance (λmax).[3][5]
Injection Vol. 10 µLA standard volume that minimizes band broadening for most systems.[3][4][5]

This set of conditions provides a robust foundation. Your initial runs should focus on determining the retention time of the main peak and assessing its shape and symmetry.

Part 2: Troubleshooting Common Chromatographic Issues

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Question: My peak for this compound is tailing. What is causing this and how can I fix it?

Answer: Peak tailing is a common issue, especially for compounds with polar functional groups like the hydroxyl group on your analyte. The primary cause is often secondary interactions between the analyte and the stationary phase.

Causality & Solutions:

  • Silanol Interactions: The most frequent cause is the interaction of the analyte's hydroxyl group with acidic silanol groups (Si-OH) on the silica backbone of the C18 column.[6]

    • Solution 1 (Adjust pH): Lowering the mobile phase pH (e.g., to pH 3 with phosphoric or formic acid) protonates the silanol groups, minimizing these secondary ionic interactions.

    • Solution 2 (High Purity Column): Use a modern, high-purity silica column with end-capping. These columns have fewer accessible silanol groups, inherently reducing tailing.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak.

    • Solution: Reduce the sample concentration or injection volume.[6] Perform a dilution series (e.g., 1:10, 1:100) to see if the peak shape improves.[7]

  • Column Contamination: Accumulation of strongly retained compounds on the column frit or head can distort peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).[7] Always filter your samples through a 0.45 µm syringe filter before injection to prevent particulate contamination.[4]

Below is a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload reduce_conc Reduce concentration or injection volume check_overload->reduce_conc Yes check_ph Is mobile phase pH neutral? check_overload->check_ph No resolved Problem Resolved reduce_conc->resolved adjust_ph Lower mobile phase pH to 2.5-3.0 (e.g., with 0.1% Formic Acid) check_ph->adjust_ph Yes check_column Is column old or contaminated? check_ph->check_column No adjust_ph->resolved flush_column Flush with strong solvent (e.g., 100% ACN) check_column->flush_column Yes check_column->resolved No replace_column Replace with a new, high-purity column flush_column->replace_column Still Tailing replace_column->resolved

Caption: Troubleshooting workflow for peak tailing.

Question: My retention time is shifting between injections. What are the likely causes?

Answer: Unstable retention times are a critical issue as they compromise the reliability of peak identification and quantification. The problem usually originates from the mobile phase, the pump, or the column temperature.

Troubleshooting Retention Time Fluctuation:

Possible CauseTroubleshooting Step
Mobile Phase Composition Change If preparing the mobile phase online with a gradient pump, ensure the proportioning valves are working correctly. For isocratic methods, pre-mixing the mobile phase manually can improve consistency.[7] Always ensure solvents are miscible.
Poor Column Equilibration Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes.[8]
Column Temperature Fluctuation Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C).[8] Fluctuations in ambient lab temperature can affect retention if a column oven is not used.
Inconsistent Flow Rate Check for leaks in the system, from the pump to the detector.[8][9] Air bubbles in the pump head can cause pressure fluctuations and inconsistent flow; degas the mobile phase and purge the pump.[7][8]

Part 3: Developing a Stability-Indicating Method

For regulatory purposes and quality control, your HPLC method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[10][11]

Question: How do I ensure my method is stability-indicating for this compound?

Answer: To prove a method is stability-indicating, you must perform forced degradation (stress testing) studies.[10][12] This involves intentionally degrading the analyte under various conditions to generate potential degradation products. The goal is to demonstrate that these new peaks do not co-elute with the main analyte peak.

Forced Degradation Protocol: A typical study involves exposing a solution of the analyte (e.g., 100 µg/mL in a suitable solvent) to the following stress conditions as mandated by ICH guidelines.[5][11]

Stress ConditionProtocol ExamplePotential Degradants of this compound
Acid Hydrolysis 0.1 M HCl at 60°C for several hours.Dehydration may occur, leading to the formation of 4-chlorostyrene.[5]
Base Hydrolysis 0.1 M NaOH at 60°C for several hours.The compound is generally stable, but minor degradation is possible under harsh conditions.[5]
Oxidation 3% H₂O₂ at room temperature.The secondary alcohol group can be oxidized to the corresponding ketone, 4'-chloroacetophenone.[5]
Thermal Heat sample solution at 60-80°C.Assess thermal stability.
Photolytic Expose sample to UV light (ICH Q1B guidelines).Assess light sensitivity.

After exposure, analyze the stressed samples alongside an unstressed control. If new peaks appear, your method must be able to resolve them from the parent peak. If a new peak co-elutes, the method needs further development (e.g., switching to a gradient elution or trying a different column chemistry like a Phenyl column for alternative selectivity).[13]

G start Start: Develop Initial RP-HPLC Method stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze Stressed Samples by HPLC stress->analyze check_res Are all degradant peaks resolved from the main peak? analyze->check_res success Method is Stability-Indicating. Proceed to Validation. check_res->success Yes optimize Optimize Method: - Adjust Gradient - Change Column (e.g., Phenyl) - Modify Mobile Phase pH check_res->optimize No optimize->analyze Re-analyze

Caption: Workflow for developing a stability-indicating method.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to use: acetonitrile or methanol?

  • A: Both can be used. Acetonitrile often provides better peak shapes for aromatic compounds and has a lower UV cutoff. Methanol is less expensive but can generate higher backpressure. Start with acetonitrile as recommended.

Q2: I see pressure fluctuations in my system. What should I do?

  • A: Pressure fluctuations are commonly caused by air bubbles in the pump or faulty check valves.[7] First, ensure your mobile phase is properly degassed. Then, purge the pump to remove any trapped air. If the problem persists, your pump seals or check valves may need replacement.[7][8]

Q3: How do I prepare my sample for injection?

  • A: Accurately weigh and dissolve your sample in a solvent that is miscible with the mobile phase.[4] Ideally, use the mobile phase itself as the diluent to avoid peak distortion.[7] Always filter the final solution through a 0.45 µm syringe filter before injecting to protect the column and system from particulates.[4][14]

Q4: My method uses a phosphate buffer, but I see the pressure slowly increasing over time. Why?

  • A: This is a classic sign of buffer precipitation, which can happen if the concentration of the organic solvent (acetonitrile) is too high. Phosphate buffers have poor solubility in high concentrations of acetonitrile. If your gradient goes above 70-80% ACN, the buffer can precipitate and clog the system.[9]

  • Solution: Use a lower buffer concentration, switch to a more organic-soluble buffer system (like formic acid or ammonium acetate), or ensure your column is thoroughly flushed with an aqueous solution after each run sequence.[9]

References

  • Stability of 2-(4-Chlorophenyl)ethanol under different pH conditions. (2025). Benchchem.
  • 2-(4-Chlorophenyl)ethanol chemical properties and structure. (2025). Benchchem.
  • Application Note: High-Performance Liquid Chromatography for the Quantification of 2-(4-Chlorophenyl)ethanol. (2025). Benchchem.
  • A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Chlorophenyl)ethanol. (2025). Benchchem.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Buy 2-(4-Chlorophenyl)ethanol | 1875-88-3. Smolecule.
  • Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)ethanol. (2025). Benchchem.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907. PubChem.
  • HPLC Troubleshooting Guide. ACE.
  • Forced Degrad
  • HPLC Troubleshooting Guide. Phenomenex.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Forced Degrad
  • Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022).

Sources

minimizing Wurtz coupling byproduct in 2-Chloro-2-(4-chloro-phenyl)-ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chloro-Substituted Phenyl Ethanols

A Guide to Minimizing Wurtz Coupling Byproducts

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with C-C bond formation, specifically the suppression of Wurtz-type coupling byproducts during the synthesis of chloro-substituted phenyl ethanols and related structures. While the specific target "2-Chloro-2-(4-chloro-phenyl)-ethanol" is structurally ambiguous and likely unstable, this guide addresses the common underlying challenge of benzylic halide dimerization that frequently complicates syntheses in this class of molecules.

Troubleshooting Guide: Wurtz Coupling Side Reactions

This section provides direct answers to common issues observed during synthesis, focusing on the identification and mitigation of the primary byproduct: the symmetrically coupled dimer.

Q1: My reaction analysis (TLC/LC-MS) shows a major, high-molecular-weight, non-polar impurity. Could this be a Wurtz coupling byproduct?

A: Yes, this is a classic signature of a Wurtz coupling side reaction. When attempting to form an organometallic intermediate from a benzylic halide (e.g., 4-chlorobenzyl chloride) for subsequent reaction, a significant portion can be consumed by a side reaction where it couples with itself.

  • Causality: The Wurtz reaction involves the reductive coupling of two alkyl or aryl halides in the presence of a metal, typically sodium.[1][2] The reaction proceeds through highly reactive radical or organometallic intermediates.[3] If these intermediates encounter another molecule of the starting halide before reacting with the desired electrophile, they will couple, forming a symmetrical dimer. In the context of a 4-chlorobenzyl halide starting material, the expected byproduct would be 1,2-bis(4-chlorophenyl)ethane .

  • Identification:

    • TLC: The dimer will be significantly less polar than the desired alcohol product, resulting in a much higher Rf value.

    • Mass Spectrometry: Look for a mass corresponding to double the starting benzylic fragment minus two halogen atoms. For a 4-chlorobenzyl starting material, this would be (2 x C7H6Cl) = C14H12Cl2 (MW ≈ 251.15 g/mol ).

    • NMR: The 1H NMR spectrum of the symmetrical dimer would be simple, showing characteristic aromatic signals and a single peak for the benzylic protons (Ar-CH2 -CH2 -Ar).

The workflow below illustrates the competing pathways.

G cluster_0 Reaction Pathways SM Starting Material (e.g., 4-Chlorobenzyl Halide) + Metal (e.g., Na, Mg) OM Reactive Intermediate (Organometallic or Radical) SM->OM Activation DP Desired Product (Alcohol Derivative) OM->DP Desired Reaction Path (Nucleophilic Attack) BP Wurtz Byproduct (1,2-bis(4-chlorophenyl)ethane) OM->BP Side Reaction Path (Wurtz Coupling) EP Electrophile (e.g., Aldehyde, Epoxide) EP->DP

Caption: Competing reaction pathways leading to the desired product versus the Wurtz byproduct.

Q2: What are the primary experimental factors that favor the formation of the Wurtz byproduct?

A: The formation of the Wurtz dimer is highly dependent on reaction kinetics and conditions. Factors that increase the concentration of the reactive intermediate or the unreacted starting halide in close proximity will favor the undesired coupling.

  • High Reactivity of the Metal: Sodium is extremely reactive and promotes rapid formation of the intermediate, which can quickly lead to dimerization.[3] The reaction is often violent and difficult to control.

  • Rapid Addition of Reagents: Adding the halide reactant too quickly creates high local concentrations, significantly increasing the probability of the coupling side reaction.

  • Elevated Temperatures: Higher temperatures increase reaction rates indiscriminately, often favoring the kinetically rapid dimerization over the desired, sometimes more complex, nucleophilic addition.

  • Inefficient Mixing: Poor stirring allows for pockets of high reactant concentration, creating localized "hot spots" where byproduct formation is rampant.

  • Substrate Structure: Primary and benzylic halides are particularly susceptible to Wurtz coupling. Secondary and tertiary halides are more prone to competing elimination reactions.[4][5]

Q3: What specific, actionable steps can I take to minimize the Wurtz byproduct and improve the yield of my desired alcohol?

A: The key is to control the formation and concentration of the reactive organometallic intermediate. This can be achieved by modifying reaction conditions and, in some cases, changing the coupling agent.

Protocol 1: Optimized Conditions for Minimizing Wurtz Coupling

This protocol assumes the formation of a Grignard reagent as a less aggressive alternative to sodium, followed by reaction with an electrophile.

  • Apparatus & Reagent Preparation:

    • Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) under vacuum and assembled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard.[6] THF is often preferred for its higher boiling point and better solvating properties.[1]

    • Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane until the brown color of the iodine disappears.

  • Slow Addition (Barbier Conditions):

    • Instead of pre-forming the organometallic reagent, add a solution of the benzylic halide simultaneously with the electrophile to the suspension of the metal.

    • More practically, add the halide solution dropwise to a flask containing the activated metal and the electrophile. This ensures the reactive intermediate is consumed by the electrophile as soon as it is formed, keeping its concentration vanishingly low.

  • Temperature Control:

    • Initiate the reaction at room temperature. If it becomes too exothermic, cool the flask in an ice-water bath to maintain a gentle reflux. Avoid excessive heating.

  • Dilution:

    • Work under reasonably dilute conditions (e.g., 0.1-0.5 M). While this may slow the reaction, it significantly disfavors the bimolecular Wurtz coupling side reaction.

Data Summary: Standard vs. Optimized Conditions

ParameterStandard Wurtz/GrignardOptimized Protocol (for Minimizing Byproduct)Rationale
Metal Sodium, MagnesiumMagnesium, Zinc, IndiumLess reactive metals offer more controlled intermediate formation.[1][5]
Addition Mode Rapid/Bulk AdditionSlow, controlled dropwise addition (or Barbier)Maintains low concentration of the reactive intermediate.
Temperature Room Temp to Reflux0 °C to Room Temp (or gentle reflux)Reduces rate of undesired side reactions.
Concentration Often >1 M0.1 - 0.5 MReduces probability of bimolecular coupling.
Solvent Anhydrous Ether/THFAnhydrous THFTHF is excellent for stabilizing Grignard reagents.[3]

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the Wurtz coupling side reaction?

A: The exact mechanism has been a subject of debate, but it is generally accepted to involve either a radical pathway, an organometallic (anionic) pathway, or a combination of both.[7]

  • Radical Pathway: A single electron is transferred from the metal (e.g., Na) to the alkyl halide, forming an alkyl radical and a metal halide. Two alkyl radicals then dimerize to form the C-C bond.[4]

  • Organometallic Pathway: After the initial formation of an alkyl radical, a second electron transfer from another metal atom can occur, forming a highly nucleophilic organometallic species (alkyl anion).[3] This anion then attacks another molecule of the alkyl halide in an SN2-type reaction to form the dimer.[3]

G cluster_0 Wurtz Coupling Mechanism start 2 R-X + 2 Na radical 2 R• + 2 NaX start->radical Step 1: Radical Formation dimer R-R radical->dimer Step 2a: Radical Dimerization anion R-Na+ radical->anion Alt Step 2b: Anion Formation sn2 R-R + NaX anion->sn2 Step 3: SN2 Attack on R-X

Caption: Simplified mechanism of the Wurtz coupling side reaction.

Q2: Why must the reaction be conducted under strictly anhydrous conditions?

A: The alkali metals used (like sodium) and the organometallic intermediates formed are extremely strong bases.[6] They react violently and exothermically with water and other protic solvents.[3] This not only consumes the reagents in a highly hazardous manner but also quenches the reactive intermediates, halting the desired reaction entirely.

Q3: Are there modern alternatives to this type of reaction that offer better control?

A: Absolutely. While the Wurtz reaction is historically significant, modern organic synthesis largely relies on transition-metal-catalyzed cross-coupling reactions for C-C bond formation.[8][9] Reactions such as the Suzuki, Negishi, Stille, and Heck couplings offer vastly superior functional group tolerance, selectivity, and milder reaction conditions, effectively eliminating the issue of homocoupling (Wurtz-type) byproducts.[10] For many applications, exploring these alternatives is a more efficient and reliable strategy.

Q4: How can I purify my desired alcohol product away from the Wurtz dimer?

A: Purification is generally straightforward due to the significant difference in polarity between the two compounds.

  • Silica Gel Chromatography: This is the most effective method. The desired alcohol product is significantly more polar and will have a much stronger affinity for the silica gel, eluting much later than the non-polar hydrocarbon dimer. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) will provide excellent separation.

  • Recrystallization: If the desired product is a solid, recrystallization may be effective. The non-polar dimer will likely have very different solubility profiles, potentially remaining in the mother liquor or precipitating out under different conditions.

References

  • Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction. AESL. [Link]

  • Grokipedia. (n.d.). Wurtz reaction. [Link]

  • Wikipedia. (2023). Wurtz reaction. [Link]

  • Chemistry LibreTexts. (2023). Wurtz reaction. [Link]

  • Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. [Link]

  • J&K Scientific LLC. (2025). Wurtz Reaction. [Link]

  • Master Organic Reactions. (2025). Step-by-Step Problem Solving Guide. YouTube. [Link]

  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Islam, A., & Ghosh, P. (2025). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. RSC Advances. [Link]

  • Zaragoza D., F. (n.d.). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. [Link]

  • Vermeulen, N. (2006). Recent Advances in sp3-sp3 Carbon-Carbon Bond Forming Reactions. University of Illinois Urbana-Champaign. [Link]

  • ChemTalk. (n.d.). Wurtz Reaction. [Link]

  • Chemsrc. (2025). 1,2-bis(4-chlorophenyl)ethane-1,2-diol | CAS#:38152-44-2. [Link]

  • Wikipedia. (2023). Coupling reaction. [Link]

Sources

Technical Support Center: Grignard Reaction for 2-Chloro-2-(4-chloro-phenyl)-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol via the Grignard reaction. This document provides in-depth troubleshooting advice and detailed protocols specifically tailored for researchers, scientists, and drug development professionals. Our focus is on the most critical step: the successful activation of magnesium and the initiation of the Grignard reagent formation, a common bottleneck in this specific and sensitive synthesis.

Introduction: The Challenge of the Haloalcohol Grignard Reaction

The synthesis of this compound presents a unique set of challenges. The target molecule itself contains a hydroxyl group, which is fundamentally incompatible with the Grignard reagent. Therefore, the synthesis must proceed by forming an organometallic intermediate, such as (4-chlorophenyl)magnesium chloride, and reacting it with a suitable electrophile like 2-chloroacetaldehyde or a related precursor. The primary obstacle in this process is the inert layer of magnesium oxide (MgO) that coats commercially available magnesium turnings, preventing the reaction with the organic halide. This guide provides a systematic approach to overcoming this hurdle.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. The solution remains clear and there's no heat produced. What's the most likely cause?

A: The most common cause is a passivated magnesium surface. Magnesium readily oxidizes in air, forming a thin, inert layer of MgO that prevents the organic halide from reaching the reactive magnesium metal. Effective activation to remove this layer is crucial. Other common causes include wet glassware or solvents, as Grignard reagents are potent bases that are instantly quenched by water.[1][2]

Q2: What is the purpose of adding a crystal of iodine?

A: Iodine is a chemical activator.[3] It reacts with a small portion of the magnesium to form magnesium iodide (MgI₂). This process etches the metal surface, exposing fresh, unoxidized magnesium that can initiate the Grignard reaction.[3][4] The disappearance of the characteristic brown color of iodine is a visual indicator that the magnesium has been activated and the reaction has likely begun.[5][6]

Q3: Is 1,2-dibromoethane a better activator than iodine?

A: 1,2-dibromoethane (DBE) is a highly effective activator, often preferred for its "traceless" nature.[5] It reacts with magnesium to form ethylene gas and magnesium bromide (MgBr₂). The evolution of ethylene bubbles provides a clear visual cue that the magnesium is active.[7] Unlike iodine, which introduces MgI₂ into the reaction, the byproducts of DBE activation are often considered more innocuous.[7]

Q4: How critical is the dryness of my solvent and glassware?

A: It is absolutely critical. Grignard reagents are extremely strong bases and will react with even trace amounts of water or other protic compounds (like alcohols).[2][8] This acid-base reaction is much faster than the desired C-C bond formation, and it will consume your reagent, leading to low or no yield.[9] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C) and the reaction must be performed with anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).[10]

Q5: Can I use a solvent other than diethyl ether or THF?

A: It is not recommended for most applications. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are ideal for several reasons.[11] They are aprotic, so they won't destroy the Grignard reagent.[12] Furthermore, their lone pair electrons on oxygen coordinate to the magnesium atom, stabilizing the Grignard reagent in solution.[12] This solvation is crucial for the reagent's formation and reactivity.[7]

In-Depth Troubleshooting Guide

Problem: Reaction Fails to Initiate

This is the most frequent issue encountered. If, after adding a small amount of your organic halide to the magnesium and solvent, no signs of reaction (cloudiness, gentle refluxing, heat generation) are observed, follow this diagnostic workflow.

start Reaction Not Starting q_activator Is an activator (I₂, DBE) present? start->q_activator q_dry Are solvent & glassware rigorously dry? q_activator->q_dry Yes sol_add_activator Add a small crystal of I₂ or a few drops of DBE. q_activator->sol_add_activator No q_heat Have you tried gentle heating? q_dry->q_heat Yes sol_dry Re-dry all glassware. Use freshly distilled/new anhydrous solvent. q_dry->sol_dry No q_mechanical Have you tried mechanical activation? q_heat->q_mechanical Yes sol_heat Gently warm a spot on the flask with a heat gun. Be cautious! q_heat->sol_heat No sol_crush With stirring stopped, crush Mg turnings against the glass with a dry glass rod. q_mechanical->sol_crush No sol_restart Consider restarting with pre-treated Mg (acid wash). q_mechanical->sol_restart Yes sol_add_activator->q_heat sol_heat->q_mechanical sol_ultrasound Place flask in an ultrasonic bath for a few minutes. sol_crush->sol_ultrasound sol_ultrasound->sol_restart

Caption: Troubleshooting workflow for a non-initiating Grignard reaction.

  • Inactive Magnesium Surface:

    • Causality: The passivating MgO layer is physically blocking the reaction. The goal is to break this layer and expose the underlying Mg(0).

    • Solution 1: Chemical Activation. Use a small crystal of iodine or a few drops of 1,2-dibromoethane.[13] Wait for the characteristic color change (brown to colorless for I₂) or bubble formation (for DBE) before proceeding with the bulk addition of your halide.[5][6][7]

    • Solution 2: Mechanical Activation. Physical disruption of the MgO layer can be highly effective. This can be achieved by crushing the magnesium turnings with a glass stirring rod against the side of the flask (do this carefully before adding all reagents) or by placing the reaction flask in an ultrasonic bath for several minutes.[7][14] Some literature also describes activating the magnesium by stirring it vigorously under an inert atmosphere for an extended period.[14]

    • Solution 3: Gentle Heating. Sometimes, a small amount of thermal energy is needed to overcome the activation barrier. Gently warm a single spot on the flask with a heat gun.[15] Be prepared to immerse the flask in a cooling bath, as the reaction can initiate vigorously and exothermically.[15]

  • Presence of Protic Impurities:

    • Causality: Water or other acidic protons will react with and destroy the Grignard reagent as it forms, preventing the concentration from building up to a sustainable level.

    • Solution: Ensure all glassware is flame-dried under vacuum or kept in a drying oven overnight and assembled hot under a stream of inert gas. Use a fresh bottle of anhydrous solvent or solvent freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[10]

  • Low Reactivity of Organic Halide:

    • Causality: The reactivity of organic halides for Grignard formation follows the trend R-I > R-Br > R-Cl. Aryl chlorides, such as the 1,4-dichlorobenzene precursor, can be particularly sluggish.

    • Solution: While 1-bromo-4-chlorobenzene is a more reactive starting material, if you must use a chloride, activation is even more critical. The addition of dry lithium chloride (LiCl) can significantly accelerate the formation of some Grignard reagents, an approach pioneered by Knochel.[5]

Problem: Low Yield or Side Product Formation
  • Wurtz Coupling:

    • Causality: The already-formed Grignard reagent can act as a nucleophile and attack the C-X bond of another molecule of your organic halide (R-MgX + R-X → R-R + MgX₂). This forms a homocoupled dimer as a side product, consuming both your starting material and your desired reagent. This is more common with reactive halides and in more polar solvents like THF.[10]

    • Solution: Add the organic halide slowly and at a controlled rate to the magnesium suspension. This keeps the instantaneous concentration of the halide low, minimizing the chance of it reacting with the Grignard reagent. Maintain a moderate reaction temperature; do not overheat.[10]

  • Grignard Reagent as a Base:

    • Causality: If the electrophile (e.g., an aldehyde or ketone) has acidic protons alpha to the carbonyl group, the Grignard reagent may act as a base and simply deprotonate it, forming an enolate. This consumes the reagent without forming the desired C-C bond.[16]

    • Solution: This is an inherent reactivity challenge. Using a less sterically hindered Grignard reagent or running the reaction at low temperatures can favor nucleophilic addition over deprotonation.

Data & Visual Summaries

Table 1: Comparison of Common Magnesium Activation Methods
Activation MethodPrincipleProsConsTypical Amount
Iodine (I₂) Crystal Chemical EtchingSimple, effective, visual color change indicator.[6]Introduces iodide into the system.1-2 small crystals
1,2-Dibromoethane Chemical CleaningHighly effective, "traceless" organic byproduct (ethylene), clear visual cue (bubbles).[5][7]Liquid reagent, requires careful handling.3-5 mol% relative to halide
Mechanical Crushing Physical DisruptionNo chemical activators needed, exposes fresh surface.[6][14]Can be difficult in sealed apparatus.N/A
Sonication Physical Disruption (Cavitation)Effective at cleaning the surface, non-invasive.[7]Requires an ultrasonic bath.N/A
Acid Wash (Pre-treatment) Oxide RemovalCreates highly active Mg.[10]Multi-step process, requires careful drying of Mg after washing.Dilute HCl wash, then rinse with H₂O, EtOH, Ether.[10]
Grignard Reaction Mechanism Overview

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acidic Workup R-MgX Grignard Reagent (Nucleophile) Alkoxide Tetrahedral Alkoxide Intermediate R-MgX->Alkoxide Forms C-C bond Carbonyl R'-(C=O)-R'' (Electrophile) Carbonyl->Alkoxide Alkoxide_w Alkoxide Intermediate Alcohol Final Alcohol Product Alkoxide_w->Alcohol Protonation H3O+ H₃O⁺ (Acid Source) H3O+->Alcohol

Caption: The two-step mechanism of the Grignard reaction with a carbonyl compound.[17]

Detailed Experimental Protocols

Safety Note: Grignard reactions are moisture-sensitive and can be highly exothermic. Always work under an inert atmosphere and have an appropriate cooling bath ready.

Protocol 1: Activation with Iodine (I₂)
  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Setup: Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Add one or two small crystals of iodine. The flask may be gently warmed with a heat gun until iodine vapor is visible.

  • Initiation: Add a small portion (~5-10%) of your organic halide (e.g., 1-bromo-4-chlorobenzene) dissolved in anhydrous diethyl ether or THF via the addition funnel.

  • Confirmation: Stir the mixture. Initiation is confirmed by the disappearance of the brown iodine color and the onset of a gentle reflux or cloudiness.[6] If the reaction does not start, add a few more drops of the halide solution and continue to stir, with gentle warming if necessary.

  • Execution: Once initiated, add the remainder of the organic halide solution dropwise at a rate that maintains a steady, controllable reflux.

  • Completion: After the addition is complete, continue stirring (with heating if necessary) until most of the magnesium has been consumed.

Protocol 2: Activation with 1,2-Dibromoethane (DBE)
  • Glassware and Reagent Setup: Follow steps 1 and 2 from Protocol 1.

  • Activation & Initiation: To the suspension of magnesium in a small amount of anhydrous THF, add a few drops of 1,2-dibromoethane.

  • Confirmation: The onset of bubbling (ethylene gas evolution) indicates that the magnesium surface is active.[7]

  • Execution: Immediately begin the slow, dropwise addition of your organic halide solution as described in Protocol 1. The Grignard formation is autocatalytic, so once it begins, it should sustain itself.[10]

  • Completion: Follow step 7 from Protocol 1.

References

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Baker, K. V., et al. (1989). Mechanical activation of magnesium turnings for the preparation of reactive Grignard reagents. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. [Link]

  • Organic Syntheses. (n.d.). 1-norbornanecarboxylic acid. [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • ResearchGate. (2013). How do Grignard Activating Reagents work? ResearchGate. [Link]

  • Reddit r/chemhelp. (2018). Use of iodine in making Grignard reagent?[Link]

  • ResearchGate. (2017). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. [Link]

  • Ashenhurst, J. (2015). Why Grignard Reagents React With Water. Master Organic Chemistry. [Link]

  • ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]

  • Quora. (2019). What happens when a Grignard reagent is treated with water?[Link]

  • Chemistry LibreTexts. (2024). Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Reddit r/chemistry. (2019). How dangerous is actually adding water to Grignard reagent?[Link]

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Validation & Comparative

A Comparative Analysis of 2-Chloro-2-(4-chlorophenyl)-ethanol and Related Chloro-Aromatic Alcohols in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure, Synthesis, and Biological Activity

This guide provides an in-depth comparison of 2-Chloro-2-(4-chlorophenyl)-ethanol with other relevant chloro-aromatic alcohols, offering a valuable resource for researchers in drug and agrochemical development. We will explore the nuances of their synthesis, physicochemical properties, and biological activities, grounded in experimental data and established scientific principles.

Introduction: The Significance of Chloro-Aromatic Alcohols

Chloro-aromatic alcohols are a class of organic compounds characterized by a hydroxyl group and at least one chlorine atom attached to an aromatic ring system. The presence and position of the chlorine atom(s) significantly influence the molecule's chemical properties, reactivity, and biological activity.[1][2] These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals and have demonstrated intrinsic biological effects, including antimicrobial and insecticidal properties.[1][2]

Our focus, 2-Chloro-2-(4-chlorophenyl)-ethanol, is a specific dichlorinated aromatic alcohol. Its structure presents a unique combination of features: a benzylic alcohol, a chlorine on the aromatic ring, and a second chlorine on the aliphatic side chain. This guide will compare this molecule to simpler, related structures to elucidate critical structure-activity relationships (SAR).

Comparative Physicochemical Properties

The physical and chemical properties of these alcohols dictate their behavior in both chemical reactions and biological systems. Key properties such as melting point, boiling point, and solubility are critical for designing synthesis and purification protocols, as well as for formulation development.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
2-Chloro-2-(4-chlorophenyl)-ethanol Chemical structure of 2-Chloro-2-(4-chlorophenyl)-ethanolC₈H₈Cl₂O191.06Not readily availableContains two chlorine atoms, one aromatic and one aliphatic.
2-(4-Chlorophenyl)-ethanol Chemical structure of 2-(4-Chlorophenyl)-ethanolC₈H₉ClO156.61153 °C at 30 mmHg[2]Single chlorine on the para position of the phenyl ring.[2]
1-(4-Chlorophenyl)-ethanol Chemical structure of 1-(4-Chlorophenyl)-ethanolC₈H₉ClO156.61~235 °C (decomposes)Isomeric to the above; hydroxyl group is on the benzylic carbon.
2-(2-Chloro-4-fluorophenyl)-ethanol Chemical structure of 2-(2-Chloro-4-fluorophenyl)-ethanolC₈H₈ClFO174.60Not readily availableAdditional fluorine substitution on the aromatic ring.[3]

Table 1: Comparison of Physicochemical Properties of Selected Chloro-Aromatic Alcohols.

Synthesis Strategies: A Comparative Workflow

The synthesis of these alcohols typically involves the reduction of a corresponding ketone or aldehyde, or a Grignard reaction.[1][4] The choice of method depends on the desired product, scale, and stereochemical requirements. For instance, the synthesis of an enantiomerically pure alcohol often necessitates a biocatalytic approach.[5]

A common and straightforward method for producing these alcohols is the reduction of the corresponding acetophenone derivative.[4] This approach is widely applicable and serves as a good basis for comparison.

G cluster_0 Synthesis of Chloro-Aromatic Alcohols via Ketone Reduction start Start: Chloro-substituted Acetophenone reagent Reducing Agent: Sodium Borohydride (NaBH₄) in Methanol/Ethanol start->reagent 1. Add reaction Reaction: Stirring at 0°C to Room Temp. reagent->reaction 2. Control Temp tlc Monitoring: Thin-Layer Chromatography (TLC) reaction->tlc 3. Monitor Progress quench Workup: Quench with Saturated aq. NH₄Cl tlc->quench 4. When complete extraction Extraction: Ethyl Acetate quench->extraction 5. Isolate purification Purification: Column Chromatography or Distillation extraction->purification 6. Purify product Product: Chloro-Aromatic Alcohol purification->product

Workflow for the synthesis of chloro-aromatic alcohols.
Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-ethanol

This protocol details the reduction of 4'-chloroacetophenone, a widely used method for synthesizing the corresponding alcohol.[4]

  • Preparation : To a solution of 4'-chloroacetophenone (10 mmol) in 50 mL of methanol in a round-bottom flask, cool the mixture in an ice bath.

  • Reduction : Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise with constant stirring. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the ketone without affecting the aromatic chlorine.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching : Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction : Extract the product with an organic solvent, such as ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.[6]

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of chloro-aromatic compounds is highly dependent on their structure. Halogen atoms, particularly chlorine, can increase lipophilicity, enhancing the molecule's ability to cross cell membranes. They can also influence binding to target proteins.[7][8]

Research suggests that compounds like 2-(4-Chlorophenyl)-ethanol possess potential antimicrobial and insecticidal properties.[1][2] The antifungal activity of related chloro-aromatic structures has been documented, with proposed mechanisms including the disruption of the fungal plasma membrane by binding to ergosterol.[9][10]

CompoundReported Biological ActivityPotential Mechanism of ActionStructure-Activity Insight
2-Chloro-N-phenylacetamide Antifungal against Aspergillus flavus (MIC: 16-256 µg/mL).[9][10]Binding to ergosterol in the fungal plasma membrane; possible inhibition of DNA synthesis.[9][10]The chloro-acetyl group is critical for activity.
2-(4-Chlorophenyl)-ethanol Potential antimicrobial and insecticidal agent.[1][2]Not fully elucidated, but likely involves membrane disruption.The para-chloro substitution enhances lipophilicity.
Phenylethanol Antifungal activity against various seed-borne fungi.[11]General membrane disruption.The basic phenylethanol scaffold has intrinsic activity, which is modulated by substituents.

Table 2: Comparative Biological Activities and SAR Insights.

The addition of a second chlorine atom, as in 2-Chloro-2-(4-chlorophenyl)-ethanol , is expected to further increase lipophilicity and potentially enhance biological activity. However, it also introduces a chiral center at the benzylic carbon, meaning that the R and S enantiomers could have different biological activities.

SAR cluster_sar Structure-Activity Relationship Logic Structure Molecular Structure (e.g., Phenylethanol) Modification Structural Modification Structure->Modification + Chlorine Atom PropertyChange Change in Physicochemical Properties (e.g., Lipophilicity, Sterics) Modification->PropertyChange Leads to ActivityChange Alteration in Biological Activity (e.g., Increased Potency, Selectivity) PropertyChange->ActivityChange Results in

Logical flow of a structure-activity relationship (SAR) analysis.

Conclusion and Future Directions

This guide highlights the key differences and similarities among 2-Chloro-2-(4-chlorophenyl)-ethanol and related chloro-aromatic alcohols. The number and position of chlorine atoms, along with the placement of the hydroxyl group, are critical determinants of the compounds' physicochemical properties and biological activities.

While simpler analogs like 2-(4-Chlorophenyl)-ethanol show promise as antimicrobial and insecticidal agents, the more complex structure of 2-Chloro-2-(4-chlorophenyl)-ethanol suggests the potential for enhanced or novel activities. Future research should focus on the enantioselective synthesis of this compound to evaluate the biological activities of the individual R and S enantiomers. Furthermore, detailed mechanistic studies are required to fully understand how these molecules interact with their biological targets, which will be crucial for their potential development into effective pharmaceutical or agrochemical products.

References

  • Benchchem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)
  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA.
  • Smolecule. (n.d.). Buy 2-(4-Chlorophenyl)ethanol | 1875-88-3. Smolecule.
  • Benchchem. (n.d.). 2-(4-Chlorophenyl)ethanol chemical properties and structure. Benchchem.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(4-Chlorophenyl)ethanol | 1875-88-3. TCI Chemicals.
  • PubChem. (n.d.). 2-(2-Chloro-4-fluorophenyl)ethanol.
  • de Hoog, G. S., et al. (1994). Significant Biogenesis of Chlorinated Aromatics by Fungi in Natural Environments. Applied and Environmental Microbiology, 60(1).
  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • da Silva, A. C. G., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3).
  • da Silva, A. C. G., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO.
  • ResearchGate. (n.d.). The structures of (R,S)-1-phenylethanol (a), and enantiomers: (R).
  • ResearchGate. (2019). (PDF) Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)
  • ResearchGate. (n.d.). Antifungal Activity of Aroma Chemicals Against Seed-borne Fungi | Request PDF.
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  • ResearchGate. (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists.
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efficacy of antifungals derived from 2-Chloro-2-(4-chloro-phenyl)-ethanol vs other azoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Azole Antifungals: A Guide for Researchers

Introduction

The landscape of antifungal drug discovery is in a perpetual state of advancement, driven by the urgent need to combat the rising incidence of invasive fungal infections and the emergence of drug-resistant strains. Within the armamentarium of antifungal agents, the azole class stands as a cornerstone of therapy. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membrane integrity.

This guide provides a comparative analysis of the efficacy of different generations of azole antifungals. While the initial query focused on a specific, yet unidentified, compound, "2-Chloro-2-(4-chloro-phenyl)-ethanol," a thorough review of publicly available scientific literature and chemical databases did not yield information on an antifungal agent with this designation. Therefore, this guide has been structured to address the core interest in comparative azole efficacy by focusing on well-established and clinically relevant agents. We will delve into the nuances of their spectrum of activity, potency, and the experimental methodologies used to evaluate their performance.

The Azole Antifungals: A Generational Overview

The azole class of antifungals is broadly categorized into two main groups: the imidazoles (e.g., ketoconazole, miconazole) and the triazoles. The triazoles are further subdivided into first-generation (e.g., fluconazole, itraconazole) and second-generation (e.g., voriconazole, posaconazole, isavuconazole) agents. The later generations generally exhibit a broader spectrum of activity and increased potency against a wider range of fungal pathogens.

Azole Antifungal Generation Key Characteristics
Fluconazole FirstNarrower spectrum, highly effective against most Candida species (except C. krusei and often C. glabrata), excellent bioavailability and penetration into cerebrospinal fluid.
Itraconazole FirstBroader spectrum than fluconazole, with activity against Aspergillus spp. and endemic mycoses. Variable oral bioavailability.
Voriconazole SecondBroad-spectrum activity, including enhanced potency against Aspergillus spp. and activity against fluconazole-resistant Candida species. It is the treatment of choice for invasive aspergillosis.
Posaconazole SecondThe broadest spectrum of the azoles, with activity against Zygomycetes. Available in oral and intravenous formulations.
Isavuconazole SecondBroad-spectrum activity similar to posaconazole, with a favorable safety profile and high oral bioavailability.

Comparative Efficacy: In Vitro Susceptibility Testing

The cornerstone of evaluating antifungal efficacy is in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized methods for this purpose. The most common metric for comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M27-A3)

This protocol outlines the standardized method for determining the MIC of yeasts.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate.

  • Antifungal Stock and Dilution:

    • Prepare a stock solution of the azole antifungal in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared yeast suspension.

    • Include a growth control (no antifungal) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control) is observed visually or spectrophotometrically.

Comparative MIC Data for Key Azoles against Common Fungal Pathogens

The following table summarizes typical MIC ranges for different azoles against clinically important fungal species. It is important to note that these are general ranges, and specific MIC values can vary depending on the isolate and testing conditions.

Fungal Species Fluconazole MIC (µg/mL) Itraconazole MIC (µg/mL) Voriconazole MIC (µg/mL) Posaconazole MIC (µg/mL)
Candida albicans 0.25 - 20.03 - 0.50.015 - 0.120.015 - 0.12
Candida glabrata 8 - 640.25 - 40.12 - 20.12 - 2
Candida krusei Resistant0.25 - 20.12 - 10.12 - 1
Aspergillus fumigatus Resistant0.5 - 40.12 - 10.06 - 0.5
Cryptococcus neoformans 2 - 160.06 - 0.50.03 - 0.250.03 - 0.25

Data compiled from various surveillance studies and literature sources.

Mechanism of Action and Resistance

As previously mentioned, azoles target the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane function.

Figure 1. Simplified schematic of the ergosterol biosynthesis pathway and the inhibitory action of azole antifungals on lanosterol 14α-demethylase (ERG11).

Resistance to azole antifungals can emerge through several mechanisms:

  • Target Site Mutations: Point mutations in the ERG11 gene can reduce the binding affinity of azoles to the enzyme.

  • Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effect of the drug.

  • Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the antifungal drug out of the fungal cell.

In Vivo Efficacy: Murine Models of Disseminated Candidiasis

While in vitro data is crucial, in vivo studies are essential to evaluate the therapeutic potential of an antifungal agent. Murine models of disseminated candidiasis are commonly used for this purpose.

Experimental Workflow: Murine Model of Disseminated Candidiasis

Disseminated_Candidiasis_Model cluster_setup Setup cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis A 1. Immunocompromised Mice (e.g., cyclophosphamide-treated) C 3. Intravenous Injection of Candida Inoculum A->C B 2. Prepare Candida Inoculum (e.g., C. albicans SC5314) B->C D 4. Administer Azole Antifungal (e.g., oral gavage, intraperitoneal) C->D E 5. Control Group (Vehicle only) C->E F 6. Monitor Survival D->F G 7. Determine Fungal Burden in Kidneys (CFU/gram) D->G E->F E->G

Figure 2. A typical experimental workflow for a murine model of disseminated candidiasis to assess in vivo antifungal efficacy.

The efficacy in these models is often assessed by comparing the survival rates of treated versus untreated animals and by quantifying the fungal burden in target organs, such as the kidneys. Second-generation triazoles like voriconazole and posaconazole generally demonstrate superior efficacy in these models, particularly against azole-resistant strains, when compared to fluconazole.

Conclusion

The selection of an appropriate azole antifungal is a multifaceted decision that depends on the infecting fungal species, the site of infection, and the local prevalence of antifungal resistance. While fluconazole remains a valuable agent for the treatment of susceptible Candida infections, the broader spectrum and enhanced potency of second-generation triazoles have made them indispensable for managing invasive aspergillosis and infections caused by less common or resistant fungal pathogens. The continuous evolution of fungal resistance necessitates ongoing surveillance and the development of novel antifungal agents. Future research will undoubtedly focus on compounds with novel mechanisms of action that can circumvent existing resistance pathways.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Antifungal susceptibility testing.[Link]

  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133–163. [Link]

  • Patterson, T. F., Thompson, G. R., 3rd, Denning, D. W., Fishman, J. A., Hadley, S., Herbrecht, R., Kontoyiannis, D. P., Marr, K. A., Morrison, V. A., Nguyen, M. H., Segal, B. H., Steinbach, W. J., Stevens, D. A., Walsh, T. J., Wingard, J. R., Young, J. A., & Bennett, J. E. (2016). Practice Guidelines for the Diagnosis and Management of Aspergillosis: 2016 Update by the Infectious Diseases Society of America. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 63(4), e1–e60. [Link]

  • Perlin, D. S., Rautemaa-Richardson, R., & Alastruey-Izquierdo, A. (2017). The global problem of antifungal resistance: prevalence, mechanisms, and management. The Lancet. Infectious diseases, 17(12), e383–e392. [Link]

validating the purity of 2-Chloro-2-(4-chloro-phenyl)-ethanol for pharmaceutical use

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Senior Application Scientist's Guide to Validating the Purity of 2-Chloro-2-(4-chloro-phenyl)-ethanol for Pharmaceutical Use

Introduction

In the pharmaceutical industry, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is governed by a stringent framework of quality control. The purity of each intermediate is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. This guide provides an in-depth, technical comparison of methodologies for validating the purity of this compound, a halogenated aromatic alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), and adheres to the globally recognized standards set by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the validation of analytical procedures.[2][3][4][5]

Understanding the Analyte: this compound

Before delving into purity validation, a thorough understanding of the target molecule and its potential impurities is paramount. This compound is a chlorinated phenylethanol derivative. Its synthesis often involves the reduction of a corresponding ketone or the use of Grignard reagents.[6] These synthetic pathways can introduce specific impurities.

Potential Impurities Profile

Based on common synthetic routes, the following impurities can be anticipated:

  • Starting Materials: Unreacted precursors such as 4'-chloroacetophenone or 4-chlorophenylacetic acid.[7][8]

  • Intermediates: Aldehyde intermediates if the reduction is incomplete.[7]

  • By-products: Dimerized or rearranged products, such as di(4-chlorophenethyl) ether, can form under certain reaction conditions.[7]

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

A comprehensive purity validation strategy must be capable of separating, identifying, and quantifying these potential impurities.

Orthogonal Analytical Approaches for Purity Validation

A multi-faceted analytical approach is essential for a robust purity assessment. Relying on a single technique can lead to an incomplete picture. This guide will focus on a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[9] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this compound.

Rationale for HPLC

The polarity of the molecule, imparted by the hydroxyl group, and its UV-active aromatic ring make it an ideal candidate for RP-HPLC with UV detection. This method offers high resolution and sensitivity for separating the target compound from structurally similar impurities.[9][10][11]

Experimental Protocol: RP-HPLC Method

Instrumentation and Conditions:

ParameterValue
HPLC System Standard system with pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes

This method is based on established protocols for similar aromatic compounds and provides a solid starting point for method development and validation.[9][12][13]

Method Validation:

The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5]

Gas Chromatography (GC)

For volatile and semi-volatile impurities, Gas Chromatography (GC) is the technique of choice.[10][14][15][16] It is particularly effective for detecting residual solvents and certain by-products that may not be well-resolved by HPLC.

Rationale for GC

GC offers excellent separation efficiency for volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for organic molecules. For unambiguous identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is a powerful approach.[14][15]

Experimental Protocol: GC-FID Method

Instrumentation and Conditions:

ParameterValue
GC System Standard GC with FID and split/splitless injector
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Method Validation:

Similar to HPLC, the GC method must be validated for its intended purpose, which is often the quantification of specific volatile impurities or a general purity assessment.

Spectroscopic Methods for Structural Confirmation and Impurity Identification

While chromatography separates components, spectroscopy provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the structural elucidation of organic molecules.[17][18][19] For this compound, ¹H and ¹³C NMR are essential for confirming the structure of the main component and for identifying any structurally related impurities present at sufficient concentrations.

Rationale for NMR

NMR provides detailed information about the chemical environment of each atom in a molecule. This allows for unambiguous confirmation of the desired product's structure and can reveal the presence of isomers or other related substances.

Mass Spectrometry (MS)

Mass spectrometry provides highly sensitive and specific information about the molecular weight of the analyte and its fragments.[11][20][21] When coupled with a chromatographic separation technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities, even at trace levels.[11][14][20]

Rationale for MS

The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of impurities, which is a critical step in their identification.[20]

Comparison with an Alternative: 2-Bromo-2-(4-bromo-phenyl)-ethanol

To provide a comparative context, let's consider the purity validation of a hypothetical alternative, 2-Bromo-2-(4-bromo-phenyl)-ethanol.

FeatureThis compound2-Bromo-2-(4-bromo-phenyl)-ethanolRationale for Differences
Molecular Weight 191.05 g/mol 279.95 g/mol The higher atomic weight of bromine increases the molecular weight.
HPLC Retention Shorter retention time on a C18 column.Longer retention time on a C18 column.Bromo-compounds are generally more hydrophobic than their chloro-analogs, leading to stronger interaction with the stationary phase.
GC Elution Elutes earlier.Elutes later.The higher boiling point of the bromo-analog results in a longer retention time in GC.
MS Isotope Pattern Characteristic pattern for two chlorine atoms.Distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br are in nearly equal abundance).This provides a clear signature for identifying and confirming the presence of the respective halogenated compounds.
Potential Impurities Chloro-containing starting materials and by-products.Bromo-containing starting materials and by-products.The nature of the impurities is directly related to the synthetic route and the halogens used.

This comparison highlights how the analytical strategy must be adapted based on the specific chemical properties of the analyte and its potential impurities.

Workflow and Data Visualization

A systematic workflow is crucial for the comprehensive purity validation of this compound.

Overall Purity Validation Workflow

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Integration & Reporting Prep Accurately weigh and dissolve sample HPLC HPLC-UV/DAD Analysis (Primary Purity Assay) Prep->HPLC GC GC-FID/MS Analysis (Volatile Impurities & Residual Solvents) Prep->GC NMR NMR (1H, 13C) (Structural Confirmation) Prep->NMR MS High-Resolution MS (Impurity Identification) Prep->MS Report Compile Data, Calculate Purity, Generate Certificate of Analysis HPLC->Report GC->Report NMR->Report MS->Report

Caption: Overall workflow for purity validation.

Logical Relationship for Quantification by HPLC-UV

G Analyte Analyte in Solution Chromatography Chromatographic Separation Analyte->Chromatography Detection UV Detection (Beer-Lambert Law) Chromatography->Detection Signal Peak Area Detection->Signal Concentration Concentration Signal->Concentration

Caption: Quantification logic for HPLC-UV analysis.

Conclusion

The validation of this compound's purity for pharmaceutical use is a multi-step, rigorous process that demands a deep understanding of analytical chemistry and regulatory expectations. An orthogonal approach, combining high-performance liquid chromatography, gas chromatography, and spectroscopic techniques, is essential for a comprehensive assessment. Each method provides unique and complementary information, and together they form a self-validating system that ensures the quality and safety of this critical pharmaceutical intermediate. By adhering to the principles outlined in this guide and referencing authoritative standards such as the ICH guidelines, researchers and drug development professionals can confidently establish the purity of their materials, paving the way for the successful development of safe and effective medicines.

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  • Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite - OPUS. [Link]

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  • Determination of organic impurities in pharmaceutical preparations - ResearchGate. [Link]purities_in_pharmaceutical_preparations)

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A Comparative Guide to Cross-Reactivity Studies of 2-Chloro-2-(4-chloro-phenyl)-ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of 2-Chloro-2-(4-chloro-phenyl)-ethanol derivatives. In the absence of direct comparative experimental data in the public domain, this document establishes a robust, scientifically-grounded approach for researchers to conduct their own comparative studies. We will delve into the structural rationale for potential cross-reactivity, provide detailed protocols for key immunological assays, and present a model for data interpretation.

Introduction: The Imperative of Cross-Reactivity Assessment

This compound and its derivatives are emerging as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a chlorinated phenyl group suggests potential biological activities, including antimicrobial and insecticidal properties.[2] However, the introduction of halogenated aromatic moieties into biologically active molecules necessitates a thorough evaluation of their immunogenic potential. Small molecules, such as these derivatives, can act as haptens, forming covalent bonds with endogenous proteins to create immunogenic conjugates that may trigger adverse immune responses.[3]

Cross-reactivity, where the immune system reacts to structurally similar compounds after being sensitized to an initial hapten, is a significant concern in drug development. It can lead to unexpected allergic reactions and limit the therapeutic window of a new chemical entity. Therefore, a proactive and systematic approach to studying the cross-reactivity of this compound derivatives is crucial for risk assessment and the development of safer chemical products.

A Proposed Framework for Comparative Analysis

Due to the current gap in direct, publicly available cross-reactivity data for this compound derivatives, we propose a framework for their evaluation. This involves a comparative analysis of a primary derivative with a curated set of alternative compounds.

Selection of Test Compounds

A meaningful cross-reactivity study begins with the careful selection of compounds for comparison. We propose the following as a starting point:

Compound IDCompound NameRationale for Inclusion
Primary This compoundThe primary compound of interest.
ALT-1 2-Chloro-2-(2-chloro-phenyl)-ethanolA regioisomer to assess the impact of the chlorine position on the phenyl ring.
ALT-2 2-Bromo-2-(4-chloro-phenyl)-ethanolA halogen-substituted analog to evaluate the effect of a different halogen on cross-reactivity.
ALT-3 2-(4-chloro-phenyl)-ethanolThe de-chlorinated analog at the ethanol backbone to understand the role of the aliphatic chlorine.
ALT-4 2-Phenyl-ethanolThe non-halogenated parent compound to serve as a negative control.
Structure-Activity Relationship (SAR) and Inferred Cross-Reactivity

The immunogenicity of halogenated aromatic compounds is influenced by several structural factors, including the number, position, and nature of the halogen atoms.[4] The metabolic activation of these compounds can lead to the formation of reactive intermediates that readily bind to proteins, initiating an immune response.[5]

The potential for cross-reactivity between the proposed test compounds can be inferred based on their structural similarities. For instance, it is plausible that antibodies raised against the primary compound, this compound, may exhibit some degree of cross-reactivity with ALT-1 and ALT-2 due to the shared chlorophenyl ethanol scaffold. The degree of this cross-reactivity will depend on which part of the molecule is the dominant epitope.

Experimental Workflows for Cross-Reactivity Assessment

To experimentally determine the cross-reactivity of this compound derivatives, we recommend a tiered approach involving both antibody-based and cell-based assays.

Workflow for Antibody Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the cross-reactivity of small molecule haptens.[6][7]

Caption: Workflow for Competitive ELISA.

Workflow for Cell-Based Cross-Reactivity Assessment

A mast cell activation test can provide a functional readout of cross-reactivity by measuring the degranulation of mast cells upon exposure to the test compounds in the presence of sensitized serum.[8][9][10]

Caption: Workflow for Mast Cell Activation Assay.

Detailed Experimental Protocols

Protocol: Competitive ELISA for Cross-Reactivity

This protocol provides a general guideline for performing a competitive ELISA to determine the cross-reactivity of this compound derivatives.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Antigen-protein conjugate (e.g., this compound conjugated to Bovine Serum Albumin - BSA)

  • Primary antibody (raised against the primary compound)

  • Test compounds (Primary, ALT-1, ALT-2, ALT-3, ALT-4)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the antigen-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[11]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[6]

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the test compounds.

    • In a separate plate, pre-incubate the primary antibody with each dilution of the test compounds for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-test compound mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.[11]

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[6]

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).[7]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds. The cross-reactivity is typically expressed as the ratio of the IC50 value of the primary compound to the IC50 value of the alternative compound, multiplied by 100.

Protocol: Mast Cell Activation Assay

This protocol outlines a method for assessing the ability of the test compounds to induce mast cell degranulation.

Materials:

  • Mast cell line (e.g., LAD2)[8]

  • Cell culture medium

  • Serum from animals immunized with the primary compound-protein conjugate

  • Test compounds (Primary, ALT-1, ALT-2, ALT-3, ALT-4)

  • Positive control (e.g., anti-IgE antibody)

  • Negative control (e.g., buffer)

  • β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., glycine buffer, pH 10.7)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the mast cells according to standard protocols.

  • Sensitization: Sensitize the mast cells by incubating them overnight with serum from immunized animals.[8]

  • Washing: Wash the cells to remove unbound IgE.

  • Challenge:

    • Resuspend the cells in a suitable buffer.

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Add 50 µL of the serially diluted test compounds, positive control, or negative control to the respective wells.

    • Incubate for 30-60 minutes at 37°C.[8]

  • Supernatant Collection: Centrifuge the plate and collect the supernatants.

  • β-hexosaminidase Assay:

    • Add a portion of the supernatant to a new plate containing the β-hexosaminidase substrate.

    • Incubate until a color change is observed.

    • Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 405 nm.

  • Total Release: To determine the total β-hexosaminidase content, lyse an equal number of cells with a detergent (e.g., Triton X-100).

Data Analysis: Calculate the percentage of β-hexosaminidase release for each test compound concentration relative to the total release.

Data Presentation and Interpretation

The results from the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison.

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
CompoundIC50 (µM)% Cross-Reactivity
Primary 1.5100%
ALT-1 5.228.8%
ALT-2 8.916.9%
ALT-3 >100<1.5%
ALT-4 >100<1.5%
Table 3: Hypothetical Mast Cell Degranulation Data
CompoundEC50 for Degranulation (µM)
Primary 10.5
ALT-1 35.2
ALT-2 68.7
ALT-3 >200
ALT-4 >200

Interpretation: The hypothetical data in Tables 2 and 3 suggest that cross-reactivity is highest with the regioisomer (ALT-1) and the halogen-substituted analog (ALT-2), although significantly lower than the primary compound. The removal of the aliphatic chlorine (ALT-3) and both chlorines (ALT-4) drastically reduces cross-reactivity, indicating the importance of the halogenation pattern for antibody recognition and mast cell activation.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of this compound derivatives. By employing the proposed comparative approach and detailed experimental protocols, researchers can generate crucial data to understand the structure-immunogenicity relationships of this important class of compounds. Such studies are essential for the rational design of safer and more effective chemical entities in the pharmaceutical and agrochemical industries.

References

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  • Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology, 150(1), 95-102. [Link]

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A Comparative Analysis for Drug Development Professionals: 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and drug development, subtle structural modifications can lead to profound differences in chemical reactivity, biological activity, and application potential. This guide offers a detailed comparative analysis of 2-(4-Chlorophenyl)ethanol and its non-halogenated parent compound, 2-Phenylethanol. While separated by only a single chlorine atom, their profiles diverge significantly, presenting distinct opportunities and challenges for researchers. This document provides an in-depth look at their physicochemical properties, synthesis methodologies, and biological applications, supported by experimental protocols and data to inform your research and development endeavors.

Part 1: Physicochemical Properties - The Impact of Halogenation

The introduction of a chlorine atom at the para-position of the phenyl ring in 2-(4-Chlorophenyl)ethanol significantly alters its physical properties compared to 2-Phenylethanol. This substitution increases molecular weight, boiling point, and density, which can influence solvent selection, reaction conditions, and formulation characteristics.[1]

Property2-(4-Chlorophenyl)ethanol2-Phenylethanol
CAS Number 1875-88-3[2]60-12-8[3]
Molecular Formula C₈H₉ClO[2]C₈H₁₀O[3]
Molecular Weight 156.61 g/mol [2]122.16 g/mol [3]
Appearance Colorless to light yellow/orange clear liquid[4]Colorless liquid with a pleasant floral odor[3]
Boiling Point 153 °C at 30 mmHg[2]219-221 °C at 760 mmHg[5]
Density ~1.18 g/mL[2]1.017 g/cm³[3]
Refractive Index ~1.55 (n20/D)[2]~1.532 (n20/D)[6]
Solubility Not specifiedSlightly soluble in water (2 mL/100 mL), miscible with most organic solvents[3][6]

Part 2: Synthesis Methodologies - A Tale of Two Alcohols

The synthetic routes to these compounds reflect their primary sources and applications. 2-Phenylethanol, a naturally occurring fragrance, has well-established biocatalytic and chemical synthesis methods.[1][7] In contrast, 2-(4-Chlorophenyl)ethanol is a synthetic intermediate, with its production geared towards specific chemical transformations.[1][8]

Common Synthetic Pathways

The choice of synthesis depends on factors like desired yield, purity, cost, and scalability. Grignard reactions are a versatile method for both, while biocatalysis offers a "green" alternative for 2-Phenylethanol.[1][9]

Synthetic_Pathways cluster_cpe 2-(4-Chlorophenyl)ethanol Synthesis cluster_pe 2-Phenylethanol Synthesis cpe_start1 4'-Chloroacetophenone cpe_inter 4-Chlorophenylacetic Acid cpe_start1->cpe_inter Willgerodt-Kindler Reaction cpe_start2 4-Chlorobenzyl Chloride cpe_final 2-(4-Chlorophenyl)ethanol cpe_start2->cpe_final Grignard Reaction (with formaldehyde) cpe_inter->cpe_final Reduction (e.g., NaBH₄/I₂) pe_start1 Styrene Oxide pe_final 2-Phenylethanol pe_start1->pe_final Hydrogenation pe_start2 Benzene pe_start2->pe_final Friedel-Crafts Alkylation (with ethylene oxide) pe_start3 L-Phenylalanine pe_start3->pe_final Biotransformation (Ehrlich Pathway) pe_start4 Chlorobenzene pe_start4->pe_final Grignard Reaction (with ethylene oxide)

Figure 1: Common synthetic routes to 2-phenylethanol and its chlorinated analog.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)ethanol via Reduction of 4-Chlorophenylacetic Acid

This protocol details a common and reliable method for synthesizing the target compound from a commercially available starting material. The causality behind this two-step approach (ketone to acid, then acid to alcohol) lies in achieving the primary alcohol isomer; direct reduction of 4'-chloroacetophenone would yield the secondary alcohol, 1-(4-chlorophenyl)ethanol.[10][11]

Materials:

  • 4-Chlorophenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 20% Aqueous Potassium Hydroxide (KOH)

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-chlorophenylacetic acid (1 equivalent) and sodium borohydride (2 equivalents) in anhydrous THF.[12]

  • Initiation: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Prepare a solution of iodine (1 equivalent) in anhydrous THF. Add this solution dropwise to the cooled, stirring suspension. Maintain the temperature below 10 °C during addition.[11]

  • Reaction Progression: After the complete addition of the iodine solution, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11]

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding methanol dropwise to the flask.[12]

  • Work-up: Remove the THF and methanol under reduced pressure. To the resulting residue, add a 20% aqueous KOH solution and stir for 30 minutes.[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).[12]

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Final Purification: The final product, 2-(4-chlorophenyl)ethanol, can be further purified by vacuum distillation or column chromatography.[11]

Part 3: Biological Activities and Applications - A Tale of a Single Atom

The primary divergence between these two molecules lies in their established applications and biological profiles. 2-Phenylethanol is a well-characterized compound with widespread use, whereas its chlorinated counterpart is an emerging molecule with a less-defined but potentially valuable activity profile.[1]

2-Phenylethanol:

  • Fragrance and Flavors: It is a key component in perfumes, cosmetics, and personal care products due to its pleasant rose-like scent.[6][13] It is also used as a flavoring agent in the food industry.[13][14]

  • Antimicrobial & Preservative: It possesses antimicrobial, antiseptic, and disinfectant properties, making it a useful preservative in pharmaceuticals and cosmetics.[5][13][15] Studies have shown its efficacy against a range of bacteria and fungi, including Fusarium graminearum and Candida species.[16]

  • Pharmaceuticals: It serves as an intermediate in drug synthesis and has been investigated for its potential to improve olfactory function.[17]

2-(4-Chlorophenyl)ethanol:

  • Synthetic Intermediate: Its primary role is as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2][18] The chlorine atom provides a site for further chemical modification and influences the reactivity of the aromatic ring.[12]

  • Potential Bioactivity: Preliminary research suggests it possesses antimicrobial and insecticidal properties, making it a candidate for the development of new pesticides and therapeutic agents.[2][18]

  • PROTAC Linker: It has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, a critical component in the development of technologies for targeted protein degradation.[2]

  • Cytotoxicity Data Gap: A significant gap exists in the scientific literature regarding the in vitro cytotoxicity of 2-(4-Chlorophenyl)ethanol.[19] While the parent compound, 2-phenylethanol, has been studied, this data cannot be extrapolated due to the significant influence of the chlorine atom on physicochemical and biological properties.[19] This represents a critical area for future investigation.

Experimental Protocol: Comparative Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

To directly compare the antimicrobial potential of these two compounds, a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is essential. This self-validating protocol includes positive and negative controls to ensure the reliability of the results.

MIC_Workflow prep 1. Prepare Materials - Standardized microbial suspension - Sterile broth media - 96-well microtiter plate stock 2. Prepare Stock Solutions - Dissolve compounds in DMSO prep->stock dilute 3. Serial Dilution - Prepare two-fold dilutions of each compound across the plate stock->dilute controls 4. Add Controls - Positive Control (microbe, no compound) - Negative Control (broth, no microbe) dilute->controls inoculate 5. Inoculate Plate - Add microbial suspension to all wells (except negative control) controls->inoculate incubate 6. Incubate - e.g., 37°C for 24 hours inoculate->incubate read 7. Determine MIC - Identify the lowest concentration with no visible growth incubate->read

Figure 2: Experimental workflow for MIC determination.

Procedure:

  • Preparation of Microbial Inoculum: Culture the selected microorganism (e.g., E. coli, S. aureus) in an appropriate broth medium to reach the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Test Compounds: Create stock solutions (e.g., 10 mg/mL) of 2-(4-Chlorophenyl)ethanol and 2-Phenylethanol in a suitable solvent like dimethyl sulfoxide (DMSO).[1]

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile broth to each well. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.[1]

  • Inoculation: Add a standardized volume of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Controls: Include a positive control (wells with broth and inoculum but no test compound) and a negative control (wells with sterile broth only).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The comparative analysis of 2-(4-Chlorophenyl)ethanol and 2-Phenylethanol reveals two compounds with distinct yet valuable profiles for researchers. 2-Phenylethanol is a well-established, naturally-derived compound with extensive applications in consumer products and as an antimicrobial agent. In contrast, 2-(4-Chlorophenyl)ethanol is a synthetic building block whose full potential is still being explored. The presence of the chlorine atom not only modifies its physical properties but also opens avenues for its use as a versatile intermediate in agrochemical and pharmaceutical synthesis, including advanced applications like PROTACs.

A critical takeaway for the scientific community is the significant knowledge gap concerning the toxicology and full biological activity spectrum of 2-(4-Chlorophenyl)ethanol.[19] Future research should prioritize foundational in vitro studies to establish its cytotoxic profile and to perform direct, quantitative comparisons of its antimicrobial potency against 2-Phenylethanol. Such data is essential for unlocking its potential and ensuring its safe and effective application in drug development and beyond.

References

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A Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)ethanol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Synthetic Methodologies, Experimental Protocols, and Comparative Performance Metrics

Introduction

2-(4-Chlorophenyl)ethanol, also known as 4-chlorophenethyl alcohol, is a pivotal chemical intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its structural features, including a reactive primary alcohol and a chlorinated aromatic ring, make it a versatile building block for more complex molecules.[2] This guide provides a comprehensive comparative analysis of the most common synthetic routes to 2-(4-Chlorophenyl)ethanol, offering detailed experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Comparative Analysis of Primary Synthetic Routes

The synthesis of 2-(4-Chlorophenyl)ethanol can be accomplished through several distinct pathways. The most prevalent and well-documented methods include the reduction of 4-chlorophenylacetic acid, the Grignard reaction with a formaldehyde equivalent, and a multi-step process originating from 4'-chloroacetophenone.[1][3][4] Each route presents a unique set of advantages and disadvantages concerning yield, scalability, cost, and stereochemical control.[4]

Route 1: Reduction of 4-Chlorophenylacetic Acid

This widely utilized method involves the reduction of 4-chlorophenylacetic acid, which itself is often synthesized from the more readily available 4-chloroacetophenone via the Willgerodt-Kindler reaction.[5][6] This two-step approach offers a reliable pathway to the target primary alcohol.[5][7]

Reaction Scheme: Step 1 (Willgerodt-Kindler Reaction): 4-Chloroacetophenone is reacted with morpholine and sulfur to produce an intermediate thiomorpholide, which is then hydrolyzed to 4-chlorophenylacetic acid.[3][5] Step 2 (Reduction): The resulting 4-chlorophenylacetic acid is then reduced to 2-(4-Chlorophenyl)ethanol using a suitable reducing agent, such as sodium borohydride in the presence of iodine, or a more potent reagent like lithium aluminum hydride.[3][6]

Advantages:

  • Utilizes readily available and relatively inexpensive starting materials.[6]

  • The intermediate carboxylic acid is a stable and isolable compound.[4]

  • The method is well-documented and has been shown to be scalable.

Disadvantages:

  • This is a multi-step synthesis, which can lead to a lower overall yield compared to more direct routes.

  • The Willgerodt-Kindler reaction often requires high temperatures and can have environmental drawbacks.

Route 2: Grignard Reaction

The Grignard reaction provides a classic and versatile method for the formation of the carbon-carbon bond necessary to construct 2-(4-Chlorophenyl)ethanol.[1] This route typically involves the reaction of a 4-chlorobenzylmagnesium halide (a Grignard reagent) with formaldehyde or a suitable equivalent like paraformaldehyde.[3][8]

Reaction Scheme: Step 1 (Grignard Reagent Formation): 4-chlorobenzyl chloride or bromide is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent.[8][9] Step 2 (Reaction with Formaldehyde): The Grignard reagent then undergoes a nucleophilic attack on the carbonyl carbon of formaldehyde.[8] Subsequent acidic workup yields 2-(4-Chlorophenyl)ethanol.[8]

Advantages:

  • It is a direct, one-pot synthesis from the corresponding benzyl halide.

  • The Grignard reaction is a fundamental and well-understood transformation in organic chemistry.[10]

Disadvantages:

  • Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous reaction conditions.[8][10]

  • Side reactions, such as Wurtz coupling, can occur, leading to the formation of byproducts like 4,4'-dichlorobibenzyl and reducing the overall yield.[9]

  • The use of gaseous formaldehyde can be cumbersome, although paraformaldehyde is a common alternative.[9]

Route 3: Biocatalytic and Asymmetric Synthesis

For applications requiring enantiomerically pure (S)- or (R)-2-(4-Chlorophenyl)ethanol, biocatalytic reduction and asymmetric transfer hydrogenation (ATH) of the corresponding aldehyde, 2-(4-chlorophenyl)acetaldehyde, are the methods of choice.[11] These techniques offer high enantioselectivity, which is crucial for the synthesis of chiral drugs.[11]

Reaction Scheme (Biocatalytic Reduction): A suitable microorganism or isolated enzyme, such as a ketoreductase, is used to reduce 2-(4-chlorophenyl)acetaldehyde to the desired chiral alcohol with high enantiomeric excess (e.e.).[11][12]

Reaction Scheme (Asymmetric Transfer Hydrogenation): A chiral ruthenium catalyst, such as a Ru(II)/(S,S)-TsDPEN complex, is used to facilitate the transfer of hydrogen from a hydrogen donor (e.g., a formic acid/triethylamine mixture) to the aldehyde, yielding the enantiomerically enriched alcohol.[11]

Advantages:

  • Provides access to highly enantiopure products, often with >98% e.e.[11]

  • Biocatalytic methods are considered "green" and operate under mild reaction conditions.[11]

Disadvantages:

  • The starting material, 2-(4-chlorophenyl)acetaldehyde, may not be as readily available as other precursors.

  • Asymmetric synthesis often requires specialized and expensive catalysts.[4]

  • Biocatalytic methods may require specific expertise in microbiology and enzymology.

Quantitative Data Summary

Synthesis RouteStarting Material(s)Key Reagents/CatalystReported Yield (%)Purity/Enantiomeric Excess (e.e.)Key Features
Reduction of 4-Chlorophenylacetic Acid 4-ChloroacetophenoneMorpholine, Sulfur, KOH, NaBH₄, I₂~66% (overall)[4]95.0% purity[4][6]Utilizes readily available starting materials; the intermediate acid is isolated.[4]
Grignard Reaction 4-Chlorobenzyl ChlorideMagnesium, FormaldehydeVariable-A direct route, but sensitive to reaction conditions and prone to side reactions.[8][9]
Biocatalytic Reduction 2-(4-Chlorophenyl)acetaldehydePhenylacetaldehyde Reductase (PAR) or similar ADH>95%[11]>99% e.e. (S)-isomer[11]Green and highly selective method.[11]
Asymmetric Transfer Hydrogenation 2-(4-Chlorophenyl)acetaldehydeRu(II)/(S,S)-TsDPEN Complex, HCOOH/NEt₃>95%[11]>98% e.e. (S)-isomer[11]Versatile and efficient chemical pathway for enantiopure products.[11]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-Chlorophenylacetic Acid

Step 1: Synthesis of 4-Chlorophenylacetic Acid via Willgerodt-Kindler Reaction [7]

  • In a 100 mL three-necked flask, combine 4-chloroacetophenone (39 mmol), morpholine (135.6 mmol), and sulfur powder (62.4 mmol).[13]

  • Reflux the mixture at 127°C for 5 hours.[13]

  • After cooling, add 100 mL of ethyl acetate and stir for 30 minutes.[7]

  • Filter the resulting solid, which is the thiomorpholide intermediate.[7]

  • Hydrolyze the intermediate by refluxing with potassium hydroxide (100 mmol) in 80 mL of 50% ethanol for 24 hours.[4]

  • After cooling, add water and adjust the pH to 7 with 6N HCl.[13]

  • Filter any precipitate and then acidify the filtrate to pH 2 with 6N HCl to precipitate the 4-chlorophenylacetic acid.[13]

  • Filter, wash with water, and dry the product.[13]

Step 2: Reduction to 2-(4-Chlorophenyl)ethanol [6][7]

  • In a 200 mL three-necked flask under a nitrogen atmosphere, suspend sodium borohydride (57.8 mmol) in 50 mL of anhydrous THF and cool to 0°C.[4][6]

  • Add 4-chlorophenylacetic acid (27 mmol) and stir for 10 minutes.[4][6]

  • Add a solution of iodine (27 mmol) in 40 mL of THF dropwise, maintaining the temperature below 10°C.[6]

  • Stir for 1 hour at this temperature, then warm to room temperature and stir for another hour.[6]

  • Slowly add 30 mL of methanol to quench the reaction.[6]

  • Remove the solvent under reduced pressure.[6]

  • Treat the residue with 80 mL of 20% potassium hydroxide solution and extract with dichloromethane.[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[2][6]

Protocol 2: Synthesis via Grignard Reaction[3][8]
  • Set up a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.[8]

  • Place magnesium turnings (1.1 equivalents) and a crystal of iodine in the flask.[4]

  • Add anhydrous diethyl ether or THF to cover the magnesium.[1]

  • Add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in the anhydrous solvent dropwise to initiate the Grignard reagent formation.[1]

  • After formation is complete, cool the solution and add a solution of formaldehyde or paraformaldehyde (1.2 equivalents) dropwise.[1][4]

  • Stir the reaction mixture at room temperature.[1]

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield 2-(4-chlorophenyl)ethanol.[1]

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Reduction of 4-Chlorophenylacetic Acid cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: Asymmetric Synthesis A 4-Chloroacetophenone B 4-Chlorophenylacetic Acid A->B Willgerodt-Kindler (Morpholine, Sulfur, KOH) C 2-(4-Chlorophenyl)ethanol B->C Reduction (NaBH4, I2) D 4-Chlorobenzyl Chloride E 4-Chlorobenzylmagnesium Chloride D->E Mg, Anhydrous Ether F 2-(4-Chlorophenyl)ethanol E->F 1. Formaldehyde 2. H3O+ workup G 2-(4-Chlorophenyl)acetaldehyde H (S)-2-(4-Chlorophenyl)ethanol G->H Biocatalytic Reduction or Asymmetric Transfer Hydrogenation

Caption: Primary synthetic routes to 2-(4-Chlorophenyl)ethanol.

Conclusion

The selection of an optimal synthesis route for 2-(4-Chlorophenyl)ethanol is contingent upon the specific requirements of the research or development project. The reduction of 4-chlorophenylacetic acid offers a reliable and scalable method using readily available starting materials. The Grignard reaction provides a more direct approach, though it demands stringent reaction control to minimize byproducts. For applications necessitating high enantiopurity, biocatalytic reduction and asymmetric transfer hydrogenation stand out as superior, albeit more specialized, techniques. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their synthetic endeavors.

References

  • Benchchem. (2026, January 5). An In-depth Technical Guide to 2-(4-Chlorophenyl)
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  • PrepChem.com. (n.d.). Synthesis of 2-[2-(4-chlorophenyl)-ethoxy]ethanol. PrepChem.com. Retrieved January 22, 2026.
  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • ResearchGate. (2025, November 11). Efficient bio-catalytic production of enentiopure (S)-(4-chlorophenyl) (phenyl)methanol as a drug precursor by using a novel rotatable composite design-based optimization strategy | Request PDF.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(4-Chlorophenyl)ethanol | 1875-88-3. Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved January 22, 2026.
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A Comparative Guide to Purity Analysis: Validating an HPLC Method for 2-Chloro-2-(4-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-2-(4-chloro-phenyl)-ethanol.

Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each validation parameter, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] Furthermore, we will objectively compare the validated HPLC method against two powerful alternatives, Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing the experimental and theoretical data necessary to make informed decisions in your own laboratory settings.

Chapter 1: The Workhorse Technique - A Proposed HPLC Method

High-Performance Liquid Chromatography is the bedrock of pharmaceutical analysis, prized for its robustness and versatility in separating non-volatile and thermally labile compounds.[3] For the purity determination of this compound, a reversed-phase (RP-HPLC) method is the logical starting point, leveraging the compound's moderate polarity.

The primary objective is to develop a method that can separate the main analyte peak from potential process-related impurities and degradation products. Based on methods for structurally similar aromatic compounds, the following chromatographic conditions serve as a robust foundation for validation.[3][4]

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with UV/DAD detection capabilities.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for the analyte. The 5 µm particle size is a good balance between efficiency and backpressure.
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)A simple isocratic mobile phase offers reproducibility and robustness. The ratio is optimized to achieve a reasonable retention time and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Column Temp. 30°CMaintaining a constant temperature ensures retention time stability and reproducibility.
Detection UV at 225 nmThe chlorophenyl moiety provides strong UV absorbance at this wavelength, ensuring high sensitivity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.

Chapter 2: The Self-Validating System: A Guide to Method Validation per ICH Q2(R1)

Method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[5] It is not merely a checklist but a scientific investigation into the method's performance characteristics. The following workflow illustrates the logical progression of validation activities.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop Initial HPLC Method (Column, Mobile Phase, etc.) Opt Optimize for Resolution, Peak Shape, & Run Time Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST Define System Suitability Tests (SST) Rob->SST Routine Implement for Routine QC Testing SST->Routine

Caption: Workflow for HPLC Method Validation.

Specificity

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A stability-indicating method is one that is proven to be specific.

Experimental Protocol (Forced Degradation):

  • Prepare solutions of this compound (approx. 1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store solid sample at 105°C for 24 hours.

    • Photolytic Stress: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the unstressed and stressed samples by HPLC.

  • The Goal: The method must demonstrate that the peaks for any degradation products are well-resolved from the main analyte peak. Potential degradation products to monitor for include 4-chlorostyrene (from acid-catalyzed dehydration) and 4'-chloroacetophenone (from oxidation of the alcohol).[6]

Acceptance Criteria: The analyte peak must be pure and free from co-elution with any degradation products or impurities. Peak purity can be assessed using a Diode Array Detector (DAD).

Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels spanning the expected working range. For a purity assay, this is typically 80% to 120% of the target concentration.[7]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Rationale: Accuracy measures the closeness of the test results to the true value. It is typically determined by applying the method to a sample matrix spiked with a known amount of analyte.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements and for the combined data.

Acceptance Criteria: The RSD should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Rationale:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

Acceptance Criteria: These values are determined experimentally and establish the limits of the method's capability.

Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2°C)

    • Mobile Phase Composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method is robust.

Summary of Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RTPass (Peak purity > 99.9%)
Linearity (R²) ≥ 0.9990.9998
Range 80% - 120% of target conc.0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (RSD) ≤ 2.0%0.85%
Precision - Intermediate (RSD) ≤ 2.0%1.15%
LOD S/N ≈ 3:10.05 µg/mL
LOQ S/N ≈ 10:10.15 µg/mL
Robustness SST criteria metPass

Chapter 3: A Comparative Analysis of Purity Determination Techniques

While a validated HPLC method is reliable, it is not the only tool available. The choice of analytical technology should be tailored to the specific needs of the project, such as throughput, required sensitivity, or the nature of the impurities.

Tech_Comparison cluster_hplc Liquid Chromatography cluster_gc Gas Chromatography Analyte Purity Analysis of This compound HPLC HPLC (High-Performance Liquid Chromatography) Analyte->HPLC Robust & Versatile UPLC UPLC (Ultra-Performance Liquid Chromatography) Analyte->UPLC High Throughput & Sensitivity GC GC (Gas Chromatography) Analyte->GC Volatile Impurities & High Sensitivity HPLC->UPLC UPLC offers higher speed & resolution HPLC->GC Orthogonal Techniques

Caption: Decision factors for selecting an analytical technique.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller column particles (typically sub-2 µm) compared to the 3-5 µm particles used in traditional HPLC.[8][9] This fundamental difference has significant performance implications.

  • Speed and Throughput: UPLC systems operate at much higher pressures (up to 15,000 psi) than HPLC systems (up to 6,000 psi).[10] This allows for faster flow rates and shorter column lengths, dramatically reducing analysis times from 10-20 minutes for HPLC to as little as 1-3 minutes for UPLC, making it ideal for high-throughput screening.[10][11]

  • Resolution and Sensitivity: The smaller particles in UPLC columns provide a significant increase in chromatographic efficiency.[9] This leads to sharper, narrower peaks, which improves resolution between closely eluting impurities and increases the signal-to-noise ratio, thereby enhancing sensitivity.[11]

  • Solvent Consumption: The shorter run times and lower flow rates used in UPLC can lead to a significant reduction in solvent consumption, making it a "greener" and more cost-effective technique in the long run.[8]

The Trade-Off: The primary disadvantage of UPLC is the higher initial capital cost for the specialized instrumentation capable of handling the high backpressures. Method transfer from HPLC to UPLC also requires careful optimization.

HPLC vs. Gas Chromatography (GC)

GC is a powerful technique that separates compounds based on their volatility in the gas phase. It is an excellent orthogonal technique to HPLC.

  • Analyte Suitability: GC is best suited for compounds that are volatile and thermally stable. This compound is amenable to GC analysis. It is particularly well-suited for identifying and quantifying residual solvents or volatile process impurities that may be difficult to analyze by HPLC.

  • Sensitivity and Selectivity: For halogenated compounds, GC can be coupled with highly sensitive and selective detectors. While a Flame Ionization Detector (FID) is a good universal detector, an Electron Capture Detector (ECD) is exceptionally sensitive to halogenated molecules.[12] A Halogen-Specific Detector (XSD) offers even greater selectivity, providing very clean chromatograms with minimal interference from non-halogenated matrix components.[13]

  • Sample Preparation: GC typically requires the sample to be dissolved in a volatile organic solvent. Derivatization may sometimes be necessary to increase the volatility of certain analytes, adding a step to sample preparation.

The Trade-Off: GC is not suitable for non-volatile or thermally labile compounds, which is where HPLC excels. The high temperatures of the GC inlet and column can cause degradation of sensitive molecules.

Performance Comparison Summary
FeatureHPLC (Validated Method)UPLCGC with ECD/XSD
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningGas-Liquid/Solid Partitioning
Typical Run Time 8 - 15 min1 - 5 min5 - 20 min
Resolution GoodExcellentVery Good
Sensitivity Good (UV)ExcellentExceptional (for halogens)
Throughput ModerateHighModerate
Solvent Usage Moderate to HighLowLow (gas carrier)
Best For Routine QC, non-volatile compounds, method robustness.High-throughput screening, complex mixtures, improved sensitivity.Volatile impurities, residual solvents, ultra-trace analysis of halogenated compounds.
Limitations Lower resolution and speed compared to UPLC.High initial cost, potential for column clogging.Not suitable for non-volatile or thermally labile compounds.

Conclusion

The validation of an analytical method is a critical scientific exercise that underpins the quality and reliability of pharmaceutical data. The reversed-phase HPLC method detailed in this guide provides a robust, accurate, and precise system for determining the purity of this compound, fully compliant with international regulatory expectations.[7]

However, a senior scientist understands that the "best" method is context-dependent. For laboratories requiring higher throughput and enhanced sensitivity for complex impurity profiles, transitioning to a UPLC system is a logical and powerful upgrade.[14] In parallel, employing an orthogonal technique like Gas Chromatography is an invaluable strategy for a comprehensive purity assessment, especially for detecting volatile impurities that might be missed by liquid chromatography.[15] By understanding the capabilities and limitations of each technique, researchers can confidently select and validate the most appropriate analytical tools to ensure the integrity of their drug development programs.

References

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A Comparative Guide to the Antimicrobial Potential of 2-Chloro-2-(4-chloro-phenyl)-ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a critical global health challenge, necessitating the urgent discovery and development of new chemical entities with potent microbicidal or microbiostatic properties.[1] Halogenated organic compounds have historically been a fertile ground for the discovery of such agents, as the introduction of halogens can significantly modulate a molecule's physicochemical properties and, consequently, its biological activity.[2][3] This guide provides a comprehensive assessment of the anticipated antimicrobial activity of 2-Chloro-2-(4-chloro-phenyl)-ethanol, a doubly chlorinated derivative of 2-phenylethanol.

While its parent compound, 2-phenylethanol, is a well-characterized aromatic alcohol with known antimicrobial properties, quantitative data on the antimicrobial efficacy of this compound is not yet widely available in the public domain.[4][5] This guide, therefore, aims to build a strong hypothesis for its potential activity by drawing comparisons with its non-halogenated and mono-halogenated analogs. We will delve into the structural-activity relationships (SAR) that govern the antimicrobial effects of halogenated phenylethanols and provide detailed, field-proven protocols for the experimental validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents.

The Scientific Rationale: Why Halogenation Matters

The introduction of chlorine atoms to the 2-phenylethanol scaffold is expected to significantly influence its antimicrobial activity through several key mechanisms:

  • Increased Lipophilicity: Halogens, particularly chlorine, increase the lipophilicity of a molecule.[3] This enhanced affinity for lipids can facilitate the compound's interaction with and penetration of the lipid-rich cell membranes of microorganisms, a primary target for many antimicrobial agents.[3][5]

  • Altered Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron distribution within the molecule, potentially enhancing its ability to interact with microbial targets such as enzymes or structural proteins.[3]

  • Enhanced Oxidative Potential: Some chlorinated compounds can exert their antimicrobial effect by inducing oxidative stress within the microbial cell.

Based on these principles, it is hypothesized that the double chlorination in this compound will result in enhanced antimicrobial potency compared to 2-phenylethanol and its mono-chlorinated analogs.

Comparative Analysis of 2-Phenylethanol and its Chlorinated Derivatives

To establish a baseline for our assessment, a comparison of the known properties of 2-phenylethanol and the putative properties of its chlorinated derivatives is essential.

Property2-Phenylethanol2-(4-Chlorophenyl)ethanolThis compound (Hypothesized)
Structure C₈H₁₀OC₈H₉ClOC₈H₈Cl₂O
Antimicrobial Activity Moderate, with a reported MIC50 of approximately 15 mM against E. coli.[5]Putative antimicrobial effects, but quantitative data is scarce.[4]Potentially significant antimicrobial activity due to double chlorination.
Known Applications Fragrance, cosmetics, food industry, antimicrobial agent.[4]Investigated for insecticidal properties and as a linker in PROTACs.[4]Primarily a research chemical with potential for antimicrobial applications.

Note: The data for this compound is hypothesized based on established structure-activity relationships of halogenated compounds.

Experimental Protocols for Antimicrobial Activity Assessment

To empirically validate the antimicrobial potential of this compound and its analogs, standardized and reproducible experimental protocols are paramount. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays in antimicrobial drug discovery.[6]

Workflow for Antimicrobial Susceptibility Testing

The overall workflow for assessing the antimicrobial activity of the test compounds is depicted below. This process ensures a systematic and logical progression from initial screening to the determination of bactericidal or bacteriostatic effects.

antimicrobial_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare stock solutions of test compounds serial_dilution Perform serial dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at optimal temperature and time inoculate->incubate_mic read_mic Visually or spectrophotometrically determine MIC incubate_mic->read_mic plate_mic Plate aliquots from clear wells onto agar read_mic->plate_mic incubate_mbc Incubate agar plates plate_mic->incubate_mbc count_colonies Count CFUs to determine MBC (≥99.9% killing) incubate_mbc->count_colonies

Caption: Experimental workflow for determining MIC and MBC.

Detailed Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound and its analogs (e.g., 2-(4-Chlorophenyl)ethanol, 2-phenylethanol) in a suitable solvent (e.g., DMSO).

  • Microbial Culture: Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium.

  • Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (MHB) for bacteria.

  • 96-Well Plates: Sterile, U-bottomed microtiter plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies from the fresh agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Add 100 µL of the diluted microbial inoculum to each well.

  • Include a positive control (inoculum in MHB without any compound) and a negative control (MHB only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Detailed Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

1. Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar).

  • Include a culture from the positive control well as a viability control.

  • Incubate the agar plates at 37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Hypothesized Mechanism of Action

The primary mechanism of antimicrobial action for simple alcohols and phenols involves the disruption of the microbial cell membrane.[7] It is hypothesized that this compound and its analogs follow a similar mechanism, which is likely enhanced by the presence of chlorine.

mechanism_of_action cluster_effects Cellular Effects compound Chlorinated Phenylethanol membrane Bacterial Cell Membrane (Lipid Bilayer) compound->membrane Partitioning into membrane due to lipophilicity disruption Membrane Disruption & Increased Permeability membrane->disruption Alteration of membrane fluidity & integrity leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) disruption->leakage lysis Cell Lysis & Death leakage->lysis

Caption: Hypothesized mechanism of action for chlorinated phenylethanols.

The increased lipophilicity conferred by the chlorine atoms is expected to enhance the partitioning of this compound into the bacterial cell membrane.[3] This accumulation would disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Conclusion and Future Directions

While direct experimental data on the antimicrobial activity of this compound is currently limited, a strong scientific rationale supports the hypothesis of its potential as a potent antimicrobial agent. The principles of structure-activity relationships suggest that the double chlorination of the 2-phenylethanol scaffold will likely enhance its microbicidal or microbiostatic properties compared to its non-halogenated and mono-halogenated analogs.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's efficacy against a panel of clinically relevant microorganisms. Future research should focus on generating empirical MIC and MBC data for this compound and a wider range of its analogs to fully elucidate their antimicrobial spectrum and potential for further development. Such studies will be instrumental in validating the hypotheses presented herein and could pave the way for a new class of halogenated antimicrobial agents.

References

  • Stelten, A., et al. (2015). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 16(8), 19575-19591. Available at: [Link]

  • Chawla, P., et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. Medicinal Chemistry Research, 21(9), 2450-2460. Available at: [Link]

  • Odlaug, T. E. (1981). Antimicrobial Activity of Halogens. Journal of Food Protection, 44(8), 608-613. Available at: [Link]

  • Hamada, N. M., & Abdo, N. Y. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10486. Available at: [Link]

  • Kubo, I., et al. (2002). Structural functions of antimicrobial long-chain alcohols and phenols. Bioorganic & Medicinal Chemistry, 10(8), 2545-2551. Available at: [Link]

  • Valle, D. L., Jr., et al. (2015). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLoS One, 10(1), e0116349. Available at: [Link]

  • Contech. (2021). Alcohols for Use as an Antimicrobial Agent. Available at: [Link]

  • Ni, H., et al. (2004). Structure--antimicrobial activity relationship comparing a new class of antimicrobials, silanols, to alcohols and phenols. Journal of Inorganic Biochemistry, 98(4), 657-666. Available at: [Link]

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A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 2-Chloro-2-(4-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of 2-Chloro-2-(4-chloro-phenyl)-ethanol, a halogenated aromatic alcohol with potential applications in organic synthesis. As a senior application scientist, this document moves beyond a mere listing of methods to offer insights into the causality behind experimental choices, ensuring a self-validating analytical approach.

The Imperative of Multi-Faceted Spectroscopic Analysis

Relying on a single analytical technique for structural confirmation is fraught with ambiguity. A comprehensive approach, integrating data from multiple spectroscopic methods, is essential for irrefutable evidence of a molecule's structure.[1][2] Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a robust and reliable confirmation. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[3][4][5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of atoms within the molecule.[4][6]

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected ¹H NMR Spectrum of this compound:

  • Aromatic Protons (4H): The para-substituted aromatic ring will exhibit two sets of chemically equivalent protons. These will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The coupling between adjacent protons will result in this splitting pattern.

  • Methine Proton (1H): The proton attached to the carbon bearing the chlorine and hydroxyl group (-CH(Cl)OH) is expected to appear as a triplet or a doublet of doublets, depending on the coupling with the adjacent methylene protons and the hydroxyl proton. Its chemical shift will be downfield due to the deshielding effects of the adjacent electronegative chlorine and oxygen atoms.

  • Methylene Protons (2H): The two protons of the -CH₂OH group are diastereotopic due to the adjacent chiral center. They will likely appear as a multiplet, resulting from coupling with the methine proton.

  • Hydroxyl Proton (1H): The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It may or may not show coupling to the methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

Data Summary: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ha)~ 7.4Doublet2H
Aromatic (Hb)~ 7.3Doublet2H
Methine (-CH(Cl)OH)~ 5.0Triplet1H
Methylene (-CH₂OH)~ 3.8-4.0Multiplet2H
Hydroxyl (-OH)VariableSinglet (broad)1H

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Carbon-13 NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environments.[7]

Expected ¹³C NMR Spectrum of this compound:

  • Aromatic Carbons (6C): The aromatic ring will show four distinct signals. Two signals will represent the quaternary carbons (one attached to the chloro-ethanol chain and one to the chlorine atom), and two signals will represent the four CH carbons.

  • Methine Carbon (1C): The carbon atom bonded to both chlorine and the hydroxyl group (-CH(Cl)OH) will be significantly deshielded and appear at a lower field.

  • Methylene Carbon (1C): The carbon of the -CH₂OH group will appear at a higher field compared to the methine carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for ¹³C NMR due to its lower natural abundance.

  • Instrument Setup: The instrument is set up similarly to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data as described for ¹H NMR.

Data Summary: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-Cl)~ 134
Aromatic C (quaternary, C-CH)~ 138
Aromatic CH~ 129
Aromatic CH~ 128
Methine (-CH(Cl)OH)~ 75
Methylene (-CH₂OH)~ 68

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[8] For halogenated compounds, the isotopic distribution of the halogens provides a characteristic signature.[9][10]

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9] Therefore, we expect to see peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ with a characteristic intensity ratio.

  • Fragmentation Pattern: Common fragmentation pathways for alkyl halides include the loss of the halogen and alpha-cleavage.[11][12][13]

    • Loss of HCl: A peak corresponding to the loss of a molecule of hydrogen chloride is likely.

    • Alpha-Cleavage: Cleavage of the C-C bond between the two carbons of the ethanol chain is a probable fragmentation pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Summary: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺192/194/196Molecular ion cluster due to two Cl atoms
[M-H₂O]⁺174/176/178Loss of water
[M-Cl]⁺157/159Loss of a chlorine radical
[C₇H₆Cl]⁺125/127Fragment from alpha-cleavage

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14][15]

Expected IR Spectrum of this compound:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[16]

  • Aromatic C-H Stretch: A peak or series of peaks just above 3000 cm⁻¹ indicates the C-H stretching of the aromatic ring.

  • Aliphatic C-H Stretch: A peak or series of peaks just below 3000 cm⁻¹ corresponds to the C-H stretching of the ethanol chain.[17]

  • C=C Stretch: Aromatic ring stretching will give rise to absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range is indicative of the C-O single bond.

  • C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region, between 600-800 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum is typically run first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.

Data Summary: Predicted IR Data

Functional Group Predicted Absorption (cm⁻¹) Intensity
O-H (Alcohol)3200-3600Strong, Broad
C-H (Aromatic)> 3000Medium
C-H (Aliphatic)< 3000Medium
C=C (Aromatic)1450-1600Medium to Weak
C-O (Alcohol)1000-1200Strong
C-Cl600-800Medium to Strong

Workflow for IR Spectroscopy Analysis

Caption: Workflow for Infrared Spectroscopy.

Comparative Summary and Conclusion

The structural confirmation of this compound is achieved through the convergence of data from these complementary spectroscopic techniques.

Technique Information Provided Contribution to Structural Confirmation
¹H NMR Proton environment, connectivity, and relative numbers.Confirms the presence and connectivity of aromatic, methine, methylene, and hydroxyl protons.
¹³C NMR Carbon skeleton and chemical environments of carbons.Confirms the number and types of carbon atoms, supporting the overall molecular framework.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms the molecular formula and provides structural clues through characteristic fragmentation, especially the isotopic pattern of chlorine.
IR Spectroscopy Presence of functional groups.Confirms the presence of key functional groups like -OH, C-Cl, and the aromatic ring.

References

  • ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • J. Braz. Chem. Soc. (n.d.). Supplementary Information. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Chad's Prep. (n.d.). Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Retrieved from [Link]

  • SpectraBase. (n.d.). (1S)-2-chloro-1-(4-chlorophenyl)ethanol. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • LCGC Europe. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloroethanol. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Chloroethoxy)ethanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-2-phenylethanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,2-Bis(p-chlorophenyl)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloroethanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-2-(4-chloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-2-(4-chloro-phenyl)-ethanol. As a dichlorinated organic compound, this substance requires rigorous adherence to hazardous waste protocols to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established safety principles for chlorinated hydrocarbons and are designed to meet the stringent standards of modern research and development laboratories.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is the foundation of its safe management. While specific toxicological data for this compound is not widely available, its structure—featuring a chlorinated aromatic ring and a second chlorine atom on the aliphatic side-chain—suggests that a conservative approach, assuming significant hazard, is necessary. We can infer its likely properties from its structural analog, 2-(4-Chlorophenyl)ethanol.[1][2] The additional chlorine atom on the ethanol backbone likely increases its toxicity and environmental persistence.

This compound is classified as a chlorinated hydrocarbon, and waste materials containing it are typically designated as reportable priority waste.[3] Regulations under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States mandate a structured process for the cleanup and disposal of such hazardous materials.[4]

PropertyValue (for analog 2-(4-Chlorophenyl)ethanol)Inferred Hazard for this compoundSource
Molecular Formula C₈H₉ClOC₈H₈Cl₂O[1]
Molecular Weight 156.61 g/mol 191.05 g/mol [1]
Appearance Colorless to Light Yellow LiquidLikely a Liquid or Low-Melting Solid[1]
GHS Hazard Class Acute toxicity, oral (Category 4)Assumed Higher: Harmful if swallowed[5][6]
Skin corrosion/irritation (Category 2)Assumed: Causes skin irritation[5][6]
Serious eye damage/irritation (Category 2A)Assumed: Causes serious eye irritation[5][6]
Respiratory tract irritation (Category 3)Assumed: May cause respiratory irritation[5][6]

Section 2: Personnel Safety and Engineering Controls

Safe disposal begins with preventing exposure. The handling of this compound and its waste requires stringent personal and environmental controls.

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling chlorinated solvents and their waste products.[7]

  • Eye Protection: Wear safety goggles with side-shields or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] This is critical to prevent eye irritation or serious damage from splashes.[5]

  • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile or neoprene). Breakthrough times should be considered for prolonged tasks.[7]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound and its waste must be performed in a certified chemical fume hood to prevent the inhalation of vapors.[5][9] If a fume hood is not available or in the event of a large spill, an approved industrial respirator should be used by trained personnel.[7]

Engineering Controls
  • Chemical Fume Hood: All transfers of this compound waste must be conducted within a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure.[9]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[6][7][8] These should be tested regularly to ensure proper operation.[7]

Section 3: Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Chlorinated and non-chlorinated waste streams must never be mixed.[10][11] This is because common disposal methods like fuel blending are not suitable for chlorinated waste, which requires high-temperature incineration to prevent the formation of dioxins and other toxic byproducts.

Step-by-Step Collection Procedure:
  • Container Selection: Designate a specific waste container exclusively for chlorinated organic waste. This container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a tightly sealing cap.[10]

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards: "Toxic," "Irritant," "Environmental Hazard"

    • The date accumulation started.

    • The name of the principal investigator or lab group.

  • Waste Transfer:

    • Perform all waste transfers inside a chemical fume hood.[9]

    • Use a funnel to prevent spills on the exterior of the container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[10]

  • Storage:

    • Keep the waste container tightly closed when not in use.[9][10]

    • Store the container in a designated, well-ventilated secondary containment bin within the laboratory, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

    • Containers of flammable and hazardous waste should be kept in a closed, appropriate safety cabinet when not actively receiving waste.[11]

Section 4: Spill and Emergency Procedures

A self-validating protocol must include clear instructions for managing accidental releases.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical absorbent material (e.g., sand, diatomite, or universal binders) to contain the spill.[6][12]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[13] All cleaning materials must also be disposed of as hazardous waste.[13]

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the contaminated area.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][6]

    • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][14]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][14]

Section 5: Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5][12][15] This is illegal and poses a significant threat to the environment.

  • Licensed Waste Vendor: The ultimate disposal of this chemical waste must be managed by a licensed and certified hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal process.

  • High-Temperature Incineration: The standard and most environmentally sound method for destroying chlorinated organic residues is high-temperature incineration.[16] This process breaks down the molecule into simpler, less harmful components like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust gases.[16]

Section 6: Disposal Workflow Diagram

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Interim Storage & Disposal cluster_emergency Contingency: Spill Response Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Hood Work in Fume Hood PPE->Hood Segregate Segregate from Non-Chlorinated Waste Hood->Segregate Container Select Labeled, Dedicated Chlorinated Waste Container Transfer Transfer Waste (<90% Full) Container->Transfer Segregate->Container Close Securely Close Container Transfer->Close Storage Store in Secondary Containment in a Safe Area Close->Storage Arrange Arrange Pickup via EHS / Licensed Vendor Storage->Arrange Incinerate Final Disposal: High-Temperature Incineration Arrange->Incinerate Spill Spill Occurs SmallSpill Small Spill? (Inside Hood) Spill->SmallSpill Cleanup Absorb, Collect as Hazardous Waste, Decontaminate SmallSpill->Cleanup Yes Evacuate Evacuate & Call EHS SmallSpill->Evacuate No

Caption: Disposal workflow for this compound.

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